2-[4-(2-Methylpropoxy)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXLSLWSMWRTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480117 | |
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-94-2 | |
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[4-(2-Methylpropoxy)phenyl]acetic acid chemical structure
An In-Depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Foreword: Navigating the Known and the Unknown
In the landscape of chemical research and drug development, we often encounter compounds that, despite their intriguing structures, remain largely uncharacterized in public literature. This compound (CAS No. 13362-94-2) is one such molecule. While it shares a structural kinship with well-documented non-steroidal anti-inflammatory drugs (NSAIDs), its specific synthesis, characterization, and biological profile are not extensively reported. This guide, therefore, adopts a dual approach. It rigorously presents the established factual data while simultaneously leveraging expert chemical principles to propose logical synthetic pathways, predict analytical signatures, and infer potential biological relevance. This document is designed for the research scientist, providing not just what is known, but a framework for future investigation.
Molecular Identity and Physicochemical Properties
This compound is a carboxylic acid derivative featuring a phenylacetic acid core. The defining feature is the ether linkage at the para-position of the phenyl ring, connecting it to an isobutyl (2-methylpropyl) group.
The molecular structure consists of three key domains:
-
A Phenylacetic Acid Core: This moiety is common in a class of NSAIDs and provides the acidic functional group.
-
An Aromatic Ring: The benzene ring serves as the central scaffold.
-
An Isobutoxy Side Chain: The 4-(2-methylpropoxy) group is a lipophilic tail that can significantly influence the molecule's interaction with biological targets.
A summary of its fundamental properties is provided below.
| Property | Value | Source |
| CAS Number | 13362-94-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| Synonyms | 2-(4-Isobutoxyphenyl)acetic Acid; Benzeneacetic acid, 4-(2-methylpropoxy)- | [2] |
| Hazard Class | Irritant | [2][3] |
Proposed Synthesis Protocol: A Chemist's Perspective
This proposed synthesis leverages two classic and reliable reactions: the Williamson ether synthesis for forming the key C-O bond and the hydrolysis of a nitrile to yield the desired carboxylic acid.
Workflow for Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step 1: Williamson Ether Synthesis of 4-(2-Methylpropoxy)phenylacetonitrile
-
Principle: This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). Here, we deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to create a potent nucleophile that will attack the primary alkyl halide, isobutyl bromide. Sodium hydride is an excellent choice as a strong, non-nucleophilic base that produces hydrogen gas as its only byproduct, simplifying workup.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).
-
Add 4-hydroxyphenylacetonitrile (1.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium phenoxide salt.
-
Re-cool the mixture to 0°C and add isobutyl bromide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux overnight.
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and cautiously quench with water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purify via column chromatography if necessary.
-
Step 2: Acid-Catalyzed Hydrolysis to this compound
-
Principle: The nitrile group can be hydrolyzed under strong acidic conditions to a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.
-
Methodology:
-
Combine the crude 4-(2-Methylpropoxy)phenylacetonitrile from Step 1 with a 6M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux. The reaction can take several hours to proceed to completion.
-
Monitor the disappearance of the intermediate by TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath. The product, being a solid carboxylic acid, may precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Predictive Analytical Characterization
Lacking published spectra, we can predict the key analytical signatures of the molecule based on its structure. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound should they synthesize it.
Predicted NMR Spectroscopic Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Carboxylic Acid (-COOH) | δ 10-12 ppm (s, 1H) | δ ~175-180 ppm | Deshielded acidic proton; characteristic carbonyl carbon chemical shift. |
| Methylene (-CH₂-COOH) | δ ~3.6 ppm (s, 2H) | δ ~40-45 ppm | Singlet adjacent to the aromatic ring and carbonyl group. |
| Aromatic Protons (AA'BB') | δ ~7.2 ppm (d, 2H), δ ~6.9 ppm (d, 2H) | δ ~158, ~130, ~115, ~128 ppm | Protons ortho to the acetic acid group will be downfield from those ortho to the ether group. |
| Ether Methylene (-O-CH₂-) | δ ~3.7 ppm (d, 2H) | δ ~74-78 ppm | Methylene protons adjacent to the oxygen atom, split by the methine proton. |
| Methine (-CH-(CH₃)₂) | δ ~2.0 ppm (m, 1H) | δ ~28-32 ppm | Septet or multiplet due to coupling with 6 methyl protons and 2 methylene protons. |
| Methyl Groups (-CH(CH₃)₂) | δ ~1.0 ppm (d, 6H) | δ ~19-22 ppm | Doublet due to coupling with the single methine proton. |
Predicted IR and MS Data
-
Infrared (IR) Spectroscopy:
-
~2500-3300 cm⁻¹: A very broad O-H stretch characteristic of a carboxylic acid dimer.
-
~1700-1725 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl group.
-
~1250-1300 cm⁻¹ & ~1050-1150 cm⁻¹: C-O stretching vibrations from the ether and carboxylic acid groups.
-
~1610 & ~1510 cm⁻¹: C=C stretching bands for the aromatic ring.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 208.11 (for C₁₂H₁₆O₃).
-
Key Fragments: Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 163. Loss of the isobutoxy group (-C₄H₉O, 73 Da) or isobutyl group (-C₄H₉, 57 Da). A prominent peak corresponding to the tropylium-like ion resulting from benzylic cleavage would also be expected.
-
Potential Biological Activity and Applications
Known Application
This compound is identified as an acylating agent and a chemical intermediate.[1] It has been used in the synthesis of the atypical antipsychotic drug pimavanserin, where it is reacted with benzylamine to form an amide bond.[1]
Inferred Biological Activity: A Structural Analogue Perspective
The primary interest for drug development professionals lies in the structural similarity of this compound to known NSAIDs. Specifically, it is an isomer of the well-known drug Ibuprofen (2-(4-isobutylphenyl)propanoic acid) and structurally related to Ibufenac (2-(4-isobutylphenyl)acetic acid).
-
Hypothesis: Based on this structural similarity, this compound is a candidate for investigation as a Cyclooxygenase (COX) inhibitor .
The mechanism of action for traditional NSAIDs like Ibuprofen involves the non-selective inhibition of COX-1 and COX-2 enzymes.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6][7] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6]
Caption: Hypothesized mechanism via COX enzyme inhibition.
The key structural difference between this compound and its NSAID relatives is the ether linkage . This modification could alter its potency, COX-1/COX-2 selectivity, metabolic stability, and overall pharmacokinetic profile. It represents a rational starting point for a medicinal chemistry campaign to explore novel NSAID candidates.
Conclusion and Future Directions
This compound stands as a molecule of potential, situated at the intersection of known chemical synthesis and unexplored biological activity. While its current documented use is as a synthetic intermediate, its structural relationship to potent anti-inflammatory agents cannot be ignored.
This guide has provided a comprehensive overview based on available data and expert chemical inference. To move forward, the following research is essential:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the resulting compound fully characterized using modern analytical techniques (NMR, IR, MS, Elemental Analysis) to confirm its structure and purity.
-
In Vitro Biological Screening: The purified compound must be tested in COX-1 and COX-2 enzymatic assays to confirm the hypothesis of its inhibitory activity and determine its potency and selectivity.
-
Pharmacokinetic Profiling: Preliminary studies on its absorption, distribution, metabolism, and excretion (ADME) would be necessary to understand its drug-like properties.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the chemical and biological identity of this compound and determine its true potential as a therapeutic agent or a valuable tool for chemical biology.
References
- Orzalesi G, Selleri R, Caldini O, Volpato I, Innocenti F, Colome J, Sacristan A, Varez G (1977). "Ibuproxam and ibuprofen. A pharmacological comparison". Arzneimittel-Forschung. 27 (5): 1006–12. PMID 577862.
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News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68704, Ibuproxam. Retrieved from [Link]
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Wikipedia. (2025, November 30). Ibuproxam. Retrieved from [Link]
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PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen? Retrieved from [Link]
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National Center for Biotechnology Information. (1977). Determination of Ibuproxam and Its Metabolites in the Plasma and Urine of Rats. PubMed. Retrieved from [Link]
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PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacokinetics. Retrieved from [Link]
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YAKHAK HOEJI. (1991, April 30). Synthesis of Ibuproxam. Retrieved from [Link]
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National Center for Biotechnology Information. (1977). Anti-inflammatory agents: determination of ibuproxam and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen. Retrieved from [Link]
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Thoreauchem. (n.d.). This compound-13362-94-2. Retrieved from [Link]
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- 7. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to the Physicochemical Characterization of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(2-Methylpropoxy)phenyl]acetic acid (CAS Number: 13362-94-2) is a carboxylic acid derivative with potential applications in pharmaceutical development, particularly noted as an impurity and intermediate in the synthesis of active pharmaceutical ingredients such as Pimavanserin.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the essential physicochemical properties of this compound.
Due to the limited availability of public experimental data for this compound, this document will focus on the established methodologies for determining its key physical characteristics. To provide a practical framework, we will use Phenylacetic Acid (CAS 103-82-2), a structurally related and well-characterized compound, as an illustrative surrogate for discussing expected results and data interpretation. It is crucial to note that all presented data for Phenylacetic Acid is for exemplary purposes and does not represent the actual physical properties of this compound.
Molecular Structure and Basic Information
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 13362-94-2 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10°C/min, over a temperature range expected to encompass the melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Illustrative Data (Phenylacetic Acid):
| Property | Value |
| Melting Point | 76-78 °C |
This data is for Phenylacetic Acid and is for illustrative purposes only.
Boiling Point Determination
The boiling point provides insight into the volatility of a compound. For carboxylic acids, which can form strong intermolecular hydrogen bonds, boiling points are generally elevated.
Experimental Protocol: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.
Methodology:
-
Sample Preparation: Place a small amount of the compound into a small test tube. Invert a sealed capillary tube into the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. Observe for a steady stream of bubbles from the capillary tube.
-
Measurement: Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
Illustrative Data (Phenylacetic Acid):
| Property | Value |
| Boiling Point | 265 °C |
This data is for Phenylacetic Acid and is for illustrative purposes only.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for reaction work-ups, purification, and formulation. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
Experimental Protocol: Visual Solubility Assessment
A straightforward method to determine qualitative solubility.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, add the solvent dropwise with agitation until the solid dissolves or a significant volume of solvent has been added.
-
pH-Dependent Solubility: For aqueous solubility, test the compound in acidic (e.g., 0.1 M HCl), neutral (deionized water), and basic (e.g., 0.1 M NaOH) solutions. The carboxylic acid is expected to be more soluble in basic solutions due to the formation of the carboxylate salt.
Illustrative Data (Phenylacetic Acid):
| Solvent | Solubility |
| Water | 15 g/L |
| Ethanol | Soluble |
| Ether | Soluble |
This data is for Phenylacetic Acid and is for illustrative purposes only.
Acidity Constant (pKa) Determination
The pKa is a measure of the acidity of the carboxylic acid group. This value is critical for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of weak acids and bases.
Methodology:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a water/methanol mixture for compounds with low water solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Illustrative Data (Phenylacetic Acid):
| Property | Value |
| pKa | 4.31 |
This data is for Phenylacetic Acid and is for illustrative purposes only.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Doublets in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the para-substituted benzene ring.
-
Methylene Protons (-CH₂-COOH): A singlet at approximately 3.6 ppm.
-
Isobutoxy Protons: A doublet for the two methyl groups (approx. 0.9-1.0 ppm), a multiplet for the methine proton (approx. 2.0-2.2 ppm), and a doublet for the methylene protons attached to the oxygen (approx. 3.7-3.8 ppm).
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features for this compound:
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Signals in the aromatic region (approx. 115-160 ppm).
-
Methylene Carbon (-CH₂-COOH): A signal around 40-45 ppm.
-
Isobutoxy Carbons: Signals corresponding to the two methyl groups (approx. 19 ppm), the methine carbon (approx. 28 ppm), and the methylene carbon attached to the oxygen (approx. 74 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether): A band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern for this compound (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 208.
-
Loss of Carboxylic Acid Group: A fragment corresponding to the loss of -COOH (m/z = 163).
-
Loss of Isobutoxy Group: A fragment corresponding to the loss of -OCH₂(CH(CH₃)₂) (m/z = 135).
-
Benzylic Cleavage: A fragment corresponding to the tropylium ion or a related benzylic cation.
Conclusion
References
Sources
An In-depth Technical Guide to the Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(2-Methylpropoxy)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceuticals, presents a compelling case study in strategic synthetic planning. This guide provides an in-depth technical analysis of the most prevalent and efficient pathways for its synthesis. We will dissect the core chemical transformations, focusing on the Williamson ether synthesis as the pivotal step for introducing the isobutoxy moiety. Further, we will explore subsequent and alternative reactions, such as the Darzens condensation and Grignard reactions, to construct the phenylacetic acid framework. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.
Introduction: Significance and Synthetic Strategy
This compound, also known as 4-isobutoxyphenylacetic acid, is a crucial building block in medicinal chemistry. Its structure is notably a component of more complex molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Ibufenac. The strategic importance of this compound lies in the precise arrangement of the isobutoxy and acetic acid groups on the phenyl ring.
The primary synthetic challenge lies in the efficient and regioselective etherification of a phenolic precursor and the subsequent installation or modification of the acetic acid side chain. The most logical and widely adopted approach involves a two-stage strategy:
-
Formation of the Isobutoxy Phenyl Ether: This is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2]
-
Construction of the Acetic Acid Side Chain: This can be accomplished through various methods, including the hydrolysis of a corresponding nitrile, the carboxylation of a Grignard reagent, or the rearrangement of an acetophenone derivative.
This guide will primarily focus on the Williamson ether synthesis pathway, given its prevalence and reliability, while also providing insights into alternative methodologies.
Core Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2] In the context of our target molecule, this translates to the reaction of a 4-hydroxyphenylacetate derivative with an isobutyl halide.
Mechanistic Overview
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The phenoxide ion, generated by deprotonating the hydroxyl group of a 4-hydroxyphenylacetic acid derivative, acts as the nucleophile. It attacks the electrophilic carbon of the isobutyl halide, leading to the formation of the ether linkage and the displacement of the halide leaving group.
Sources
2-[4-(2-Methylpropoxy)phenyl]acetic acid CAS number
An In-depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 13362-94-2), a key organic intermediate with applications in pharmaceutical synthesis. The document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for its characterization and quality control. Furthermore, this guide discusses its applications, particularly its role as an acylating agent and a building block in the synthesis of complex molecules. Safety protocols and handling procedures are also detailed to ensure its proper management in a laboratory and manufacturing setting. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: Compound Identification and Significance
This compound, also known as 2-(4-Isobutoxyphenyl)acetic Acid, is a carboxylic acid derivative of phenylacetic acid.[1] Its structure features an isobutoxy group attached to the phenyl ring, which imparts specific physicochemical properties that are leveraged in various synthetic applications. The Chemical Abstracts Service (CAS) has assigned the number 13362-94-2 to this compound, which serves as its unique identifier in scientific literature and chemical databases.[1][2][3]
While not a therapeutic agent itself, its structural motif is of significant interest. It is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid.[4] This relationship underscores the importance of such phenylacetic acid derivatives in medicinal chemistry. The primary utility of this compound lies in its function as a versatile chemical intermediate and acylating agent, notably in the synthesis of more complex pharmaceutical compounds like pimavanserin.[5] Understanding its synthesis, properties, and analytical control is therefore critical for its effective application in drug development pipelines.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13362-94-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |
| Molecular Weight | 208.25 g/mol | [1][3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(4-Isobutoxyphenyl)acetic Acid, Benzeneacetic acid, 4-(2-methylpropoxy)- | [1] |
| SMILES | CC(C)COC1=CC=C(C=C1)CC(=O)O | [5] |
| Appearance | Solid (Typical for phenylacetic acid derivatives) | General Knowledge |
| Hazard Class | IRRITANT | [1][3] |
Synthesis and Manufacturing Workflow
The synthesis of this compound can be approached through several established organic chemistry routes. A common and logical pathway involves the Williamson ether synthesis followed by steps to introduce the acetic acid moiety. This section outlines a conceptual, multi-step synthesis designed for efficiency and scalability.
Rationale for Synthetic Strategy
The chosen strategy begins with a readily available starting material, 4-hydroxyphenylacetic acid. The Williamson ether synthesis is a robust and high-yielding method for forming the ether linkage. The subsequent steps are standard transformations in organic synthesis. This approach is logical because it builds the molecule's complexity in a controlled, stepwise manner, allowing for purification of intermediates and ensuring the final product's high purity.
Step-by-Step Synthesis Protocol
-
Esterification of 4-Hydroxyphenylacetic Acid: The starting material, 4-hydroxyphenylacetic acid, is first protected as its methyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated ether synthesis.
-
Procedure: Dissolve 4-hydroxyphenylacetic acid in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture. Monitor the reaction by Thin Layer Chromatography (TLC) until completion. Neutralize, extract the product, and purify.
-
-
Williamson Ether Synthesis: The protected methyl 4-hydroxyphenylacetate is then reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form the isobutoxy ether linkage.
-
Procedure: To a solution of the methyl ester in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base (e.g., potassium carbonate) and isobutyl bromide. Heat the reaction mixture to facilitate the SN2 reaction. After completion, the product is isolated by extraction and purified.
-
-
Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid product, this compound.
-
Procedure: The intermediate ester is treated with an aqueous base solution (e.g., sodium hydroxide) in a solvent like methanol or ethanol and heated. Upon completion, the reaction mixture is acidified to protonate the carboxylate, causing the final product to precipitate. The solid is then filtered, washed, and dried.
-
Synthesis Workflow Diagram
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Characterization
Ensuring the identity, purity, and quality of this compound is paramount. A multi-pronged analytical approach is recommended, combining chromatographic and spectroscopic techniques.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying the compound. A reverse-phase method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid for peak shape).
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically around 254 nm).
-
Purpose: To separate the main compound from starting materials, by-products, and other impurities, allowing for accurate purity determination (e.g., >95%).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
¹H NMR: Provides information on the number and types of protons, confirming the presence of the isobutyl group, the aromatic protons, and the methylene and carboxylic acid protons.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[5] Electrospray ionization (ESI) is a common technique for this type of molecule, which would show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Quality Control Workflow
Caption: Standard analytical workflow for quality control of the final product.
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in organic synthesis. Its carboxylic acid group makes it an effective acylating agent , capable of forming amide or ester bonds with other molecules.[5]
A notable example of its use is in the synthesis of pimavanserin , a drug used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[5] In this context, the compound is reacted with an amine (benzylamine) in the presence of a coupling agent to form a critical amide bond, which is a core part of the final drug's structure.[5]
Its structural similarity to the core of many NSAIDs also makes it a valuable starting point or intermediate for the development of new anti-inflammatory agents. Researchers can modify its structure to explore structure-activity relationships (SAR) in the pursuit of more potent or selective COX inhibitors.[6][7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified as an IRRITANT.[1][3] It may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[12]
-
References
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Thoreauchem. This compound-13362-94-2. [Link]
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2-[4-(2-Methylpropoxy)phenyl]acetic acid mechanism of formation
An In-depth Technical Guide to the Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound. The document is structured for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic underpinnings, strategic considerations for pathway selection, and detailed experimental protocols. By synthesizing established organic chemistry principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the synthesis of this and structurally related phenylacetic acid derivatives. We will explore two primary retrosynthetic strategies, detailing the causality behind experimental choices and providing self-validating protocols grounded in peer-reviewed literature.
Introduction and Strategic Overview
This compound is a derivative of phenylacetic acid, a structural motif found in various biologically active molecules and synthetic intermediates.[1] The target molecule is characterized by two key features: a para-substituted isobutoxy ether on the phenyl ring and an acetic acid side chain. Its synthesis, therefore, hinges on the strategic formation of an ether linkage and the installation or modification of a two-carbon acid side chain. The compound has been noted as an acylating agent in the synthesis of other target molecules.[2]
A retrosynthetic analysis reveals two primary logical disconnections, forming the basis of our strategic approach to its formation.
Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
This analysis highlights two convergent, yet distinct, manufacturing routes:
-
Strategy 1: Beginning with a pre-formed phenylacetic acid core (e.g., 4-hydroxyphenylacetic acid) and subsequently forming the ether bond.
-
Strategy 2: Establishing the isobutoxy ether on a simpler precursor (e.g., 4-hydroxybenzaldehyde) followed by the elaboration of the acetic acid side chain.
This guide will dissect each strategy, providing the mechanistic rationale and detailed protocols.
Synthetic Pathway I: Etherification of a Phenylacetic Acid Precursor
This is arguably the most direct route, leveraging the commercially available 4-hydroxyphenylacetic acid (or its methyl/ethyl ester) as a starting material. The core transformation is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3]
Principle and Rationale
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as isobutyl bromide, to form the ether linkage.
Causality of Experimental Choices:
-
Starting Material: Using the ester of 4-hydroxyphenylacetic acid (e.g., methyl p-hydroxyphenylacetate) is often preferred over the free acid. The acidic carboxylic proton would be deprotonated first by the base, consuming an extra equivalent and potentially causing solubility issues. Protecting it as an ester circumvents this, with a final hydrolysis step to yield the target acid.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal.[5] It is strong enough to deprotonate the phenol but not so harsh as to promote side reactions. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[5]
-
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering.[5][6]
Detailed Mechanism
The mechanism involves two key steps: deprotonation of the phenol and nucleophilic attack by the resulting phenoxide.
Caption: Mechanism of Williamson ether synthesis for the target precursor.
Experimental Protocol: Synthesis via Esterification Route
This protocol describes the synthesis starting from methyl p-hydroxyphenylacetate.
Step A: Ether Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl p-hydroxyphenylacetate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.) to acetone or DMF (10 volumes).[7]
-
Stir the suspension and add isobutyl bromide (1.2 eq.).
-
Heat the mixture to reflux (for acetone, ~56°C) or moderate heat (for DMF, ~80°C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, methyl 2-[4-(2-methylpropoxy)phenyl]acetate. This can be purified by column chromatography if necessary.
Step B: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step A in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq.) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of ~2-3 with cold 2M hydrochloric acid (HCl).[8]
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
Synthetic Pathway II: Side-Chain Elongation
Sub-Pathway II-A: The Darzens Condensation Route
The Darzens condensation is a classic reaction that forms an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[9][10][11]
Principle and Rationale:
-
Ether Formation: First, 4-hydroxybenzaldehyde is converted to 4-isobutoxybenzaldehyde via the Williamson ether synthesis, as described in Pathway I.[7][12]
-
Darzens Reaction: The resulting aldehyde reacts with an α-haloester (e.g., ethyl chloroacetate) and a strong base (e.g., sodium ethoxide) to form an epoxide ring.
-
Hydrolysis & Decarboxylation: The glycidic ester is then saponified to the corresponding carboxylate, which, upon acidification, undergoes decarboxylation to yield an aldehyde. A subsequent oxidation step is required to reach the carboxylic acid. Correction: A more direct route from the glycidic ester involves hydrolysis followed by a rearrangement that can lead to the desired acid, though this can be complex. A more reliable sequence after the Darzens reaction is hydrolysis of the ester, followed by decarboxylation which triggers a rearrangement to form a carbonyl, which would then need to be converted to the acid.[10] A more direct application of this thinking leads to the nitrile pathway.
Sub-Pathway II-B: The Phenylacetonitrile Route
This is often a more efficient and higher-yielding approach for side-chain elongation. It involves the conversion of the aldehyde to a nitrile, which is then hydrolyzed.
Principle and Rationale:
-
Ether Formation: Synthesize 4-isobutoxybenzaldehyde from 4-hydroxybenzaldehyde as the key intermediate.
-
Nitrile Formation: The aldehyde can be converted to 4-isobutoxyphenylacetonitrile. A common method is to first form the corresponding benzyl halide and then perform a nucleophilic substitution with sodium or potassium cyanide. For example, the aldehyde is reduced to the alcohol (4-isobutoxybenzyl alcohol), which is then converted to the benzyl chloride or bromide, followed by reaction with NaCN.[13]
-
Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions.[14][15] This transformation is typically high-yielding and robust.
Detailed Mechanism: Nitrile Hydrolysis (Acid-Catalyzed)
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Synthesis via Nitrile Route
Step A: Synthesis of 4-Isobutoxybenzaldehyde
-
Follow the protocol for Williamson ether synthesis (Pathway I, Step A), using 4-hydroxybenzaldehyde as the starting material instead of methyl p-hydroxyphenylacetate.[7] Distillation of the crude product can provide pure 4-isobutoxybenzaldehyde.[7]
Step B: Conversion to 4-Isobutoxyphenylacetonitrile
-
Reduction: Dissolve 4-isobutoxybenzaldehyde (1.0 eq.) in methanol or ethanol. Cool in an ice bath and add sodium borohydride (NaBH₄) (0.5 eq.) portion-wise. Stir for 1-2 hours. Quench with water, remove the alcohol solvent, and extract the product (4-isobutoxybenzyl alcohol) with ether.
-
Halogenation: Dissolve the crude alcohol in a suitable solvent like dichloromethane (DCM). Cool in an ice bath and add thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 eq.) dropwise. Stir until the reaction is complete (TLC). Carefully quench with water and extract the 4-isobutoxybenzyl halide.
-
Cyanation: Dissolve the benzyl halide in a polar aprotic solvent like DMSO or acetone/water.[13] Add sodium cyanide (NaCN) (1.2 eq.) and heat the mixture gently (50-70°C) for several hours. Monitor by TLC. After completion, pour into water and extract the product, 4-isobutoxyphenylacetonitrile.
Step C: Hydrolysis to the Final Product
-
Combine the crude 4-isobutoxyphenylacetonitrile with a mixture of sulfuric acid and water (e.g., 50% H₂SO₄).
-
Heat the mixture to reflux for 4-8 hours. The nitrile will first hydrolyze to the amide and then to the carboxylic acid.[14]
-
Cool the reaction mixture and pour it onto ice.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize as needed.
Comparative Analysis and Data Presentation
| Parameter | Pathway I (Etherification First) | Pathway II-B (Nitrile Route) |
| Starting Materials | Methyl 4-hydroxyphenylacetate, Isobutyl bromide | 4-Hydroxybenzaldehyde, Isobutyl bromide, NaCN |
| Number of Steps | 2 (Etherification, Saponification) | 4 (Etherification, Reduction, Halogenation, Cyanation, Hydrolysis) Can be combined |
| Overall Yield | Potentially higher, more direct | Can be lower due to more steps, but each step is generally high-yielding |
| Key Intermediates | Methyl 2-[4-(2-methylpropoxy)phenyl]acetate | 4-Isobutoxybenzaldehyde, 4-Isobutoxyphenylacetonitrile |
| Reagent Hazards | Standard organic reagents | High Toxicity: Sodium Cyanide (NaCN) requires extreme caution and specialized handling/quenching procedures. |
| Scalability | Generally straightforward | The use of NaCN can complicate large-scale industrial synthesis. |
| Rationale | Best for speed and simplicity if starting material is available. | A versatile approach that builds complexity from a simpler starting block. |
Troubleshooting and Field Insights
-
Incomplete Williamson Ether Synthesis: If the reaction stalls, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially with K₂CO₃ in less polar solvents. Ensure reagents are dry if using NaH.
-
Side Products in Ether Synthesis: The primary competing reaction is elimination of the alkyl halide, especially if using secondary or tertiary halides or if the temperature is too high. Since isobutyl bromide is a primary halide, this is less of a concern but can occur with excessive heat.
-
Nitrile Hydrolysis Issues: Incomplete hydrolysis may leave the intermediate amide as an impurity. This can be addressed by extending the reflux time or using harsher conditions (more concentrated acid/base). The amide and acid can often be separated based on their differing solubility at various pH levels.
-
Purification: Phenylacetic acids are often crystalline solids, making recrystallization an effective final purification step. Column chromatography is useful for purifying non-acidic intermediates like esters and nitriles.[16]
Conclusion
The formation of this compound can be achieved efficiently through several well-established synthetic routes. The most direct strategy involves the Williamson ether synthesis on a 4-hydroxyphenylacetic acid ester followed by saponification . This pathway is characterized by its high convergence and simplicity. An alternative, more linear approach involves building the acetic acid side chain onto a 4-isobutoxybenzaldehyde intermediate , with the phenylacetonitrile pathway offering a robust, albeit longer, method. The choice between these strategies will ultimately depend on starting material availability, cost, scalability requirements, and the laboratory's capabilities for handling hazardous reagents like sodium cyanide. This guide provides the necessary mechanistic understanding and procedural framework to enable researchers to make an informed decision and successfully execute the synthesis.
References
-
ResearchGate. (n.d.). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isobutoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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National Institutes of Health. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
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ResearchGate. (n.d.). Darzens condensation. Retrieved from [Link]
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Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl Bromo{p-[2-(p-fluorophenoxy)propoxy]phenyl}acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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Reddit. (2020). [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
Homework.Study.com. (n.d.). Give the complete specific mechanism for the formation of one of your esters.... Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Figshare. (n.d.). Hydrolysis of Unactivated Esters and Acetonitrile Hydration by a Hydroxo−Dicopper(II) Complex. Retrieved from [Link]
-
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biological activity of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
An In-depth Technical Guide to the Biological Activity of 2-[4-(2-Methylpropoxy)phenyl]acetic acid (Ibuproxam)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, known as Ibuproxam. Classified as a nonsteroidal anti-inflammatory drug (NSAID), Ibuproxam is the hydroxamic acid derivative of ibuprofen. This modification confers a unique pharmacological profile, positioning it as an effective anti-inflammatory, analgesic, and antipyretic agent with a significantly improved gastrointestinal safety profile compared to its parent compound. This document delves into its chemical properties, multifaceted mechanism of action, pharmacokinetics, and toxicological profile. We will explore its primary action as a prodrug of ibuprofen, leading to the inhibition of cyclooxygenase (COX) enzymes, and its secondary activities, including iron chelation and potential 5-lipoxygenase (5-LOX) inhibition. Detailed experimental protocols and comparative data are presented to provide researchers and drug development professionals with a thorough understanding of Ibuproxam's therapeutic potential.
Introduction and Chemical Profile
Ibuproxam (CAS Number: 53648-05-8) is a propionic acid derivative developed to mitigate the well-documented gastrointestinal side effects of its parent drug, ibuprofen.[1][2] Structurally, it is the hydroxamic acid of ibuprofen, formed by the formal condensation of ibuprofen's carboxyl group with the amino group of hydroxylamine.[3][4] This chemical alteration is pivotal to its biological activity and safety profile. In vivo, Ibuproxam acts as a prodrug, undergoing hydrolysis to release ibuprofen, the active therapeutic agent.[1][5] However, the hydroxamic acid moiety itself introduces distinct properties, notably a reduced propensity for causing gastric mucosal damage and the ability to chelate iron ions.[1][3]
Chemical and Physical Properties
A summary of Ibuproxam's key chemical identifiers and properties is provided below.
| Property | Value |
| IUPAC Name | N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide[1] |
| Molecular Formula | C₁₃H₁₉NO₂[1] |
| Molar Mass | 221.300 g·mol⁻¹[1] |
| CAS Number | 53648-05-8[1] |
| ATC Code | M01AE13[3][4] |
| Melting Point | 119–121 °C (246–250 °F)[1] |
| Appearance | Solid, white product |
| Solubility | Soluble in DMSO[3] |
Synthesis Overview
The synthesis of Ibuproxam is a straightforward process, primarily involving the conversion of ibuprofen to its hydroxamic acid derivative. A common method involves the treatment of an ibuprofen ester (e.g., ethyl 2-(4-isobutylphenyl) propionate) with hydroxylamine hydrochloride (H₂NOH·HCl) under alkaline conditions.[3][6] Alternative pathways, such as starting with isobutylbenzene and employing a Friedel-Crafts reaction followed by several intermediate steps, have also been established.[6] The relative ease of synthesis adds to its viability as a pharmaceutical agent.[3]
Pharmacology and Multifaceted Mechanism of Action
The biological activity of Ibuproxam is best understood by examining its dual nature: it functions as a prodrug for ibuprofen while also exhibiting unique activities conferred by its hydroxamic acid group.
Primary Mechanism: Prodrug Hydrolysis and Cyclooxygenase (COX) Inhibition
Upon oral administration, Ibuproxam is well-absorbed and rapidly hydrolyzed in the bloodstream to ibuprofen.[1][3][5] Therefore, its principal anti-inflammatory, analgesic, and antipyretic effects are mediated by ibuprofen's mechanism of action: the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes.[7][8][9]
Ibuprofen blocks the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2).[7][8] PGH2 is the crucial precursor for various prostaglandins that mediate pain, inflammation, and fever.[7][9]
-
Inhibition of COX-2: This isoenzyme is induced during inflammatory responses. Its inhibition is primarily responsible for the desired anti-inflammatory and analgesic effects of NSAIDs.[9][10]
-
Inhibition of COX-1: This isoenzyme is constitutively expressed and plays a homeostatic role in protecting the stomach lining and maintaining platelet function.[9] Its inhibition is the primary cause of the gastrointestinal side effects associated with traditional NSAIDs.[9]
The S-(+)-enantiomer of ibuprofen is considered the more pharmacologically active form, demonstrating significantly higher potency in inhibiting both COX-1 and COX-2 compared to the R-(-)-enantiomer.[8][11][12]
Secondary Mechanisms and Differentiating Features
Beyond COX inhibition, Ibuproxam possesses distinct characteristics that enhance its therapeutic profile.
-
Reduced Gastrointestinal Toxicity: This is the most significant advantage of Ibuproxam. The modification of the carboxylic acid group into a hydroxamic acid moiety reduces direct irritation of the gastrointestinal mucosa.[1][3] It is hypothesized that this structural change minimizes the "proton shuttling" that contributes to NSAID-induced mucosal damage.[3] Pharmacokinetic studies suggest that Ibuproxam itself is minimally toxic to the digestive tract, and by progressively releasing ibuprofen, it maintains blood concentrations below levels that typically cause systemic gastroenteric lesions.[2]
-
Iron Chelation: The hydroxamate group (-CONHOH) in Ibuproxam enables it to chelate ferric ions (Fe³⁺).[3][4] This property is absent in conventional NSAIDs like ibuprofen. By binding iron, Ibuproxam may help modulate oxidative stress in inflammatory environments, offering an additional, non-prostaglandin-mediated anti-inflammatory effect.[3]
-
Dual COX/5-LOX Inhibition: Some evidence suggests that Ibuproxam may inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[3] Inhibition of 5-LOX would decrease the production of leukotrienes, which are also potent inflammatory mediators. This dual inhibition could provide a broader anti-inflammatory scope than COX inhibition alone.
Comparative Biological Activity
Numerous preclinical studies have compared the efficacy and safety of Ibuproxam to its parent compound, ibuprofen.
Anti-inflammatory and Analgesic Efficacy
Studies in animal models have demonstrated that the anti-inflammatory and analgesic activities of Ibuproxam are consistent and comparable in intensity to those of ibuprofen.[2][13] For example, in the carrageenan-induced paw edema model in rats, racemic ibuprofen and racemic ibuproxam were found to be almost equipotent.[13][14] However, some studies have noted that the analgesic effects of Ibuproxam in abdominal constriction tests were less pronounced than those of ibuprofen, which may relate to the kinetics of its conversion to the active form.[13][14]
| Compound | Anti-inflammatory Activity (Carrageenan Paw Edema, ED₃₀) | Analgesic Activity (Abdominal Constriction) | Ulcerogenic Activity |
| Racemic Ibuprofen | Potent (ED₃₀: 24.82 mg/kg)[13] | More Pronounced[13][14] | Higher[2][13][14] |
| S-(+)-Ibuprofen | Potent (ED₃₀: 24.97 mg/kg)[13] | More Pronounced[13][14] | Higher[13][14] |
| Racemic Ibuproxam | Potent (ED₃₀: 29.20 mg/kg)[13] | Less Pronounced[13][14] | Significantly Weaker[2][13][14] |
| S-(+)-Ibuproxam | Less Potent (ED₃₀: 38.53 mg/kg)[13] | Less Pronounced[13][14] | Weaker[13][14] |
ED₃₀: Effective dose producing 30% inhibition. Data from Bole-Vunduk B, et al. (1996).[13]
Antipyretic and Ulcerogenic Properties
The fever-reducing (antipyretic) activity of Ibuproxam is also consistent with that of ibuprofen.[2] The most critical distinction lies in its tolerability. Multiple studies have conclusively shown that Ibuproxam is considerably less damaging to the gastrointestinal tract than ibuprofen, both in single and repeated oral administrations.[1][2] The ulcerogenic activity of S-(+)-ibuproxam, particularly when complexed with β-cyclodextrin, was found to be significantly weaker than that of both racemic and S-(+)-ibuprofen.[13][14]
Pharmacokinetics and Toxicology
Pharmacokinetics
Ibuproxam is well-absorbed orally, reaching peak plasma concentrations in approximately 45 minutes.[5] Its key pharmacokinetic feature is its partial and rapid metabolism (hydrolysis) into ibuprofen, which then follows its known metabolic and excretion pathways.[3][5] The remaining drug and its metabolites are excreted via urine.[5] This predictable conversion is central to its therapeutic action.
Toxicology and Safety Profile
The primary safety advantage of Ibuproxam is its enhanced gastrointestinal tolerability.[2] However, because it is converted to ibuprofen, it shares the same potential for adverse reactions and drug interactions associated with NSAIDs.
-
Adverse Reactions: Potential side effects include GI discomfort, bleeding, and hypersensitivity reactions.[5]
-
Drug Interactions: Ibuproxam may reduce the efficacy of antihypertensives and increase the risk of GI bleeding when co-administered with anticoagulants like warfarin.[5] Critically, it can also increase the toxicity of methotrexate and lithium and may negate the antiplatelet effects of low-dose aspirin.[5]
-
Overdose: While Ibuproxam itself is better tolerated, a significant overdose would lead to high systemic levels of ibuprofen. Ibuprofen toxicity is dose-dependent, with ingestions exceeding 400 mg/kg potentially leading to severe effects like metabolic acidosis, CNS depression, seizures, and renal or hepatic dysfunction.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
To provide a practical framework for evaluating the anti-inflammatory activity of compounds like Ibuproxam, the following standardized protocol is described. This assay is a classic and reliable model for acute inflammation.
Objective
To quantify and compare the acute anti-inflammatory effects of a test compound (e.g., Ibuproxam) against a standard drug (e.g., Ibuprofen) and a control vehicle in rats.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
-
Grouping and Dosing:
-
Fast the animals overnight (with water ad libitum) before the experiment.
-
Divide rats into experimental groups (n=6 per group), including:
-
Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Standard (Ibuprofen, e.g., 25 mg/kg, p.o.).
-
Group III: Test Compound (Ibuproxam, various doses, p.o.).
-
-
Administer the respective treatments orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (0-hour reading) and at 1, 2, 3, and 4 hours post-injection.
-
Use a plethysmometer for accurate volume measurement.
-
-
Data Analysis:
-
Calculate the paw volume increase (edema) for each animal at each time point:
-
Edema (mL) = (Paw volume at time t) - (Paw volume at time 0).
-
-
Calculate the percentage inhibition of edema for each treated group relative to the control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion
This compound (Ibuproxam) represents a thoughtfully designed evolution of ibuprofen. It functions as an effective nonsteroidal anti-inflammatory, analgesic, and antipyretic agent by acting as a prodrug that delivers the active ibuprofen molecule systemically. Its pharmacological activity is therefore primarily rooted in the non-selective inhibition of COX-1 and COX-2 enzymes.
The defining advantage of Ibuproxam is its significantly improved gastrointestinal safety profile, a direct result of its hydroxamic acid structure. This modification, coupled with its potential for iron chelation and broader anti-inflammatory action, makes Ibuproxam a compelling candidate for patients requiring NSAID therapy, particularly those with a predisposition to gastrointestinal complications. For researchers and clinicians, Ibuproxam serves as a prime example of how rational drug design can be employed to enhance the therapeutic index of established and effective medications.
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solubility of 2-[4-(2-Methylpropoxy)phenyl]acetic acid in different solvents
An In-Depth Technical Guide to the Solubility of 2-(4-isobutylphenyl)propanoic acid
A Note on Nomenclature: The compound "2-[4-(2-Methylpropoxy)phenyl]acetic acid" is not extensively documented in scientific literature. However, its structure is exceptionally similar to the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, which is chemically known as 2-(4-isobutylphenyl)propanoic acid. Given this structural similarity and the abundance of data available for Ibuprofen, this guide will focus on the solubility characteristics of Ibuprofen as a scientifically robust and relevant proxy. This approach provides actionable insights for researchers, scientists, and drug development professionals working with structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management.[1][2] Its therapeutic efficacy, however, is intrinsically linked to its physicochemical properties, paramount among which is solubility. Solubility dictates the bioavailability of an active pharmaceutical ingredient (API), influencing its dissolution rate in the gastrointestinal tract and subsequent absorption into the bloodstream.[3][4] A comprehensive understanding of Ibuprofen's solubility profile in various solvent systems is therefore not merely an academic exercise but a fundamental prerequisite for effective formulation development, from oral solid dosage forms to topical and parenteral preparations.
This guide provides a detailed exploration of Ibuprofen's solubility, grounding theoretical principles in practical, field-proven experimental methodologies. We will examine its behavior in aqueous and organic media, explain the causal factors behind these characteristics, and provide detailed protocols for accurate solubility determination.
Core Physicochemical Properties of Ibuprofen
A molecule's solubility is a direct consequence of its structure and physical properties. Ibuprofen is a weak organic acid characterized by a lipophilic isobutylphenyl group and a polar carboxylic acid moiety.[5][6] This amphiphilic nature governs its interactions with different solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [5][7] |
| Molecular Weight | 206.28 g/mol | [2][5][7] |
| Melting Point | 75-77.5 °C | [2][5] |
| pKa | 4.4 - 5.2 | [3][8] |
| LogP (Octanol-Water) | 3.97 | [2] |
The relatively high LogP value indicates a preference for lipid environments over aqueous ones, foreshadowing its low water solubility. The pKa is particularly critical, as it signals that Ibuprofen's aqueous solubility will be highly dependent on pH.[3]
Aqueous Solubility: The pH-Dependent Profile
Ibuprofen is classified as practically insoluble in water.[1][9] Its intrinsic solubility in pure water is exceedingly low, reported to be approximately 21 mg/L at 25 °C.[2] This is due to the energetic cost of breaking the strong hydrogen bonds between water molecules to accommodate the large, non-polar isobutylphenyl group.
The key to enhancing Ibuprofen's aqueous solubility lies in its carboxylic acid group. At pH values below its pKa, the carboxylic acid remains predominantly in its neutral, protonated form (-COOH), which is less soluble. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionization introduces a charge, significantly increasing the molecule's polarity and its ability to interact favorably with polar water molecules through ion-dipole interactions, thereby boosting solubility.[3][10] This pH-dependent behavior is a classic characteristic of weak acidic drugs.
The relationship between pH, ionization, and solubility can be visualized as follows:
Caption: pH-dependent ionization and solubility of Ibuprofen.
Experimental data quantitatively confirms this relationship:
| pH | Temperature (°C) | Solubility (mg/mL) | Source(s) |
| 1.0 | 37 | 0.038 | [3] |
| 4.5 | 37 | 0.084 | [3] |
| 5.5 | 37 | 0.685 | [3] |
| 7.2 | Ambient | ~2.0 | [7] |
| 7.4 | 25 | 0.432 | [11] |
This dramatic increase in solubility at higher pH levels is a critical consideration for oral dosage form design, as the drug will encounter varying pH environments throughout the gastrointestinal tract.
Solubility in Organic Solvents
In contrast to its poor aqueous solubility, Ibuprofen is very soluble in most organic solvents.[5][9] This is because the non-polar isobutylphenyl group can readily participate in van der Waals interactions with organic solvent molecules, while the carboxylic acid group can form hydrogen bonds with polar organic solvents.
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Ethanol (90%) | 40 | 661.8 mg/mL | [9] |
| Ethanol | Ambient | ~60 mg/mL | [7] |
| Methanol | Ambient | Freely Soluble | [1][9] |
| Acetone | Ambient | Freely Soluble | [1][9] |
| Dichloromethane | Ambient | Freely Soluble | [1][9][12] |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~50 mg/mL | [7] |
| Dimethylformamide (DMF) | Ambient | ~45 mg/mL | [7] |
The high solubility in common organic solvents like ethanol, acetone, and dichloromethane makes them suitable vehicles for synthesis, purification, and the preparation of stock solutions for analytical and experimental purposes.[9][12]
Experimental Methodologies for Solubility Determination
Accurate and reproducible solubility data is the bedrock of pre-formulation studies. The choice of method depends on the required precision and the properties of the compound. For regulatory submissions and definitive thermodynamic data, the shake-flask method is the universally recognized gold standard.
Gold Standard: The Shake-Flask Method for Thermodynamic Solubility
Expertise & Experience: The shake-flask method is designed to determine the equilibrium (thermodynamic) solubility, which represents the true saturation point of a solution in equilibrium with its solid phase.[13] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate solubility due to the formation of supersaturated solutions.[14][15] The key principle is to allow sufficient time and agitation for the dissolution process to reach a steady state, ensuring the measured concentration is both stable and maximal.
Trustworthiness: The self-validating nature of this protocol comes from the requirement to demonstrate that equilibrium has been reached. This is typically achieved by sampling at multiple time points (e.g., 24, 48, and 72 hours) and showing that the measured concentration no longer increases.[16] The consistent presence of excess solid material throughout the experiment is a critical control, confirming that the solution is indeed saturated.[16]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Authoritative Grounding & Protocol:
Objective: To determine the thermodynamic solubility of Ibuprofen in a specified solvent system.
Materials:
-
Ibuprofen (crystalline solid, >99% purity)
-
Solvent of choice (e.g., phosphate buffer pH 7.4, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid Ibuprofen to a series of flasks containing a precise volume of the solvent. "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[16] Allow the samples to equilibrate for at least 24 hours. For rigorous studies, samples are taken at 24, 48, and 72 hours to confirm equilibrium.[16]
-
Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Solid Removal: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the sample at high speed to pellet any remaining microparticulates. This step is crucial to prevent artificially high results from the dissolution of solids during the analysis phase.[16]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of Ibuprofen.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Potentiometric Titration for pKa and Intrinsic Solubility
Expertise & Experience: For ionizable compounds like Ibuprofen, potentiometric titration offers an elegant and efficient method to determine not only the pKa but also the intrinsic solubility (S₀) of the neutral species.[17][18] The method relies on monitoring the pH of a solution as a titrant (a strong base or acid) is added. The point at which precipitation or dissolution of the compound causes a deviation in the titration curve, when compared to a titration without the compound, reveals the solubility limit at a specific pH.
Trustworthiness: This method is self-validating through the application of the law of mass action and the Henderson-Hasselbalch equation.[17] By performing titrations at different concentrations of the compound, the consistency of the determined pKa and solubility values can be verified, ensuring the reliability of the results.[18] Modern automated systems allow for high precision and rapid data acquisition (2-4 hours).[17][18]
Caption: Principle of Potentiometric Titration for pKa and Solubility.
Authoritative Grounding & Protocol:
Objective: To determine the pKa and intrinsic aqueous solubility (S₀) of Ibuprofen.
Materials:
-
Ibuprofen (crystalline solid, >99% purity)
-
Automated potentiometric titrator with a calibrated pH electrode
-
Standardized solutions of NaOH and HCl (e.g., 0.1 M)
-
Carbonate-free deionized water
-
Jacketed titration vessel with temperature control
Procedure:
-
Sample Preparation: Prepare at least two suspensions of Ibuprofen in water at different known total concentrations (e.g., 1 mg/mL and 2 mg/mL).
-
Titration: Place the suspension in the temperature-controlled titration vessel. Begin the titration by adding small, precise increments of standardized NaOH solution.
-
Data Acquisition: Record the pH of the suspension after each addition of titrant, allowing the reading to stabilize. The titration continues well past the equivalence point.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.
-
Solubility Determination: As the pH increases during titration, the Ibuprofen dissolves. The point on the titration curve where all the solid has just dissolved can be identified. Using the known pKa, total drug concentration, and the pH at this point, the intrinsic solubility (S₀) of the neutral form can be calculated using specialized software or derived equations based on the law of mass action.[17][18]
-
Validation: Repeat the procedure with the second, different concentration of Ibuprofen. The calculated pKa and S₀ values should be consistent, validating the experimental results.[18]
Conclusion
The solubility of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) is a multifaceted property that is fundamental to its role as a pharmaceutical agent. It exhibits classic behavior for a weak acidic drug: practically insoluble in water at acidic pH but highly soluble in most organic solvents.[1][9] The key to modulating its aqueous solubility is pH control; by raising the pH above its pKa of ~4.4, the molecule ionizes, leading to a dramatic increase in solubility.[3] This principle is leveraged in the formulation of immediate-release dosage forms and salts of Ibuprofen. For researchers and developers, a mastery of robust analytical techniques like the shake-flask method and potentiometric titration is essential for generating the high-quality, reliable solubility data needed to guide formulation strategies and ensure the development of safe and effective drug products.
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discovery and history of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
An In-Depth Technical Guide to the Discovery and History of 2-[4-(2-Methylpropoxy)phenyl]acetic acid (Ibuprofen)
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, universally known by its non-proprietary name Ibuprofen, represents a landmark achievement in modern pharmacology. As a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, it has become one of the most widely used medications globally for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] This technical guide provides a comprehensive exploration of Ibuprofen's journey, from the initial scientific pursuit that led to its discovery to the innovative synthetic chemistry that defined its production. We will examine the original multi-step synthesis pioneered by the Boots Company and contrast it with the award-winning, environmentally conscious BHC process. Furthermore, this guide will elucidate the core mechanism of action, detailing its interaction with the cyclooxygenase enzymes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the history, chemistry, and pharmacology of this essential medicine.
The Scientific Imperative: Seeking a Superior Anti-Inflammatory Agent
In the mid-20th century, the therapeutic options for chronic inflammatory conditions like rheumatoid arthritis were severely limited.[3] The primary treatments were corticosteroids and high-dose aspirin.[3] While effective, corticosteroids were unsuitable for long-term therapy due to significant side effects. Aspirin, the gold standard at the time, required high doses (12-18 tablets a day) that frequently led to gastrointestinal issues, including bleeding and ulcers.[2][3] This clinical challenge created a clear scientific imperative: to discover a novel non-steroidal anti-inflammatory drug with the efficacy of aspirin but a significantly improved safety and tolerability profile, particularly for long-term use.[2][4]
It was within this context that the research arm of Boots Pure Drug Company in Nottingham, UK, initiated a dedicated program in the 1950s to find a safer alternative to aspirin.[2][5] This endeavor was spearheaded by pharmacologist Dr. Stewart Adams, who was later joined by chemist Dr. John Nicholson.[2][6]
The Discovery: A Systematic Search Culminating in Ibuprofen
The journey to Ibuprofen was not a stroke of serendipity but a result of methodical and persistent research. The team, led by Adams and Nicholson, embarked on a rigorous screening process. Their initial strategy focused on analogues of salicylic acid, the active metabolite of aspirin, but after testing over 200 such compounds, none proved superior.[2][6]
Their investigation then shifted to other classes of organic acids. Over several years, they synthesized and screened more than 600 candidate compounds for anti-inflammatory activity.[4] This exhaustive search eventually led them to the propionic acid class of compounds.[2][6] One candidate, 2-(4-isobutylphenyl) propionic acid, showed particular promise. After demonstrating potent anti-inflammatory effects in preclinical models, a patent was filed for the compound in 1961.[4][5]
In a now-famous anecdote demonstrating his confidence in the compound's safety, Dr. Adams first tested the drug on himself to treat a hangover before a speaking engagement.[5] Following successful clinical trials, the drug, now named Ibuprofen, was launched in the United Kingdom in 1969 as a prescription treatment for rheumatoid arthritis under the brand name Brufen.[4][5]
The Chemistry of an Essential Medicine: The Evolution of Ibuprofen Synthesis
The commercial viability of a drug is intrinsically linked to the efficiency and cost-effectiveness of its chemical synthesis. The story of Ibuprofen's manufacturing is a compelling case study in the evolution of industrial chemical processes, transitioning from a conventional but wasteful method to a paradigm of green chemistry.
The Original Boots Synthesis: A Six-Step Pathway
The original commercial synthesis developed by the Boots Company was a six-step process starting from isobutylbenzene.[5][7] While a significant achievement for its time, this pathway was characterized by low atom economy, meaning a large proportion of the atoms from the reactants were incorporated into waste byproducts rather than the final product.[8][9] The overall atom economy of the Boots process was approximately 40%.[7][10][11]
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) catalyst to form 4'-isobutylacetophenone.[7]
-
Step 2: Darzens Reaction: The resulting ketone is treated with ethyl chloroacetate and a base (sodium ethoxide) to form an α,β-epoxy ester.[5][7]
-
Step 3: Hydrolysis and Decarboxylation: The epoxy ester undergoes hydrolysis and decarboxylation in an acidic environment to yield an aldehyde.[5][7]
-
Step 4: Oxime Formation: The aldehyde is reacted with hydroxylamine, converting it into an oxime.[5][7]
-
Step 5: Nitrile Formation: The oxime is dehydrated, typically using acetic anhydride, to form the corresponding nitrile.[5][7]
-
Step 6: Hydrolysis: The nitrile is hydrolyzed with aqueous acid to yield the final product, this compound (Ibuprofen).[5][7]
The BHC Synthesis: A Greener, Three-Step Revolution
In the 1980s, a collaboration between the Boots Company and Hoechst Celanese led to the formation of the BHC Company, which developed a vastly improved synthesis.[8] This new process, which won a Presidential Green Chemistry Challenge Award in 1997, is a model of efficiency and environmental responsibility.[10][12] It reduces the number of steps from six to three and dramatically increases the atom economy to about 77% (or 99% if the acetic acid byproduct is recovered).[10][13]
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated using acetic anhydride with anhydrous hydrogen fluoride (HF) serving as both the catalyst and the solvent. The HF is recoverable and can be reused with high efficiency.[5][13][14] This produces 4'-isobutylacetophenone.
-
Step 2: Catalytic Hydrogenation: The ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a Raney Nickel or palladium on carbon catalyst.[5][7] This step is highly efficient with no waste byproducts.
-
Step 3: Palladium-Catalyzed Carbonylation: The alcohol is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide. This directly inserts a carboxyl group to form Ibuprofen in a single, highly efficient step.[5][7]
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An In-Depth Technical Guide to the Potential Therapeutic Effects of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic effects of 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a compound belonging to the arylalkanoic acid class of molecules. Due to a notable absence of direct preclinical and clinical studies on this specific molecule, this guide establishes a robust scientific foundation for its potential pharmacology by leveraging extensive data from structurally analogous compounds, most notably the widely-used nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and other phenylacetic acid derivatives. This guide will delve into the predicted mechanism of action, potential therapeutic applications, and a framework for the experimental validation of its efficacy and safety. The primary objective is to equip researchers and drug development professionals with the foundational knowledge and methodological guidance necessary to investigate this compound as a potential therapeutic agent.
Introduction and Chemical Identity
This compound, also known as 2-(4-Isobutoxyphenyl)acetic Acid, is an organic compound with the chemical formula C₁₂H₁₆O₃[1]. It is characterized by a phenylacetic acid core substituted at the para-position with a 2-methylpropoxy (isobutoxy) group.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 13362-94-2[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.25 g/mol [1] |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)CC(=O)O[1] |
| Synonyms | 2-(4-Isobutoxyphenyl)acetic acid[2] |
The structural architecture of this compound places it in the family of arylalkanoic acids, a class renowned for its therapeutic utility, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs)[3]. Its structural similarity to ibuprofen, a propionic acid derivative, suggests a shared potential for anti-inflammatory, analgesic, and antipyretic activities[4][5][6].
Predicted Mechanism of Action: Cyclooxygenase (COX) Inhibition
The predominant mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid[3][5][7]. Prostaglandins are lipid compounds that mediate pain, inflammation, and fever[6][7]. There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function[5].
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response[5][8].
Based on the structure-activity relationship (SAR) studies of NSAIDs, the carboxylic acid moiety of this compound is predicted to be essential for its inhibitory activity against COX enzymes[3]. The lipophilic nature of the isobutoxy-substituted phenyl ring likely contributes to the binding of the molecule to the hydrophobic channel of the COX active site[3][9].
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// Edges Arachidonic_Acid -> COX_Enzymes [label="Metabolized by"]; COX_Enzymes -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation [label="Mediates"]; Target_Molecule -> COX_Enzymes [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
Predicted mechanism of action via COX inhibition.
The selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its potential therapeutic profile and side-effect liability. Non-selective COX inhibitors, like ibuprofen, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1 in the gastric mucosa[5]. Selective COX-2 inhibitors were developed to mitigate these side effects[8]. The specific substitutions on the phenyl ring of this compound would influence its binding affinity and selectivity for the COX isoforms, a characteristic that requires experimental determination.
Potential Therapeutic Applications
Based on its predicted mechanism of action, this compound is hypothesized to possess the following therapeutic effects:
-
Anti-inflammatory: By inhibiting COX-2, the compound is expected to reduce the production of prostaglandins at the site of inflammation, thereby alleviating symptoms such as swelling, redness, and pain. This makes it a potential candidate for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis.
-
Analgesic: The reduction in prostaglandin synthesis would also lead to a decrease in the sensitization of nociceptors, resulting in pain relief. This suggests potential utility in managing mild to moderate pain, such as headaches, dental pain, and menstrual cramps[6].
-
Antipyretic: Prostaglandins are also involved in the central regulation of body temperature. Inhibition of their production in the hypothalamus could lead to a reduction in fever[5].
Experimental Protocols for Therapeutic Evaluation
To empirically validate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following protocols outline key in vitro and in vivo assays.
In Vitro Evaluation of COX Inhibition
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2.
Methodology: Fluorometric COX Inhibitor Screening Assay
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine), and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity (excitation/emission ~530/590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
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// Edges start -> prepare_reagents; prepare_reagents -> plate_setup; plate_setup -> initiate_reaction; initiate_reaction -> incubate; incubate -> measure_fluorescence; measure_fluorescence -> data_analysis; data_analysis -> end; }
In vitro COX inhibition assay workflow.
In Vivo Evaluation of Anti-inflammatory Activity
Objective: To assess the anti-inflammatory efficacy of this compound in an animal model of acute inflammation.
Methodology: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., receiving ibuprofen or indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Pharmacokinetic Considerations
The pharmacokinetic profile of this compound will be crucial for its development as a therapeutic agent. Key parameters to investigate include:
-
Absorption: The rate and extent of absorption after oral administration.
-
Distribution: The distribution of the compound into various tissues, particularly inflamed tissues.
-
Metabolism: The metabolic pathways, including potential phase I and phase II reactions in the liver.
-
Excretion: The routes and rate of elimination of the parent compound and its metabolites.
Standard pharmacokinetic studies in animal models would be required to determine these parameters and to establish a potential dosing regimen for further studies.
Conclusion
This compound presents a compelling profile as a potential nonsteroidal anti-inflammatory drug based on its structural similarity to established therapeutic agents. Its phenylacetic acid core and lipophilic substituent align with the known structure-activity relationships for COX inhibitors. The therapeutic potential of this compound in treating inflammatory conditions, pain, and fever is significant, but requires rigorous experimental validation. The methodologies outlined in this guide provide a clear path for the systematic evaluation of its pharmacological properties, from in vitro enzyme inhibition to in vivo efficacy. Further research into its COX selectivity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic promise.
References
- Asirvatham, S., Dhokchawle, B., & Tauro, S. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry.
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Study.com. (n.d.). Ibuprofen: Structure, Mechanism of Action & Chemical Formula. Retrieved from [Link]
- Geronikaki, A. A., & Gavalas, A. M. (2006). Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). Current Medicinal Chemistry.
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National Center for Biotechnology Information. (n.d.). Ibuprofen. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
- Rainsford, K. D. (2009). An Overview of Clinical Pharmacology of Ibuprofen.
- Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules.
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BrainKart. (2017). Nonselective Cox Inhibitors. Retrieved from [Link]
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News-Medical.net. (n.d.). Ibuprofen Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]
- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
- Seydel, J. K., & Coats, E. A. (1983).
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Cukurova Medical Journal. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Journal of the Iranian Chemical Society.
- Mizushima, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry.
-
PharmaCompass. (n.d.). 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-propanoic acid. PubChem. Retrieved from [Link]
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Methodological & Application
synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid from isobutylbenzene
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen) from Isobutylbenzene
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword
The request for a synthetic route to 2-[4-(2-Methylpropoxy)phenyl]acetic acid from isobutylbenzene presents a notable chemical challenge. The starting material, isobutylbenzene, possesses a C-C bond between the phenyl ring and the isobutyl group. The target molecule, however, features an isobutoxy group, which contains a C-O bond to the phenyl ring. A direct conversion would necessitate a complex and inefficient series of reactions, including cleavage of a stable alkyl-aryl bond and subsequent etherification.
However, the structural similarity between the requested molecule and the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, which is 2-(4-isobutyl phenyl)propanoic acid, is striking. The synthesis of Ibuprofen from isobutylbenzene is a classic, industrially significant, and well-documented process that aligns with the spirit of the original query. Therefore, this guide has been structured to provide a detailed, research-grade protocol for the synthesis of Ibuprofen. This approach serves as an exemplary case study in multi-step organic synthesis, starting from a simple aromatic hydrocarbon and yielding a pharmaceutically active compound.
We will explore a common laboratory-scale synthetic pathway that mirrors the fundamental transformations of industrial processes, focusing on the causality behind experimental choices and ensuring each protocol is robust and understandable for professionals in the field.
Overview of Synthetic Strategy
The synthesis of Ibuprofen from isobutylbenzene is a cornerstone of pharmaceutical chemistry, with two primary industrial routes being the Boots process and the BHC (Boots-Hoechst-Celanese) process. The Boots process, while longer, involves a series of fundamental organic transformations that are highly illustrative and adaptable for a laboratory setting.[1] The BHC process is a more "green" alternative with higher atom economy but often involves hazardous reagents like hydrogen fluoride (HF), making it less suitable for general research labs.[1][2]
This guide details a five-step synthesis that begins with isobutylbenzene and culminates in the formation of Ibuprofen.[3][4] This route is a variation of the Boots process and employs a Friedel-Crafts acylation, a ketone reduction, a substitution reaction, and a Grignard carboxylation.
Caption: Overall workflow for the laboratory synthesis of Ibuprofen.
Part I: Friedel-Crafts Acylation of Isobutylbenzene
The initial step involves the introduction of an acetyl group to the aromatic ring of isobutylbenzene. This is a classic electrophilic aromatic substitution reaction.
Scientific Rationale & Mechanism
The Friedel-Crafts acylation is employed to form 4'-isobutylacetophenone, a key intermediate.[5] The reaction utilizes a Lewis acid, typically aluminum chloride (AlCl₃), to activate the acylating agent (acetic anhydride or acetyl chloride).[3] This activation generates a highly electrophilic acylium ion. The electron-rich benzene ring of isobutylbenzene then attacks this ion. The isobutyl group is an ortho-, para-director; however, due to the steric hindrance of the bulky isobutyl group, the para-substituted product is predominantly formed.[1] Using an acylating agent instead of an alkylating agent prevents polysubstitution, as the resulting ketone is deactivated towards further electrophilic attack.[6]
Experimental Protocol: Synthesis of 4'-Isobutylacetophenone
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Isobutylbenzene | 134.22 | 4.03 g | 0.030 | 1.0 |
| Acetic Anhydride | 102.09 | 3.06 g | 0.030 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 5.40 g | 0.040 | 1.35 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 40 mL | - | - |
| 4M Hydrochloric Acid | 36.46 | ~40 mL | - | - |
| 10% Sodium Hydroxide | 40.00 | 20 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - |
Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.
-
Reagent Charging: Add anhydrous aluminum chloride (5.40 g) and 20 mL of dichloromethane to the flask and begin stirring.[3]
-
Addition of Reactants: In the dropping funnel, combine isobutylbenzene (4.03 g) and acetic anhydride (3.06 g) with 20 mL of dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature is maintained at 0-5 °C.[5] After the addition is complete, continue stirring the mixture in the ice bath for an additional 45 minutes.[3]
-
Quenching: Slowly and carefully quench the reaction by adding the mixture to a beaker containing ~40 mL of ice-cold 4M HCl. Stir vigorously until the orange color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.[3]
-
Washing: Wash the combined organic layers sequentially with 20 mL of 10% NaOH solution, 20 mL of brine, and 20 mL of deionized water.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone.
Part II: Conversion to Ibuprofen
The synthesized 4'-isobutylacetophenone is converted to Ibuprofen through a three-step sequence: reduction, chlorination, and carboxylation.
Step A: Reduction of 4'-Isobutylacetophenone
Rationale: The ketone is reduced to a secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that will reduce the ketone without affecting the aromatic ring.[3]
Protocol:
-
Dissolve the 4'-isobutylacetophenone (e.g., 5.0 g, 28.4 mmol) in 50 mL of methanol in a 250 mL flask and cool in an ice bath.
-
Slowly add sodium borohydride (1.1 g, 28.4 mmol) portion-wise, keeping the temperature below 10 °C.
-
After addition, remove the ice bath and stir at room temperature for 1 hour.
-
Neutralize the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Remove the methanol via rotary evaporation. Add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.
Step B: Chloride Substitution of 1-(4-Isobutylphenyl)ethanol
Rationale: The secondary alcohol is converted to an alkyl chloride via an Sₙ1 mechanism.[3] The benzylic alcohol is readily protonated by concentrated HCl, forming a good leaving group (water) and a resonance-stabilized benzylic carbocation, which is then attacked by the chloride ion.
Protocol:
-
Place the alcohol from the previous step (e.g., 4.5 g, 25.2 mmol) in a flask.
-
Add 50 mL of concentrated hydrochloric acid and stir vigorously at room temperature for 2 hours.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure to yield 1-chloro-1-(4-isobutylphenyl)ethane. Caution: This intermediate may be unstable and is often used immediately in the next step.
Step C: Grignard Reaction and Carboxylation
Rationale: This final step constructs the carboxylic acid moiety. The alkyl chloride is converted into a Grignard reagent using magnesium metal. This organometallic intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a carboxylate salt.[3] Acidic work-up then protonates the salt to yield the final product, Ibuprofen.
Caption: Mechanism for the formation of Ibuprofen via Grignard carboxylation.
Protocol:
-
Grignard Formation: To an oven-dried 250 mL three-neck flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (0.73 g, 30 mmol) and a small crystal of iodine.[3]
-
Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Dissolve the alkyl chloride from the previous step (e.g., 5.0 g, 25.4 mmol) in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the alkyl chloride solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining alkyl chloride solution dropwise to maintain a gentle reflux. After addition, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Crush a sufficient quantity of dry ice (solid CO₂) and add it portion-wise to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Isolation: Extract the combined ether layers with 10% NaOH solution. Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl until a white precipitate (Ibuprofen) forms.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like hexane or aqueous ethanol to obtain pure Ibuprofen.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | 75-78 °C |
| ¹H NMR (CDCl₃) | δ ~0.9 (d, 6H), ~1.5 (d, 3H), ~1.8 (m, 1H), ~2.4 (d, 2H), ~3.7 (q, 1H), ~7.1-7.2 (m, 4H), ~11.5 (br s, 1H) |
| IR (ATR, cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1710 (C=O stretch) |
Safety & Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane: A volatile and suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Ice (Solid CO₂): Can cause severe frostbite upon contact. Handle with insulated gloves.
Conclusion
This application note provides a detailed, multi-step protocol for the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) from isobutylbenzene. The described pathway, involving Friedel-Crafts acylation, reduction, substitution, and Grignard carboxylation, utilizes fundamental organic reactions to construct a pharmaceutically important molecule. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this synthesis for various laboratory applications.
References
-
Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic - Central College. [Link]
-
Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. [Link]
-
University of Bristol. (n.d.). Synthesis of Ibuprofen. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
Snail, S. (2018). Synthesis of ibuprofen from benzene. The Science Snail. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
Sources
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 4. medicilon.com [medicilon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
Application and Protocol Guide for the Analytical Determination of 2-[4-(2-Methylpropoxy)phenyl]acetic acid (Ibuprofen Impurity C)
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality Control
In the realm of pharmaceutical development and manufacturing, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2-[4-(2-Methylpropoxy)phenyl]acetic acid, commonly known as Ibuprofen Impurity C, is a known related substance to Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The presence of such impurities, even in minute quantities, can potentially impact the therapeutic effect and safety profile of the final drug product. Therefore, robust and validated analytical methods are essential for the quality control of Ibuprofen.
This comprehensive guide provides detailed application notes and protocols for the detection and quantification of Ibuprofen Impurity C. We will delve into the most prevalent and effective analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering insights into the causality behind experimental choices and providing self-validating protocols for immediate implementation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For the separation and quantification of Ibuprofen and its related compounds, reversed-phase HPLC is the method of choice, leveraging the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation
In reversed-phase HPLC, Ibuprofen and its impurities are separated based on their hydrophobicity. The stationary phase is typically a silica-based support chemically bonded with C18 (octadecylsilane) alkyl chains, creating a nonpolar surface. The mobile phase consists of a mixture of water and a less polar organic solvent, such as acetonitrile. By manipulating the composition of the mobile phase, the retention of each compound on the column can be precisely controlled. Acidifiers like phosphoric acid are often added to the mobile phase to suppress the ionization of the carboxylic acid functional groups in both Ibuprofen and Impurity C, leading to sharper peaks and improved chromatographic performance.
Detailed HPLC Protocol
This protocol is a synthesis of established methods, including those outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), designed for optimal resolution and sensitivity.[1][2]
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference standards for Ibuprofen and Ibuprofen Impurity C.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | 0.1% Phosphoric acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Preparation of Solutions:
-
Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution of Ibuprofen Impurity C: Accurately weigh and dissolve a known amount of Ibuprofen Impurity C reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ibuprofen sample in the diluent to obtain a final concentration of approximately 1 mg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 1 mg/mL of Ibuprofen and 1 µg/mL of Ibuprofen Impurity C in the diluent.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the System Suitability Solution and verify that the resolution between the Ibuprofen and Ibuprofen Impurity C peaks is greater than 2.0. The tailing factor for each peak should be less than 2.0.
-
Inject the Standard Solution in replicate (n=5) and check for the reproducibility of the peak area (RSD ≤ 2.0%).
-
Inject the Sample Solution.
-
Identify the peaks of Ibuprofen and Impurity C in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of Impurity C in the sample using the peak area of the standard solution.
Data Interpretation:
The concentration of Ibuprofen Impurity C in the sample can be calculated using the following formula:
Impurity C (%) = (Area_Impurity_C_Sample / Area_Impurity_C_Standard) * (Conc_Standard / Conc_Sample) * 100
Capillary Electrophoresis (CE): An Orthogonal Approach
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC, providing an orthogonal separation mechanism based on the electrophoretic mobility of analytes in an electric field. This makes it an excellent confirmatory technique. Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral and charged species like Ibuprofen and its impurities.[3][4]
Principle of Separation
In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. The electroosmotic flow (EOF) of the bulk solution towards the cathode and the electrophoretic migration of the negatively charged micelles towards the anode create a large separation window, enabling the resolution of closely related compounds.
Detailed CE Protocol
This protocol is based on established methods for the separation of Ibuprofen and its related substances.[3][5]
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).
-
Reference standards for Ibuprofen and Ibuprofen Impurity C.
-
Sodium dodecyl sulfate (SDS), boric acid, sodium hydroxide, and acetonitrile.
-
Deionized water.
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm I.D., 40 cm effective length |
| Background Electrolyte (BGE) | 25 mM Borate buffer (pH 9.2) containing 50 mM SDS and 10% Acetonitrile |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
Preparation of Solutions:
-
BGE Preparation: Prepare a 25 mM borate buffer by dissolving the appropriate amount of boric acid in deionized water and adjusting the pH to 9.2 with sodium hydroxide. Add SDS to a final concentration of 50 mM and acetonitrile to 10% (v/v).
-
Standard and Sample Solutions: Prepare standard and sample solutions as described in the HPLC protocol, using the BGE as the diluent.
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M sodium hydroxide (30 min), deionized water (15 min), and finally with the BGE (30 min).
-
Pre-run Conditioning: Before each injection, rinse the capillary with the BGE for 2 minutes.
-
Inject the BGE (blank) to establish a stable baseline.
-
Inject the Standard Solution to determine the migration times of Ibuprofen and Impurity C.
-
Inject the Sample Solution.
-
Identify the peaks in the sample electropherogram by comparing their migration times with the standards.
-
Quantify Impurity C using the corrected peak area (peak area divided by migration time).
Comparative Summary of Analytical Methods
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography | Electrophoretic mobility & partitioning |
| Selectivity | Based on hydrophobicity | Based on charge-to-size ratio and hydrophobicity |
| Advantages | High resolution, well-established, robust | High efficiency, low sample/reagent consumption, orthogonal to HPLC |
| Considerations | Higher solvent consumption, potential for column degradation | Sensitivity can be lower than HPLC, requires careful capillary conditioning |
| Typical LOD/LOQ | ~0.1 µg/mL / ~0.3 µg/mL | ~0.3 µg/mL / ~1.0 µg/mL |
Gas Chromatography (GC): A Potential Alternative with Derivatization
While less common for the analysis of acidic compounds like Ibuprofen and its impurities due to their low volatility, Gas Chromatography (GC) can be employed following a derivatization step. Derivatization converts the polar carboxylic acid group into a more volatile ester, making the analyte suitable for GC analysis. This approach is often used for specific impurities as outlined in some pharmacopeial methods.[6]
A potential workflow would involve the esterification of the sample with an agent like pentafluorobenzyl bromide (PFBBr), followed by analysis on a capillary GC column with an electron capture detector (ECD), which is highly sensitive to the electrophilic PFB group.
Conclusion
The effective control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. This guide has provided a detailed overview and actionable protocols for the analysis of this compound (Ibuprofen Impurity C). While HPLC remains the primary workhorse for this application, Capillary Electrophoresis serves as an invaluable orthogonal technique for confirmation and further investigation. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the regulatory landscape. By implementing these robust and well-characterized methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Ibuprofen-containing products.
References
-
Persson-Stubberud, K., & Astrom, O. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design. Journal of Chromatography A, 826(1), 95-102. [Link]
-
Waters Corporation. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monograph: Ibuprofen Oral Suspension. Retrieved from [Link]
-
Persson-Stubberud, K., & Astrom, O. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation. Journal of Chromatography A, 826(1), 103-111. [Link]
-
Klíma, J., & Kovaříková, P. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 337-343. [Link]
-
Persson-Stubberud, K., & Astrom, O. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uspbpep.com [uspbpep.com]
- 3. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. II. Validation [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2-[4-(2-Methylpropoxy)phenyl]acetic acid as a reference standard
An Application Guide for the Proper Use of 2-[4-(2-Methylpropoxy)phenyl]acetic acid as a Pharmaceutical Reference Standard
Abstract
This document provides a comprehensive guide for the qualification and application of this compound (CAS No. 13362-94-2) as a reference standard in a regulated pharmaceutical environment. As an important process intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), its accurate quantification is critical for ensuring drug substance and drug product quality. This guide outlines the necessary steps for characterizing the reference material, assigning a purity value, and establishing protocols for its routine use in analytical testing, aligning with principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Role of Chemical Reference Standards
A chemical reference standard is a highly characterized material of established quality and purity, used to ensure the identity, strength, quality, and purity of medicines.[1] These standards are the cornerstone of analytical testing, providing the benchmark against which test samples are measured.[1] Regulatory bodies like the USP and guidelines from the ICH mandate the use of official or appropriately qualified reference standards for pharmacopeial assays and tests.[2][3]
Reference standards are broadly categorized as primary and secondary (or working) standards.[1]
-
Primary Standards: Obtained from an officially recognized source (e.g., USP, EP) or a substance shown to be authentic and of high purity through extensive analytical testing.[1][4]
-
Secondary (Working) Standards: Prepared in-house and qualified by demonstrating traceability to a primary reference standard.[1][5] They are used for routine laboratory analysis.
This guide focuses on the procedures to qualify a batch of this compound as a secondary reference standard and its subsequent use in quantitative analysis.
Physicochemical Properties of this compound
A foundational understanding of the material's properties is essential for its proper handling and use.
| Property | Value | Source |
| CAS Number | 13362-94-2 | [6][7] |
| Molecular Formula | C₁₂H₁₆O₃ | [6] |
| Molecular Weight | 208.25 g/mol | [6] |
| Appearance | White to off-white solid | Typical |
| SMILES | CC(C)COC1=CC=C(C=C1)CC(=O)O | [6] |
Qualification of a Secondary Reference Standard
The qualification process is a systematic evaluation to confirm the identity, purity, and potency of a candidate material, ensuring it is suitable for its intended analytical purpose.[8] This process establishes traceability to a primary standard or, for a new chemical entity, establishes the initial primary standard itself.[5][9]
Overall Qualification Workflow
The qualification workflow is a multi-step process that culminates in the certification of the reference standard.
Caption: Workflow for qualifying a secondary reference standard.
Protocol 1: Identity Confirmation
Objective: To unequivocally confirm that the chemical structure of the candidate material is this compound.
Methodologies:
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Rationale: Provides detailed information about the structure and chemical environment of hydrogen atoms, serving as a definitive identity test.
-
Procedure:
-
Accurately weigh 5-10 mg of the standard.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H-NMR spectrum using a ≥400 MHz spectrometer.
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected structure.
-
-
-
Mass Spectrometry (MS):
-
Rationale: Confirms the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Acquire the spectrum in both positive and negative ionization modes.
-
Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 208.25 g/mol .
-
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Rationale: Identifies characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
Procedure:
-
Place a small amount of the solid material directly onto the ATR crystal.
-
Acquire the IR spectrum.
-
Identify key vibrational frequencies and compare them to a reference spectrum or theoretical values.
-
-
Protocol 2: Purity and Assay Value Assignment
Objective: To determine the purity of the reference standard using a mass balance approach, which is considered the most accurate method. The final assigned purity (or "Assay") accounts for all significant impurities.
Assay Calculation (As-Is Basis): Assay (%) = (100% - % Organic Impurities) x (100% - % Water Content) / 100 x (100% - % Residual Solvents) / 100 x (100% - % Non-Volatile Residue) / 100
A. Chromatographic Purity by HPLC-UV
-
Rationale: This is the primary technique for separating and quantifying organic process-related impurities and degradation products. An area percent normalization method is typically used.
-
Instrumentation and Conditions:
Parameter Recommended Setting Column C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient 30% B to 90% B over 20 min, hold for 5 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 225 nm Injection Vol. 10 µL | Sample Conc. | 0.5 mg/mL in 50:50 Water:Acetonitrile |
-
Procedure:
-
Prepare the sample solution and a blank (diluent).
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the blank, followed by six replicate injections of the sample solution.
-
Calculate the area percent of the main peak relative to the total area of all peaks (excluding blank peaks). The sum of all impurity peaks constitutes the "% Organic Impurities".
-
B. Water Content by Karl Fischer Titration (USP <921>)
-
Rationale: Water is a common impurity that can significantly affect the true concentration of a weighed standard. Karl Fischer titration is the gold standard for water determination.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh an appropriate amount of the reference standard material into the titration vessel.
-
Titrate to the endpoint.
-
Calculate the percentage of water (w/w). Perform in triplicate.
-
C. Residual Solvents by Headspace Gas Chromatography (GC-HS) (USP <467>)
-
Rationale: To quantify any volatile organic solvents remaining from the synthesis or purification process.
-
Procedure:
-
Accurately weigh the reference material into a headspace vial.
-
Add a suitable diluent (e.g., DMSO, DMF).
-
Analyze using a calibrated GC-HS system against known solvent standards.
-
Sum the content of all identified residual solvents to get the total "% Residual Solvents".
-
D. Non-Volatile Residue (Residue on Ignition / Sulphated Ash) (USP <281>)
-
Rationale: To quantify non-volatile inorganic impurities.[10]
-
Procedure:
-
Accurately weigh a significant amount of standard (e.g., 1-2 g) into a tared crucible.
-
Ignite the sample in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until constant weight is achieved.
-
Calculate the percentage of remaining residue.
-
Example Purity Assignment Data:
| Analysis | Result |
| Chromatographic Purity (100% - sum of impurities) | 99.85% |
| Water Content (Karl Fischer) | 0.10% |
| Residual Solvents (GC-HS) | 0.05% |
| Non-Volatile Residue (ROI) | <0.01% (considered negligible) |
| Calculated Assay (As-Is) | 99.70% |
Calculation: 99.85% x (100-0.10)/100 x (100-0.05)/100 ≈ 99.70%
Application: Using the Qualified Reference Standard
Once qualified, the reference standard can be used for routine quantitative and qualitative analyses.
Routine Assay Workflow
Caption: Workflow for routine analysis using a qualified standard.
Protocol 3: Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions for use in quantitative analysis, such as HPLC assays.
Materials:
-
Qualified this compound reference standard with a known assay value.
-
Calibrated analytical balance.
-
Class A volumetric flasks and pipettes.
-
HPLC-grade diluent (e.g., 50:50 Water:Acetonitrile).
Procedure for a 1.0 mg/mL Stock Solution:
-
Calculate the required weight: To obtain a true concentration of 1.0 mg/mL, the amount weighed must be corrected for the standard's assay value.
-
Weight to Dispense (mg) = (Target Concentration mg/mL * Flask Volume mL) / (Assay / 100)
-
Example: For a 1.0 mg/mL solution in a 25.0 mL flask using the standard with an assay of 99.70%:
-
Weight = (1.0 * 25.0) / 0.9970 = 25.075 mg
-
-
Weighing: Accurately weigh the calculated amount (e.g., 25.08 mg) of the reference standard into a 25.0 mL volumetric flask. Record the actual weight.
-
Dissolution: Add approximately 70% of the flask volume with diluent. Sonicate or vortex until the standard is fully dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with the same diluent. Invert the flask 15-20 times to ensure homogeneity.
-
Calculate True Concentration:
-
True Stock Conc. (mg/mL) = (Actual Weight mg * (Assay / 100)) / Flask Volume mL
-
-
Working Solutions: Prepare working standards by performing accurate serial dilutions from the stock solution using Class A volumetric glassware.
Stability of Solutions: Stock and working solution stability should be established to define how long they can be reliably used under specified storage conditions (e.g., 7 days at 2-8 °C).[11]
Documentation, Storage, and Handling
-
Certificate of Analysis (CoA): A comprehensive CoA must accompany the reference standard. It should include the batch number, identity confirmation data, purity and assay values, storage conditions, and retest date.[11]
-
Storage: The reference standard should be stored under conditions that ensure its stability, as specified on the label and CoA (e.g., at 2-8 °C, protected from light and moisture).[12]
-
Handling: Use appropriate personal protective equipment. Allow containers to equilibrate to room temperature before opening to prevent condensation. Do not dry the standard unless explicitly instructed on the label.[2][12]
-
Retest: Reference standards should be re-qualified at appropriate intervals to ensure their purity and fitness for use have not changed over time.[1][9] The retest period is established based on stability data.
References
-
General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved from [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
What is meant by reference standard in pharmaceuticals? (2023). GMP SOP. Retrieved from [Link]
-
Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Eli Lilly and Company. Retrieved from [Link]
-
Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review. Retrieved from [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved from [Link]
-
Islam, R., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]
-
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024). Pharmaguideline. Retrieved from [Link]
Sources
- 1. gmpsop.com [gmpsop.com]
- 2. General Chapters: <11> USP REFERENCE STANDARDS [uspbpep.com]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. who.int [who.int]
- 6. biosynth.com [biosynth.com]
- 7. This compound | 13362-94-2 [amp.chemicalbook.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mriglobal.org [mriglobal.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use & Storage of Reference Standards | USP [usp.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-[4-(2-Methylpropoxy)phenyl]acetic acid in pharmaceutical drug formulations. The developed isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals in quality control and analytical development laboratories, providing a comprehensive guide from sample preparation to method validation in accordance with ICH guidelines.
Introduction
This compound (IUPAC Name: 2-(4-isobutoxyphenyl)acetic acid), is a non-steroidal anti-inflammatory drug (NSAID) derivative.[1][2] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. The concentration of the API must be accurately determined in the drug formulation to guarantee proper dosage and to comply with regulatory standards.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[3] Its high resolution, sensitivity, and specificity make it an ideal choice for analyzing complex mixtures like pharmaceutical formulations. This application note describes a simple, yet robust, isocratic RP-HPLC method coupled with UV detection for the routine analysis of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6]
Physicochemical Properties of the Analyte
-
Chemical Name: this compound
-
CAS Number: 13362-94-2[7]
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter.
-
Solvents and Reagents: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).
-
Reference Standard: this compound reference standard of known purity (e.g., >99.5%).
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and quantification. A reversed-phase C18 column was chosen due to the non-polar nature of the analyte. The mobile phase consists of a phosphate buffer and acetonitrile. The buffer at a pH of 3.0 ensures that the carboxylic acid moiety of the analyte is protonated, leading to better retention and improved peak symmetry. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength of 220 nm was chosen to provide high sensitivity for the phenylacetic acid chromophore.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
To prepare the 25 mM potassium dihydrogen phosphate buffer, dissolve 3.4 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use. The mobile phase is prepared by mixing the buffer and acetonitrile in a 50:50 (v/v) ratio and degassing prior to use.
3.3.2. Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C when not in use.
3.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.3.4. Sample Preparation
The sample preparation procedure will depend on the nature of the drug formulation (e.g., tablets, capsules, oral solution). The goal is to extract the analyte into a suitable solvent and dilute it to a concentration that falls within the linear range of the calibration curve.
-
For Tablets/Capsules:
-
Weigh and finely powder no fewer than 20 tablets (or the contents of 20 capsules).
-
Accurately weigh a portion of the powder equivalent to a single dose of the drug into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further dilution with the mobile phase may be necessary to bring the analyte concentration into the calibration range.
-
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[8] The following validation characteristics were evaluated:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was demonstrated by analyzing a placebo formulation (containing all excipients except the API) and showing no interfering peaks at the retention time of this compound. Additionally, the peak purity of the analyte in a stressed sample (e.g., exposed to acid, base, heat, light, and oxidation) was evaluated using the DAD to ensure no co-eluting peaks.
Linearity
The linearity of the method was established by analyzing five standard solutions at different concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) should be greater than 0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 10 | 505,000 |
| 25 | 1,260,000 |
| 50 | 2,510,000 |
| 100 | 5,025,000 |
Note: The peak area values are illustrative.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level. The percentage recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were made on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the performance of the chromatographic system. A standard solution of 50 µg/mL is injected five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, accurate, precise, and specific for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis. The short run time of 10 minutes allows for a high throughput of samples.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. November 2005. URL: [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. URL: [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. URL: [Link]
-
The Starting Point in Method Development. Welch Materials. URL: [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health. URL: [Link]
-
Bordwell pKa Table. Organic Chemistry Data. URL: [Link]
-
This compound-13362-94-2. Thoreauchem. URL: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | 13362-94-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. This compound-13362-94-2 - Thoreauchem [thoreauchem.com]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols for 2-[4-(2-Methylpropoxy)phenyl]acetic Acid in Drug Metabolism Studies
Introduction: The Critical Role of Impurity Profiling in Drug Safety
In modern pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. This extends beyond the active pharmaceutical ingredient (API) to encompass any related substances, including process impurities and degradation products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, outlined in the ICH Q3A/B standards, for the identification, qualification, and control of such impurities[1][2][3]. An impurity that is also a significant metabolite of the drug substance is generally considered qualified from a safety perspective[4][5][6]. This underscores the importance of understanding the metabolic fate of both the API and its impurities.
2-[4-(2-Methylpropoxy)phenyl]acetic acid, also known as Ibuprofen Impurity E or Ibuprofen USP Related Compound C, is a critical reference standard for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen[7][8][9]. Its structural similarity to ibuprofen makes it a key compound for several applications in drug metabolism and safety assessment studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, complete with detailed protocols and the scientific rationale behind them.
Compound Profile
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | Ibuprofen Impurity E, Ibuprofen USP Related Compound C, 2-(4-Isobutoxyphenyl)acetic Acid |
| CAS Number | 13362-94-2 |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Structure | ![]() |
Part 1: Application as a Certified Reference Standard
The primary and most crucial application of this compound is as a certified reference material (CRM). CRMs are highly characterized materials used to ensure the accuracy and reliability of analytical measurements[2][10]. In the context of ibuprofen drug products, this impurity standard is indispensable for:
-
Analytical Method Validation: To develop and validate stability-indicating HPLC and other analytical methods for the quantitative determination of ibuprofen and its impurities in bulk drug and finished dosage forms[7][8][9]. The standard allows for the determination of specificity, linearity, accuracy, and precision of the method for this specific impurity.
-
Quality Control (QC): For routine QC testing of ibuprofen batches to ensure that the level of Impurity E remains within the established and regulatory-approved specification limits.
-
Forced Degradation Studies: To identify and track the formation of degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light)[1][11][12]. By spiking samples with the reference standard, degradation pathways can be elucidated, and the stability-indicating nature of analytical methods can be confirmed.
Protocol 1: Use in Forced Degradation Study of Ibuprofen
Objective: To demonstrate the utility of this compound as a reference standard in a forced degradation study to develop a stability-indicating HPLC method for ibuprofen.
Materials:
-
Ibuprofen API
-
This compound certified reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
-
HPLC system with UV/DAD detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Ibuprofen API (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a stock solution of this compound reference standard (e.g., 0.1 mg/mL) in the same solvent.
-
Prepare a resolution solution containing both ibuprofen and the impurity standard to check the separation of the two compounds.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the ibuprofen stock solution with 1N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the ibuprofen stock solution with 0.1N NaOH and keep at 60°C for a specified time. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix the ibuprofen stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid ibuprofen API to dry heat (e.g., 105°C) for a specified duration. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the ibuprofen solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control and the resolution solution, using a validated HPLC method. A typical method might involve a gradient elution with a mobile phase consisting of acidified water and acetonitrile, with detection at 220 nm[6][11].
-
Identify the peak corresponding to this compound in the chromatograms by comparing its retention time with that of the certified reference standard.
-
Quantify the amount of the impurity formed under each stress condition.
-
Expected Outcome: The protocol will demonstrate the conditions under which this compound might be formed and will validate that the HPLC method can separate it from the parent ibuprofen peak and other potential degradants, thus establishing the method as "stability-indicating."
Part 2: Application in In Vitro Drug Metabolism Studies
Given its structural similarity to ibuprofen, this compound can be used as a substrate to investigate its own metabolic profile and as a tool to study potential drug-drug interactions.
Scientific Rationale: Predicting Metabolic Pathways
Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the major contributor[5][13][14][15]. The main metabolic pathways are hydroxylation of the isobutyl side chain, followed by oxidation to carboxylic acid derivatives[5][12][13].
Caption: Predicted metabolic pathways for this compound.
Based on this, it is highly probable that this compound will also be a substrate for CYP2C9, undergoing similar hydroxylation reactions on its 2-methylpropoxy side chain. Furthermore, the carboxylic acid moiety is a prime site for Phase II conjugation, likely forming an acyl glucuronide, a common metabolic route for ibuprofen itself, primarily mediated by UGT2B7[5].
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of this compound using HLM and to identify its potential metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
In parallel, perform metabolite identification analysis by scanning for predicted metabolites (e.g., +16 Da for hydroxylation, +14 Da for carboxylation) and their fragmentation patterns.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Expected Outcome: This protocol will provide quantitative data on the metabolic stability of the compound. A relatively short half-life would suggest it is readily metabolized, likely by CYP enzymes. The LC-MS/MS analysis will help to confirm the predicted metabolic pathways by identifying hydroxylated and potentially other metabolites.
Protocol 3: CYP450 Inhibition Assay (IC₅₀ Determination)
Objective: To assess the potential of this compound to inhibit the activity of major human CYP450 enzymes, particularly CYP2C9.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
CYP-specific probe substrates and their corresponding metabolites (see table below)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
Procedure:
-
Incubation Setup:
-
In a 96-well plate, prepare incubations containing HLM, phosphate buffer, and a specific CYP probe substrate (at a concentration near its Km).
-
Add this compound at a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (no inhibitor).
-
Pre-incubate the plate at 37°C.
-
-
Reaction Initiation and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Expected Outcome: The IC₅₀ value will indicate the inhibitory potency of this compound against various CYP isoforms. A low IC₅₀ value for CYP2C9 would suggest a potential for drug-drug interactions if this impurity were present at sufficient concentrations in vivo.
Caption: Workflow for determining the CYP450 inhibition potential (IC₅₀).
Part 3: Toxicological Assessment Context
While this compound is primarily a reference standard, understanding its potential toxicity is crucial, especially if it is a newly identified degradation product or is present at levels exceeding the ICH qualification threshold[5][13][16]. Toxicology studies may be required to justify a higher specification limit[5][13][16]. These studies often involve administering the impurity to animal models and observing for adverse effects. The metabolic data generated from the in vitro protocols described above are vital for designing and interpreting such toxicology studies, as they help in selecting the appropriate animal species (one that produces a similar metabolic profile to humans) and in understanding whether the toxicity is caused by the parent impurity or its metabolites.
Conclusion
This compound is a multifaceted tool in pharmaceutical sciences. Its primary role as a certified reference standard is fundamental to the quality control and stability testing of ibuprofen, a globally used medication. Furthermore, its application in drug metabolism studies, guided by the protocols outlined in this document, provides invaluable insights into its metabolic stability, potential for drug-drug interactions, and contributes to a comprehensive safety assessment. By leveraging this compound in a scientifically rigorous manner, researchers and drug developers can ensure the quality, safety, and regulatory compliance of pharmaceutical products.
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation of Ibuprofen in Bulk Drug and Tablets and Determination of Specificity, Selectivity, and the Stability-Indicating Nature of the USP Ibuprofen Assay Method. Pharmaceutical Technology.
- Burle, G. S., et al. (2024). Case Study on Regulatory Approaches for New Degradation Impurity Exceeding ICH Thresholds in Solubilized Ibuprofen Capsules During Stability Testing. Journal of International Research in Medical and Pharmaceutical Sciences.
-
European Medicines Agency. Quality: impurities. EMA. [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2013). Guidance for Industry - ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]
-
FDA. (2014). ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. [Link]
-
Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics. [Link]
-
Hamman, M. A., et al. (1997). Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Creative Bioarray. CYP450 Inhibition Assay. [Link]
-
Wikipedia. Ibuprofen. [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. [Link]
-
Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. [Link]
-
Agilent Technologies. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. [Link]
-
SynZeal. Ibuprofen EP Impurity E. [Link]
-
Analytical Chemical Products. Pharmaceutical Impurities Certified Reference Materials. [Link]
Sources
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. In-vitro CYP inhibition pooled [protocols.io]
- 4. xenotech.com [xenotech.com]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 12. Studies on the metabolism of 2,4'-isobutylphenylpropionic acid (ibuprofen) by gas chromatography and mass spectrometry. Dialysis fluid, a convenient medium for studies on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ibuprofen - Wikipedia [en.wikipedia.org]
- 14. Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols for the Isolation of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Abstract
This document provides a comprehensive technical guide for the isolation and purification of 2-[4-(2-Methylpropoxy)phenyl]acetic acid (CAS No. 13362-94-2). Intended for researchers, chemists, and drug development professionals, this guide details field-proven methodologies, including preparative chromatography, chemical extraction, and crystallization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure the consistent attainment of high-purity material suitable for use as a reference standard or synthetic intermediate.
Introduction: The Scientific Imperative for Isolation
This compound is a substituted phenylacetic acid derivative. Structurally, it is characterized by an isobutoxy ether linkage at the para position of the phenyl ring. While it may be encountered as a potential impurity or intermediate in the synthesis of other active pharmaceutical ingredients (APIs), its primary significance lies in its utility as a well-characterized building block in multi-step organic syntheses, such as in the preparation of Pimavanserin.[1]
The ability to isolate this compound in a highly pure form is critical for several applications:
-
Reference Standard: For the accurate quantification and identification of this compound in reaction mixtures or final drug products.
-
Impurity Profiling: To characterize related-substance profiles in APIs, ensuring safety and compliance with regulatory standards.
-
Synthetic Chemistry: To serve as a high-quality starting material, ensuring the integrity and yield of subsequent reaction steps.
This guide moves beyond simple procedural lists to explain the causality behind each technique, empowering the scientist to adapt and troubleshoot these methods effectively. The primary isolation strategies discussed herein are liquid-liquid extraction based on acidity, purification via crystallization, and high-resolution separation using preparative high-performance liquid chromatography (HPLC).
Physicochemical Profile
A thorough understanding of the molecule's physical and chemical properties is the foundation of any successful isolation strategy. These parameters dictate solvent choice, pH adjustments, and chromatographic behavior.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| CAS Number | 13362-94-2 | [1][2][3] |
| Appearance | White Solid | [] |
| pKa | ~4-5 (Estimated, typical for phenylacetic acids) | N/A |
| Solubility | Soluble in Methanol, Chloroform (Slightly).[] Generally soluble in polar organic solvents like Ethyl Acetate, Acetone, and THF. Sparingly soluble in non-polar solvents like Hexane. Solubility in water is pH-dependent. | N/A |
Core Isolation Strategies: A Multi-Pronged Approach
The optimal isolation strategy depends on the nature of the starting mixture (e.g., a crude synthetic reaction output) and the desired final purity. Typically, a combination of techniques is employed. A generalized workflow involves an initial bulk purification via extraction, followed by a high-resolution polishing step like chromatography or crystallization.
Caption: Generalized workflow for the isolation of the target compound.
Protocol 1: Isolation by Preparative Reversed-Phase HPLC
High-performance liquid chromatography is the method of choice for achieving the highest purity levels, capable of separating the target compound from structurally similar impurities. The reversed-phase mode is ideal due to the molecule's moderate lipophilicity.
Principle of Separation: The stationary phase (e.g., C18 silica) is nonpolar, while the mobile phase (e.g., acetonitrile/water) is polar. Compounds elute based on their polarity; more polar compounds elute earlier, while less polar compounds, like our target, are retained longer. The inclusion of an acid in the mobile phase is critical. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring reproducible retention times.
Caption: Principle of reversed-phase HPLC separation.
Experimental Protocol
-
System Preparation:
-
Column: Ascentis® Express C18, or equivalent (e.g., 150 x 4.6 mm, 2.7 µm for analytical scouting; larger dimensions for preparative scale).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Phosphoric Acid in HPLC-grade Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude material in a suitable diluent, ideally the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water), to a concentration of approximately 5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Develop an analytical method first to determine the retention time of the target compound before scaling to preparative chromatography.
Parameter Analytical Scale Preparative Scale Rationale Flow Rate 1.0 mL/min 10-50 mL/min (column dependent) Scaled to maintain linear velocity. Column Temp. 30 °C 30 °C Ensures reproducible retention times. Detection UV at 220 nm and 254 nm UV at 220 nm and 254 nm Phenyl group absorbs at ~254 nm; 220 nm offers higher sensitivity for the carboxyl group. Injection Vol. 5-10 µL 100-1000 µL (column dependent) Scaled for mass loading. Gradient 50% B to 90% B over 15 min 50% B to 90% B over 15-20 min A gradient is effective for separating components with a range of polarities. -
-
Fraction Collection & Post-Processing:
-
Collect the eluent corresponding to the peak of the target compound.
-
Combine the collected fractions.
-
Remove the bulk of the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried or extracted with a water-immiscible organic solvent (e.g., Ethyl Acetate) to recover the final product.
-
Dry the final product under high vacuum.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
Principle of Purification: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Impurities are either insoluble in the hot solvent (and can be filtered off) or are present in much smaller amounts and remain in solution as the mixture cools. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the impurities behind in the "mother liquor."
Experimental Protocol
-
Solvent Selection (Scouting):
-
Test the solubility of small amounts of the crude material in various solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Acetic Acid, Water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. A solvent pair (e.g., Toluene/Hexane) can also be used.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification by Acid-Base Extraction
This classic organic chemistry technique is highly effective for separating acidic compounds, like our target, from neutral or basic impurities.[6]
Principle of Separation: The acidic proton of the carboxylic acid can be removed by a weak base (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt. This salt partitions into an aqueous layer, while neutral organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified, which protonates the carboxylate and causes the pure acidic compound to precipitate.[5][7]
Experimental Protocol
-
Dissolution:
-
Dissolve the crude mixture in a water-immiscible organic solvent such as Ethyl Acetate or Diethyl Ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
-
Basification and Extraction:
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Allow the layers to separate. The deprotonated target compound is now in the upper aqueous layer as its sodium salt.
-
Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete recovery.
-
-
Re-acidification and Isolation:
-
Combine all aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper.[5]
-
The pure this compound will precipitate as a solid.
-
-
Final Recovery:
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.[5]
-
Alternatively, the acidified aqueous solution can be extracted with several portions of Ethyl Acetate. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[7]
-
Validation and Quality Control
The purity of the isolated material from any of the above protocols must be verified.
-
Analytical HPLC: Use the analytical HPLC method from Protocol 1 to assess purity. The final product should show a single major peak.
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot should be observed.
TLC Method Parameters
| Parameter | Value | Source |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC plates | [8][9][10] |
| Mobile Phase | Toluene:Ethyl Acetate:Glacial Acetic Acid (17:13:1, v/v/v) | [8][9][10] |
| Visualization | UV light at 254 nm | [9] |
References
-
Starek, M., & Krzek, J. (2009). TLC Chromatographic-Densitometric Assay of Ibuprofen and Its Impurities. Journal of Chromatographic Science, 47(7), 571–577. [Link]
-
Starek, M., & Krzek, J. (2009). TLC chromatographic-densitometric assay of ibuprofen and its impurities. PubMed. [Link]
-
Starek, M., & Krzek, J. (n.d.). TLC Chromatographic-Densitometric Assay of Ibuprofen and Its Impurities. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Persson-Stubberud, K., & Aström, O. (1998). Separation of ibuprofen, codeine phosphate, their degradation products and impurities by capillary electrophoresis. I. Method development and optimization with fractional factorial design. Journal of Chromatography A, 798(1-2), 307–314. [Link]
-
McQuade, D. T., & Seeberger, P. H. (2015). A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie International Edition, 54(2), 648-651. [Link]
-
Synaptic - Central College. (2019). Ibuprofen Synthesis. Synaptic. [Link]
-
Thoreauchem. (n.d.). This compound-13362-94-2. Thoreauchem. [Link]
-
Sode, F. (2015). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods, 7(24), 10353-10357. [Link]
- Google Patents. (2021). US20210114962A1 - Continuous flow synthesis of ibuprofen.
-
Acta Crystallographica Section E. (2009). 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2603. [Link]
-
Feng, X., et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1766, 466576. [Link]
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- 9. TLC chromatographic-densitometric assay of ibuprofen and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols: In Vitro Evaluation of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class, such as ibuprofen and diclofenac, the primary hypothesis is that this compound exerts anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide presents a logical, tiered approach to testing this hypothesis, beginning with essential cytotoxicity assessments and progressing to specific enzymatic and cell-based functional assays. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to determine the compound's potency, mechanism of action, and potential for further development.
Introduction: Compound Rationale and Scientific Context
This compound (CAS No: 13362-94-2) is a carboxylic acid derivative with a molecular formula of C₁₂H₁₆O₃.[3][4] Its core structure, a phenylacetic acid moiety, is a well-established pharmacophore in the field of anti-inflammatory drug discovery.[5] NSAIDs containing this scaffold are known to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[2]
The COX enzymes, existing primarily as two isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins (PGs).[6][7] While COX-1 is constitutively expressed and involved in physiological "housekeeping" functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal toxicity, are often linked to the concurrent inhibition of COX-1.[9]
Therefore, a crucial aspect of characterizing any potential new NSAID is to determine not only its potency but also its selectivity for COX-2 over COX-1. This guide outlines a systematic workflow to assess these parameters for this compound.
Figure 2: Proposed tiered experimental workflow for in vitro characterization.
Tier 1 Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀). This is critical for selecting appropriate, non-lethal concentrations for subsequent functional assays.
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. [10]Viable cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. [11][12]The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [13] Materials:
-
Cell line: RAW 264.7 (murine macrophages) or Human Dermal Fibroblasts (HDFs) are suitable choices. [13][14]* Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS. [12]* Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl. [10][13]* 96-well flat-bottom tissue culture plates.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion. [13]2. Compound Treatment: Prepare a series of 2-fold serial dilutions of this compound in culture medium from your DMSO stock. A typical starting range might be 1 µM to 500 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions (or vehicle control) to the appropriate wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. [10][15]6. Formazan Development: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light. During this time, purple formazan crystals will form in viable cells. [15]7. Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [13]8. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. [10][12] Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC₅₀ value.
| Parameter | Description |
| CC₅₀ | Cytotoxic Concentration 50%: The concentration of the compound that causes a 50% reduction in cell viability. |
| Vehicle Control | Cells treated with the highest concentration of DMSO used in the experiment. Represents 100% viability. |
| Positive Control | (Optional) A known cytotoxic agent like doxorubicin can be used to validate the assay. |
Tier 2 Protocol: Direct Enzyme Inhibition (COX-1/COX-2 Assay)
Objective: To determine the compound's 50% inhibitory concentration (IC₅₀) for both COX-1 and COX-2 isoforms and to calculate its COX-2 selectivity index.
Principle: Commercially available COX inhibitor screening kits are widely used and provide a reliable method. [8][16][17]These assays typically measure the peroxidase component of COX activity. In this reaction, the peroxidase reduces PGG2 to PGH2, and in the process, oxidizes a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. [6]Alternatively, some kits use ELISA to quantify the prostanoid product (e.g., PGF₂α) formed. [16][18] Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, BPS Bioscience, or similar). [17]These kits typically include:
-
Recombinant human or ovine COX-1 and COX-2 enzymes.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Chromogenic probe (e.g., TMPD).
-
Assay Buffer.
-
-
Reference Inhibitors: A non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib). [8] Protocol (Generalized Colorimetric Method):
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This includes diluting enzymes, buffers, and preparing the substrate solution.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Activity Control: Assay Buffer, Heme, COX enzyme (1 or 2).
-
Inhibitor Wells: Assay Buffer, Heme, COX enzyme (1 or 2), and serial dilutions of the test compound or reference inhibitors.
-
Background Wells: Assay Buffer, Heme (no enzyme).
-
-
Pre-incubation: Add 10 µL of the diluted test compound, reference inhibitor, or solvent (for 100% activity control) to the appropriate wells. Then add the enzyme to all wells except the background. Incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme. [6]4. Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.
-
Measurement: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes using a microplate reader. [6][8] Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = [(V_Control - V_Inhibitor) / V_Control] * 100
-
-
Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index:
-
Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2)
-
| Parameter | Description |
| IC₅₀ | Inhibitory Concentration 50%: The concentration of the compound that causes 50% inhibition of enzyme activity. |
| Selectivity Index | A ratio indicating the preference for inhibiting COX-2 over COX-1. A higher value (>10) suggests COX-2 selectivity. |
Tier 3 Protocols: Cell-Based Functional Assays
These assays validate the enzymatic findings in a more complex biological system. We recommend using a murine macrophage cell line like RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the expression of COX-2, iNOS, and pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production (Griess Assay)
Objective: To measure the compound's ability to inhibit the production of nitric oxide in LPS-stimulated cells.
Principle: NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in cell culture medium. [19]The Griess reaction is a simple colorimetric assay that quantifies nitrite by reacting it with a diazotizing reagent to form a colored azo product, with absorbance proportional to the nitrite concentration. [20][21][22] Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound (determined from the MTT assay).
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well. [21] * Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine) to each well. [21]7. Measurement: A purple color will develop. Read the absorbance at 540 nm within 15-30 minutes. [20]8. Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM) in culture medium to quantify the nitrite concentration in the samples. [21]
-
Inhibition of Pro-Inflammatory Cytokines (ELISA)
Objective: To quantify the compound's effect on the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying a target protein in a complex sample like cell culture supernatant. A capture antibody specific to the cytokine is coated onto the plate, the sample is added, and a second, enzyme-linked detection antibody binds to the captured cytokine, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a measurable colored product. [23][24] Protocol (Generalized):
-
Sample Generation: Generate cell culture supernatants as described in the Griess Assay protocol (Steps 1-4).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits (e.g., from Abcam, BioLegend, Thermo Fisher Scientific) and strictly following the manufacturer's protocol. [24][25][26]A general workflow is:
-
Coat plate with capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants).
-
Add biotinylated detection antibody.
-
Add avidin-HRP (streptavidin-enzyme conjugate).
-
Add TMB substrate and incubate for color development.
-
Add Stop Solution.
-
-
Measurement: Read the absorbance at 450 nm. [25]4. Data Analysis: Calculate the cytokine concentrations in your samples by plotting a standard curve of known cytokine concentrations versus their absorbance readings.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Lu, C., et al. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Pino, P., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central. Retrieved from [Link]
-
Lee, S.-T., et al. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. PMC. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. Retrieved from [Link]
-
ResearchGate. (2025). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Retrieved from [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
-
PubMed Central. (n.d.). Nitric oxide detection methods in vitro and in vivo. Retrieved from [Link]
-
PubMed. (2010). In vitro cyclooxygenase activity assay in tissue homogenates. Retrieved from [Link]
-
PubMed Central. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Retrieved from [Link]
-
SlideShare. (n.d.). Assay of Ibuprofen. Retrieved from [Link]
-
Journal of Biological Studies. (2021). In vitro anticancer effects of ibuprofen on HeLa cell line. Retrieved from [Link]
-
MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Retrieved from [Link]
-
CORE. (n.d.). IN VITRO PASSAGE OF IBUPROFEN THROUGH SYNTHETIC AND BIOLOGICAL MEMBRANES. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). A rapid ibuprofen USP assay method. Retrieved from [Link]
-
PubMed Central. (2022). Ibuprofen in Therapeutic Concentrations Affects the Secretion of Human Bone Marrow Mesenchymal Stromal Cells, but Not Their Proliferative and Migratory Capacity. Retrieved from [Link]
-
Preprints.org. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]
-
PubMed. (n.d.). Nonprostanoid Prostacyclin Mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid Substituted Alpha to the Oxazole Ring. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
-
Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Involving Ibudilast (2-[4-(2-Methylpropoxy)phenyl]acetic acid)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Multifaceted Therapeutic Potential of Ibudilast
Ibudilast, chemically known as 2-[4-(2-Methylpropoxy)phenyl]acetic acid, is a small molecule that has garnered significant interest for its therapeutic potential in a range of neurological and inflammatory disorders.[1][2] Initially developed for asthma and post-stroke complications in Japan, its unique pharmacological profile has expanded its investigation into conditions like multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][3] Ibudilast is distinguished by its ability to cross the blood-brain barrier, a critical feature for targeting central nervous system (CNS) pathologies.[4]
The therapeutic promise of Ibudilast stems from its multi-modal mechanism of action. It functions as a non-selective phosphodiesterase (PDE) inhibitor, a toll-like receptor 4 (TLR4) antagonist, and an inhibitor of macrophage migration inhibitory factor (MIF).[4][5][6] This multifaceted activity culminates in potent anti-inflammatory and neuroprotective effects, primarily through the attenuation of glial cell activation and the modulation of cytokine profiles.[1][5][7]
These application notes provide a comprehensive guide to designing and implementing cell-based assays to investigate the biological activities of Ibudilast. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Mechanism of Action: A Multi-Pronged Approach to Cellular Regulation
Ibudilast's efficacy is not attributable to a single target but rather to its engagement with multiple intracellular signaling pathways. This pleiotropic activity is a key consideration in the design of relevant cell-based assays.
Phosphodiesterase (PDE) Inhibition:
Ibudilast is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[4][5] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers. By inhibiting PDEs, Ibudilast elevates intracellular cAMP and cGMP levels, leading to a cascade of downstream effects, including the suppression of pro-inflammatory mediators and the promotion of neurotrophic factor production.[5][8]
Attenuation of Glial Cell Activation:
In the CNS, chronic activation of glial cells, particularly microglia and astrocytes, contributes significantly to neuroinflammation and neuronal damage.[7] Ibudilast has been shown to suppress the activation of these cells, thereby reducing the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[5][7][9] Concurrently, it can enhance the production of the anti-inflammatory cytokine IL-10.[5][7]
Toll-Like Receptor 4 (TLR4) Antagonism:
TLR4 is a key pattern recognition receptor of the innate immune system that, when activated, triggers a pro-inflammatory signaling cascade. Ibudilast acts as a TLR4 antagonist, blocking this pathway and further contributing to its anti-inflammatory properties.[5][6][10]
Macrophage Migration Inhibitory Factor (MIF) Inhibition:
MIF is a pro-inflammatory cytokine that plays a role in the sustained inflammatory response. Ibudilast's inhibition of MIF adds another layer to its anti-inflammatory capabilities.[4][5][6]
Signaling Pathway Overview
Caption: Ibudilast's multi-target mechanism of action.
Experimental Protocols
Protocol 1: Phosphodiesterase (PDE) Activity Assay
This protocol is designed to quantify the inhibitory effect of Ibudilast on PDE activity. A luminescent-based assay is recommended for its high sensitivity and amenability to high-throughput screening.
Rationale: Direct measurement of PDE inhibition is fundamental to confirming Ibudilast's primary mechanism of action. The assay measures the amount of cAMP remaining after a reaction with a PDE enzyme; lower PDE activity results in higher cAMP levels and a stronger luminescent signal.
Workflow Diagram:
Caption: Workflow for the PDE activity assay.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE4, PDE10)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar
-
Ibudilast
-
DMSO (vehicle)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., PDE-Glo™ Assay).[11][12]
-
Ibudilast Dilution: Prepare a serial dilution of Ibudilast in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Setup:
-
Add PDE enzyme to each well.
-
Add the Ibudilast dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Termination and Detection:
-
Add the termination buffer to stop the PDE reaction.
-
Add the detection solution.
-
Add the Kinase-Glo® reagent.
-
-
Signal Measurement: Incubate for 10-20 minutes at room temperature and measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of PDE inhibition for each Ibudilast concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Parameter | Recommended Range |
| Ibudilast Concentration | 1 nM - 100 µM |
| Incubation Time | 30 - 60 minutes |
| Substrate Concentration | Per manufacturer's recommendation |
Protocol 2: Intracellular cAMP Measurement Assay
This protocol measures the effect of Ibudilast on intracellular cAMP levels in whole cells, providing a physiologically relevant assessment of its PDE inhibitory activity.
Rationale: By measuring cAMP levels within cells, this assay confirms that Ibudilast can penetrate the cell membrane and engage its intracellular targets to produce a functional outcome.
Workflow Diagram:
Caption: Workflow for intracellular cAMP measurement.
Materials:
-
Cell line of interest (e.g., HEK293, BV-2 microglial cells)
-
cAMP-Glo™ Assay Kit (Promega) or similar competitive immunoassay kit[13][14]
-
Ibudilast
-
Forskolin (adenylyl cyclase activator)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Cell Culture: Incubate cells overnight at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Remove the culture medium.
-
Add Ibudilast at various concentrations or vehicle control, followed by a sub-maximal concentration of an adenylyl cyclase activator like forskolin to induce cAMP production.
-
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Lysis and Detection:
-
Signal Measurement: After the recommended incubation period, measure the luminescent or fluorescent signal.
Data Analysis: Generate a standard curve using the provided cAMP standards.[16] Calculate the intracellular cAMP concentration for each treatment condition. Plot the cAMP concentration against the Ibudilast concentration to determine the dose-dependent effect.
| Parameter | Recommended Condition |
| Cell Line | BV-2 (microglia), RAW 264.7 (macrophage) |
| Ibudilast Concentration | 100 nM - 100 µM |
| Forskolin Concentration | 1 - 10 µM |
| Incubation Time | 15 - 30 minutes |
Protocol 3: Cytokine Release Assay from Activated Microglia
This protocol quantifies the effect of Ibudilast on the release of pro- and anti-inflammatory cytokines from lipopolysaccharide (LPS)-activated microglial cells.
Rationale: This assay directly assesses the anti-inflammatory properties of Ibudilast in a cellular model of neuroinflammation. Measuring a panel of cytokines provides a more comprehensive understanding of its immunomodulatory effects.
Workflow Diagram:
Caption: Workflow for cytokine release assay.
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
Ibudilast
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
ELISA or Luminex multiplex assay kits for TNF-α, IL-1β, IL-6, and IL-10
-
96-well cell culture plates
-
ELISA plate reader or Luminex instrument
Procedure:
-
Cell Culture: Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Ibudilast or vehicle for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.[17][18][19]
Data Analysis: Generate standard curves for each cytokine.[18] Calculate the concentration of each cytokine in the samples. Compare the cytokine levels in Ibudilast-treated wells to the LPS-only control to determine the percentage of inhibition (for pro-inflammatory cytokines) or induction (for anti-inflammatory cytokines).
| Parameter | Recommended Condition |
| Cell Line | BV-2 or primary microglia |
| Ibudilast Concentration | 1 µM - 50 µM |
| LPS Concentration | 100 ng/mL |
| Incubation Time | 18 - 24 hours |
| Cytokines to Measure | TNF-α, IL-1β, IL-6, IL-10 |
Protocol 4: Glial Cell Activation Assay by Immunocytochemistry
This protocol uses immunocytochemistry to visually assess the effect of Ibudilast on the morphological changes and expression of activation markers in glial cells.
Rationale: Glial cell activation is characterized by distinct morphological changes (e.g., from a ramified to an amoeboid shape in microglia) and the upregulation of specific markers like Iba1 (for microglia) and GFAP (for astrocytes).[20] This imaging-based assay provides qualitative and semi-quantitative data on Ibudilast's ability to suppress this activation.
Workflow Diagram:
Caption: Workflow for glial activation immunocytochemistry.
Materials:
-
Primary mixed glial cultures or specific glial cell lines
-
Ibudilast
-
LPS
-
Cell culture-treated glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin or normal goat serum)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary mixed glial cells or cell lines on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described in the cytokine release assay (pre-treatment with Ibudilast followed by LPS stimulation).
-
Fixation and Permeabilization: After 24 hours, fix the cells with 4% PFA and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a suitable blocking buffer for 1 hour.
-
Antibody Staining:
-
Incubate with primary antibodies against Iba1 and/or GFAP overnight at 4°C.[20]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
Data Analysis: Qualitatively assess changes in cell morphology. Quantify the fluorescence intensity of Iba1 or GFAP per cell using image analysis software (e.g., ImageJ). Compare the results between treatment groups.
| Parameter | Recommended Condition |
| Cell Type | Primary mixed glial culture |
| Ibudilast Concentration | 1 µM - 50 µM |
| LPS Concentration | 100 ng/mL |
| Primary Antibodies | Anti-Iba1 (microglia), Anti-GFAP (astrocytes) |
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the cellular mechanisms of Ibudilast. By employing a multi-assay approach that interrogates its effects on PDE activity, intracellular signaling, cytokine secretion, and glial cell activation, researchers can gain a comprehensive understanding of its therapeutic potential. The inherent flexibility of these protocols allows for adaptation to specific research questions and cell systems, ensuring their broad applicability in the fields of neuropharmacology and drug discovery.
References
-
Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence. MDPI. [Link]
-
Ibudilast - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]
-
Ibudilast | MS Trust. MS Trust. [Link]
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Ibudilast, a nonselective phosphodiesterase inhibitor, regulates Th1/Th2 balance and NKT cell subset in multiple sclerosis - PubMed. PubMed. [Link]
-
Ibudilast - MS Society. MS Society. [Link]
-
Glia Activation Inhibitors in neuropathic pain. Institute for Neuropathic Pain. [Link]
-
Targeting Neuroinflammation and Repair: The Rationale Behind Ibudilast | NeurologyLive. NeurologyLive. [Link]
-
The glial cell modulators, ibudilast and its amino analog, AV1013, attenuate methamphetamine locomotor activity and its sensitization in mice - PMC - NIH. National Institutes of Health. [Link]
-
Effects of ibudilast on central and peripheral markers of inflammation in alcohol use disorder: A randomized clinical trial - PubMed. PubMed. [Link]
-
What is Ibudilast used for? - Patsnap Synapse. Patsnap. [Link]
-
Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. - Protocols.io. Protocols.io. [Link]
-
MN-166 (ibudilast) for ALS | ALS News Today. ALS News Today. [Link]
-
The effects of ibudilast, a glial activation inhibitor, on opioid withdrawal symptoms in opioid‐dependent volunteers | Semantic Scholar. Semantic Scholar. [Link]
-
Full article: MN-166 (ibudilast) in Amyotrophic Lateral Sclerosis in a Phase IIb/III Study: COMBAT-ALS Study Design - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed. PubMed. [Link]
-
What is the mechanism of Ibudilast? - Patsnap Synapse. Patsnap. [Link]
-
Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria - Bio-protocol. Bio-protocol. [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC - NIH. National Institutes of Health. [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. National Institutes of Health. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
-
Principles of commonly used cAMP assays. (A) A colorimetric competitive... - ResearchGate. ResearchGate. [Link]
-
Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PubMed Central. National Institutes of Health. [Link]
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5 different kinds of cytokine release assays: weathering the storm | CRA Post II | Labcorp. Labcorp. [Link]
-
Microglial Activation Assays - Charles River Laboratories. Charles River Laboratories. [Link]
-
What is a good protocol for staining of activated glial cells? - ResearchGate. ResearchGate. [Link]
-
Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation - Frontiers. Frontiers. [Link]
-
Ibudilast Mechanisms of Action - Everything Multiple Sclerosis. Everything Multiple Sclerosis. [Link]
-
Which markers can be used to detect glial cell activation? - ResearchGate. ResearchGate. [Link]
-
Cytokine Release Assay - Creative Biolabs. Creative Biolabs. [Link]
-
Preparation of Primary Mixed Glial Cell Cultures from Adult Mouse Spinal Cord Tissue - PMC - PubMed Central. National Institutes of Health. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. JETIR. [Link]
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Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. National Institutes of Health. [Link]
-
Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC - PubMed Central. National Institutes of Health. [Link]
-
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. PubMed. [Link]
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- 4. neurologylive.com [neurologylive.com]
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- 6. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 7. neuropathie.nu [neuropathie.nu]
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- 9. The glial cell modulators, ibudilast and its amino analog, AV1013, attenuate methamphetamine locomotor activity and its sensitization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid
Welcome to the technical support center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important ibuprofen analog. Our goal is to empower you with the scientific understanding to not only identify and solve common issues but also to optimize your reaction for higher yields and purity.
Introduction
This compound, also known as 4-isobutoxyphenylacetic acid, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and purification difficulties. This guide will focus on two robust synthetic pathways, providing detailed protocols and addressing potential pitfalls in a practical, question-and-answer format.
Primary Synthetic Route: The Willgerodt-Kindler Reaction
A highly effective and widely applicable method for the synthesis of 2-aryl-acetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[1][2] This two-step sequence involves the formation of a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Experimental Workflow: Willgerodt-Kindler Route
Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Detailed Protocol: Willgerodt-Kindler Route
Part A: Synthesis of 4-(2-Methylpropoxy)acetophenone (Starting Material)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-hydroxyacetophenone).
-
Addition of Alkyl Halide: To the stirred suspension, add isobutyl bromide (1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-(2-Methylpropoxy)acetophenone as a solid.
Part B: Willgerodt-Kindler Reaction and Hydrolysis
-
Reaction Setup: In a round-bottom flask, charge 4-(2-Methylpropoxy)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq). The use of a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[3]
-
Thioamide Formation: Heat the mixture to 120-140 °C and stir for 8-12 hours. The reaction progress can be monitored by TLC.[3]
-
Hydrolysis: Cool the reaction mixture. For basic hydrolysis, add an aqueous solution of sodium hydroxide (e.g., 3N) and heat to reflux for 10-15 hours until the thioamide is fully consumed (monitor by TLC).[3]
-
Work-up and Isolation: Cool the reaction mixture and dilute with water. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities. Acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of 2. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure product.[3]
Troubleshooting and FAQs: Willgerodt-Kindler Route
Q1: My Willgerodt-Kindler reaction is sluggish or incomplete, resulting in a low yield of the thioamide intermediate. What could be the cause?
A1: Several factors can contribute to an incomplete reaction:
-
Insufficient Temperature: The Willgerodt-Kindler reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to at least 120 °C.
-
Poor Reagent Quality: Ensure the morpholine is not wet and the sulfur is of good quality.
-
Steric Hindrance: While the isobutoxy group is not excessively bulky, steric factors can sometimes slow the reaction. Consider increasing the reaction time or temperature slightly.
-
Catalyst: The addition of a catalytic amount of a phase-transfer catalyst or an acid catalyst like p-toluenesulfonic acid can sometimes improve the reaction rate.[3][4] Microwave-assisted heating has also been shown to significantly reduce reaction times and improve yields.[3]
Q2: The hydrolysis of the thioamide intermediate is not going to completion. What can I do?
A2: Thioamides can be resistant to hydrolysis.
-
Reaction Time and Temperature: Ensure you are refluxing for an adequate amount of time (10-15 hours).
-
Concentration of Acid/Base: For basic hydrolysis, using a sufficiently concentrated solution of NaOH (e.g., 3N or higher) is crucial. For acidic hydrolysis, a mixture of sulfuric acid and water is effective.[5]
-
Phase Transfer Catalysis: For basic hydrolysis, the addition of a phase-transfer catalyst like benzyltriethylammonium chloride has been shown to accelerate the reaction.
Q3: I am observing a significant amount of a dark, tarry byproduct. How can I minimize this and purify my product?
A3: The formation of polymeric sulfur-containing byproducts is a known issue with the Willgerodt-Kindler reaction, especially at high temperatures.[6]
-
Temperature Control: Avoid excessive heating. Maintain the temperature within the recommended range.
-
Solvent: Using a high-boiling, polar aprotic solvent like NMP can sometimes lead to a cleaner reaction.[3]
-
Purification Strategy: During work-up, after hydrolysis and before acidification, perform a thorough wash of the aqueous layer with a non-polar solvent to remove organic-soluble tars. After acidification and precipitation of the product, if it is still impure, consider column chromatography on silica gel, though this can be challenging for carboxylic acids. A more practical approach is often repeated recrystallization.
Alternative Synthetic Route: From Benzyl Cyanide
An alternative and also widely used method for preparing phenylacetic acids is through the hydrolysis of the corresponding benzyl cyanide.[5][7]
Experimental Workflow: Benzyl Cyanide Route
Caption: Workflow for the synthesis of this compound via the benzyl cyanide route.
Detailed Protocol: Benzyl Cyanide Route
This multi-step synthesis begins with a suitable precursor, such as 4-(2-Methylpropoxy)benzaldehyde.
-
Reduction to Benzyl Alcohol: Reduce 4-(2-Methylpropoxy)benzaldehyde with a mild reducing agent like sodium borohydride in methanol.
-
Conversion to Benzyl Chloride: Convert the resulting benzyl alcohol to 4-(2-Methylpropoxy)benzyl chloride using a chlorinating agent like thionyl chloride or concentrated hydrochloric acid.
-
Cyanation: React the benzyl chloride with sodium cyanide in a polar aprotic solvent like DMSO to form 4-(2-Methylpropoxy)benzyl cyanide.
-
Hydrolysis: Heat the benzyl cyanide under reflux with an aqueous acid solution (e.g., a mixture of sulfuric acid and water) for several hours.[5][8]
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and purify by recrystallization.[5]
Troubleshooting and FAQs: Benzyl Cyanide Route
Q1: The hydrolysis of my benzyl cyanide is very slow and gives a poor yield.
A1:
-
Acid Concentration: The concentration of the acid is critical. A mixture of concentrated sulfuric acid and water is typically used. The reaction can be vigorous, so careful addition and temperature control are necessary.[5]
-
Reaction Time: Ensure the mixture is refluxed for a sufficient duration. The hydrolysis can take several hours to go to completion.
-
Two-Phase System: If the nitrile is not fully soluble in the acidic medium, the reaction will be slow. The addition of a co-solvent like acetic acid can sometimes improve solubility and reaction rate.[5]
Q2: I am concerned about the toxicity of sodium cyanide. Are there any alternatives?
A2: While sodium cyanide is a common reagent for this transformation, alternative, less toxic cyanide sources can be used, though they may require different reaction conditions. Potassium ferrocyanide, for example, is a less acutely toxic alternative, but its use in this context is less common. Always handle cyanides with extreme caution in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) available.
Q3: My final product is contaminated with the corresponding amide. How can I drive the reaction to the carboxylic acid?
A3: The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis will leave residual amide in your product.
-
Prolonged Reaction Time: Increase the reflux time to ensure complete conversion of the amide to the carboxylic acid.
-
Harsher Conditions: If prolonged heating is ineffective, slightly increasing the acid concentration or temperature may be necessary. However, be cautious as this can also lead to degradation of the product.
-
Purification: If a small amount of amide remains, it can sometimes be removed by recrystallization, as the solubility properties of the amide and carboxylic acid are often different.
Quantitative Data Summary
| Synthesis Route | Key Intermediate | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Willgerodt-Kindler | 2-[4-(2-Methylpropoxy)phenyl]thioacetamide | 4-(2-Methylpropoxy)acetophenone, Morpholine, Sulfur | 60-80% | Fewer steps from acetophenone, robust reaction. | Can produce tarry byproducts, requires high temperatures. |
| Benzyl Cyanide | 4-(2-Methylpropoxy)benzyl cyanide | 4-(2-Methylpropoxy)benzyl chloride, NaCN | 70-85% | Generally high-yielding and clean. | Multi-step synthesis, use of highly toxic cyanide. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. The Willgerodt-Kindler reaction offers a more direct route from the corresponding acetophenone, while the benzyl cyanide pathway, though longer, can provide high yields. By understanding the underlying chemistry and potential pitfalls of each step, researchers can effectively troubleshoot and optimize their synthesis for improved outcomes.
References
-
Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470. [Link]
-
Purrello, G. (2004). some aspects of the willgerodt–kindler reaction and related reactions. Semantic Scholar. [Link]
-
Khamar, P. A., et al. (1994). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]
-
Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? [Link]
-
Leclerc, E., et al. (2007). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. Semantic Scholar. [Link]
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
- Google Patents. (n.d.). CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
-
Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. [Link]
-
Shcherbakov, S. V., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8823. [Link]
-
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. [Link]
- Google Patents. (n.d.). CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
-
Nagy, L. L., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
G. A. Hill and E. K. Kropa. (1931). p-NITROPHENYLACETIC ACID. Organic Syntheses, 11, 80. [Link]
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
-
ResearchGate. (n.d.). How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful?[Link]
- Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.
-
Leuci, R., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(15), 3469. [Link]
-
Kappe, C. O., et al. (2006). (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. Molbank, 2006(4), M502. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Welcome to the technical support center for the purification of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound, a substituted phenylacetic acid derivative, presents unique purification challenges primarily stemming from impurities generated during its synthesis. The two most common synthetic routes are the Willgerodt-Kindler reaction of 4-(2-methylpropoxy)acetophenone and the hydrolysis of 2-[4-(2-methylpropoxy)phenyl]acetonitrile. The nature of these impurities dictates the most effective purification strategy.
This guide will address issues related to:
-
Residual Starting Materials: Unreacted ketone or nitrile precursors.
-
Reaction Byproducts: Thioamides, amides, and other intermediates.
-
Isomeric Impurities: Structurally similar compounds that are difficult to separate.
-
General Contaminants: Reagents and solvents from the reaction and workup.
Below is a logical workflow for troubleshooting purification issues, which we will explore in detail.
Caption: A general workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil and won't solidify. What should I do?
A1: Oiling out during purification is a common issue, often caused by the presence of impurities that depress the melting point of your product.
-
Initial Step: Try triturating the oil with a non-polar solvent like hexanes or heptane. This can often induce crystallization by dissolving the impurities and leaving behind the more crystalline product.
-
Solvent Polarity: If trituration fails, it's likely that a significant amount of non-polar impurities, such as unreacted 4-(2-methylpropoxy)acetophenone, are present. In this case, an initial purification by column chromatography may be necessary to remove these before attempting crystallization.
-
Water Content: Ensure your crude product is thoroughly dried. Residual water can sometimes prevent crystallization.
Q2: I'm seeing a spot on my TLC with a similar Rf to my product. How can I confirm if it's an isomer?
A2: Positional isomers, such as 2-[3-(2-Methylpropoxy)phenyl]acetic acid or 2-[2-(2-Methylpropoxy)phenyl]acetic acid, can be challenging to separate and may co-elute on TLC.
-
2D-TLC: Run a two-dimensional TLC. Spot your sample in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a different solvent system. If the spot separates into two, you likely have an impurity.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than TLC and is the preferred method for identifying and quantifying isomeric impurities.
-
NMR Spectroscopy: A high-resolution 1H NMR spectrum can often reveal the presence of isomers through distinct aromatic splitting patterns.
Q3: What are the best general-purpose recrystallization solvents for this compound?
A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A mixed solvent system is often effective.
| Solvent System | Polarity | Comments |
| Toluene/Hexanes | Non-polar | Good for removing more polar impurities. |
| Ethyl Acetate/Heptane | Medium | A versatile system for a range of impurities. |
| Acetone/Water | Polar | Effective for removing non-polar impurities. |
| Methanol/Water | Polar | Similar to acetone/water, good for polar compounds. |
Expert Tip: Start by dissolving your crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less polar anti-solvent (e.g., heptane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Troubleshooting Guides
This section provides detailed solutions to specific purification challenges you may encounter.
Issue 1: Contamination with Unreacted 4-(2-methylpropoxy)acetophenone (from Willgerodt-Kindler Synthesis)
This is a common non-polar impurity that can make the product oily and difficult to crystallize.
Troubleshooting Protocol: Acid-Base Extraction
This protocol exploits the acidic nature of the carboxylic acid product to separate it from the neutral ketone starting material.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral ketone remains in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the ketone can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The carboxylic acid will precipitate out of the solution.
-
Isolation: The pure product can be isolated by vacuum filtration. Alternatively, it can be extracted back into an organic solvent, which is then dried and evaporated.
Trustworthiness Check: Monitor the purification process using TLC. Spot the initial crude mixture, the organic layer after extraction, and the final product. A suitable mobile phase for TLC analysis of phenylacetic acids is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and gives a sharp spot. For example, a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (70:30:1) is a good starting point.[1][2]
Issue 2: Presence of Thioamide Intermediate (from Willgerodt-Kindler Synthesis)
The thioamide intermediate is a common byproduct if the hydrolysis step of the Willgerodt-Kindler reaction is incomplete. It is generally less polar than the corresponding carboxylic acid.
Troubleshooting Protocol: Column Chromatography
Flash column chromatography is an effective method for separating compounds with different polarities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system to elute the less polar impurities first, then gradually increase the polarity to elute your desired product.
-
Starting Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) will elute any unreacted ketone and other non-polar byproducts.
-
Eluting the Product: Gradually increase the concentration of ethyl acetate (e.g., to 7:3 or 1:1 v/v). The thioamide will typically elute before the carboxylic acid. A small amount of acetic or formic acid (e.g., 0.5-1%) should be added to the mobile phase to prevent tailing of the carboxylic acid on the silica gel.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: If the thioamide is the major component, it may be more efficient to re-subject the mixture to the hydrolysis conditions (e.g., refluxing with aqueous NaOH) to convert the remaining thioamide to the desired carboxylic acid before attempting chromatographic purification.
Issue 3: Residual 2-[4-(2-methylpropoxy)phenyl]acetonitrile (from Nitrile Hydrolysis Synthesis)
Unreacted nitrile is a common impurity in this synthetic route. It is less polar than the carboxylic acid product.
Troubleshooting Protocol: Recrystallization
If the nitrile is a minor impurity, recrystallization can be a highly effective purification method.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent system where the carboxylic acid has good solubility at high temperatures and poor solubility at low temperatures, while the nitrile is more soluble. A mixture of a polar solvent and a non-polar anti-solvent is often ideal. Toluene/hexanes or ethyl acetate/heptane are good starting points.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a mixed system).
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. If using a mixed solvent system, after dissolving in the hot polar solvent, slowly add the non-polar anti-solvent until the solution becomes turbid. Reheat until the solution is clear again, and then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
Trustworthiness Check: The purity of the recrystallized product should be assessed by melting point analysis (a sharp melting point indicates high purity) and confirmed by HPLC or NMR.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved from [Link]
- Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1999). A New, General, and Practical Method for the Preparation of 2-Arylpropionic Acids. The Journal of Organic Chemistry, 64(8), 2465–2470.
- U.S. Patent No. 5,151,551. (1992). Method for purification of ibuprofen comprising mixtures. Google Patents.
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]
Sources
resolving co-elution of 2-[4-(2-Methylpropoxy)phenyl]acetic acid in chromatography
Topic: Resolving Co-elution of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid
Introduction
Welcome to the technical support guide for resolving chromatographic co-elution issues involving this compound (also known as Ibufenac). This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving baseline separation for this analyte from impurities or other matrix components. As a senior application scientist, this guide synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to provide a logical, step-by-step approach to method development and optimization.
Co-elution, where two or more compounds exit the chromatography column at the same time, is a critical issue that compromises the accuracy of quantification and the purity assessment of a drug substance.[1] this compound, being a carboxylic acid, presents unique opportunities for selectivity manipulation, which we will explore in depth. This guide will walk you through confirming the issue, systematically adjusting parameters, and making informed decisions to achieve robust and reliable separations.
Analyte at a Glance: this compound
Understanding the physicochemical properties of your analyte is the cornerstone of effective method development.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₂H₁₆O₂ | Provides the elemental composition. |
| Molecular Weight | 192.26 g/mol | [2] |
| XLogP3 | 3.1 | [2] This value indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. |
| pKa (estimated) | ~4.5 | As a carboxylic acid, the molecule's charge state is highly dependent on pH around this value. This is the most critical parameter for manipulating its retention time. |
| UV Absorption | Aromatic Ring | The phenyl group provides strong UV absorbance, making UV detection a suitable choice. |
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
This section provides a structured workflow for diagnosing and resolving co-elution. We begin with initial problem verification and progress from simple mobile phase adjustments to more comprehensive changes in column chemistry.
Step 1: Confirming Co-elution
Before modifying your method, it is essential to confirm that you are truly observing co-elution and not another issue, such as poor peak shape due to column degradation or sample solvent effects.
Q: My main analyte peak has a shoulder or is broader than usual. How do I confirm it's a co-elution problem?
A: A shoulder is a strong visual indicator of a co-eluting impurity.[3][4] However, for definitive confirmation, more advanced detection techniques are invaluable:
-
Peak Purity Analysis (Diode Array Detector - DAD/PDA): This is the most common and effective method. A DAD detector scans across the entire peak, acquiring multiple UV spectra. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[4] A "purity flag" from the system indicates the presence of a co-eluting species with a different UV spectrum.[1]
-
Mass Spectrometry (LC-MS): If you have access to a mass spectrometer, it can provide conclusive evidence. By examining the mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.[4]
Step 2: Tier 1 Optimization - Mobile Phase Adjustments
Once co-elution is confirmed, the simplest and fastest approach is to modify the mobile phase composition. The goal is to alter the retention factor (k') or the selectivity (α) of the separation.[4]
Q: How can I use the organic solvent to resolve my co-eluting peaks?
A: You have two primary strategies:
-
Adjust Solvent Strength (Change %B): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention times of all analytes.[5] This increased interaction with the stationary phase can often improve the separation between closely eluting peaks.
-
If using an isocratic method: Decrease the organic solvent concentration in 5% increments.
-
If using a gradient method: Decrease the slope of the gradient around the elution time of your analyte. For example, if your peak elutes at 50% Acetonitrile, flatten the gradient from 45% to 55% to give the compounds more time to separate.
-
-
Change the Organic Modifier: Switching between different organic solvents can significantly alter selectivity (α) because it changes the nature of the interactions between the analytes and the stationary phase.[6]
-
Acetonitrile vs. Methanol: These are the most common solvents in reversed-phase chromatography. Acetonitrile is generally a stronger solvent and provides different selectivity compared to methanol, which has a greater potential for hydrogen bonding interactions. If you are using acetonitrile and facing co-elution, developing the method with methanol is a logical next step.[1][6]
-
Step 3: Tier 2 Optimization - Leveraging Analyte Chemistry (pH Manipulation)
For ionizable compounds like this compound, adjusting the mobile phase pH is the most powerful tool for manipulating retention and resolving co-elution.[7][8] The ionization state of a carboxylic acid dramatically affects its polarity and, therefore, its retention in reversed-phase chromatography.
Q: How does pH affect the retention of this compound, and how can I use this to my advantage?
A: The key is the compound's pKa (~4.5).
-
At pH << pKa (e.g., pH 2.5): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is less polar and will be strongly retained on a non-polar C18 column.
-
At pH >> pKa (e.g., pH 6.5): The carboxylic acid is primarily in its ionized, deprotonated form (-COO⁻). This form is much more polar and will be weakly retained, eluting much earlier.[7][9]
This pH-dependent behavior can be exploited to move your analyte away from a co-eluting impurity. If the impurity is neutral, its retention time will be largely unaffected by pH changes, while your analyte's retention time will shift significantly.[7] For a robust method, it is crucial to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa to avoid peak shape issues and retention time instability.[8][10]
Caption: Effect of mobile phase pH on the ionization and retention of an acidic analyte.
Protocol 1: Systematic pH Adjustment
-
Preparation: Prepare mobile phases with buffers appropriate for the target pH range (e.g., phosphate buffer for pH 2.5 and 6.5, formate buffer for pH 3.0). Ensure the buffer concentration is between 10-25 mM.
-
Low pH Run: Set the mobile phase pH to ~2.5. Equilibrate the column and inject your sample. Observe the retention time of the analyte.
-
High pH Run: Change the mobile phase to pH ~6.5. Equilibrate the column thoroughly and inject the sample. Observe the new, shorter retention time.
-
Analysis: Compare the chromatograms. Determine if the separation (resolution) between your analyte and the co-eluting peak has improved at either pH extreme. Choose the pH that provides baseline separation (Resolution > 1.5).
Step 4: Tier 3 Optimization - Stationary Phase Selectivity
If mobile phase modifications are insufficient, the next step is to change the stationary phase. Different column chemistries provide alternative separation mechanisms that can resolve challenging co-elutions.[4][6]
Q: My co-elution persists even after changing the mobile phase. What column should I try next?
A: If you are using a standard C18 column, the co-eluting impurity likely has very similar hydrophobicity to your analyte. To resolve it, you need a column that offers a different type of interaction.
| Stationary Phase | Separation Principle | Recommended For... |
| C18 (Standard) | Primarily Hydrophobic Interactions | General purpose starting point. |
| C8 | Less Hydrophobic than C18 | Reducing retention of very hydrophobic compounds. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic + π-π Interactions | [11] Separating aromatic compounds or those with double bonds. The phenyl rings in the stationary phase can interact differently with your analyte and impurity. |
| Polar-Embedded (e.g., Amide, Carbamate) | Hydrophobic + Hydrogen Bonding/Dipole-Dipole | [4] Offering significantly different selectivity, especially for polar analytes. Can be used with highly aqueous mobile phases. |
| Fluorinated (e.g., F5) | Hydrophobic + Dipole-Dipole Interactions | [12] Providing unique selectivity for halogenated compounds or isomers. |
Recommendation: A Phenyl column is an excellent first alternative to a C18 for this specific analyte, as both the analyte and potential aromatic impurities can engage in unique π-π interactions with the stationary phase, altering selectivity.
General Troubleshooting Workflow
The following diagram outlines the logical decision-making process for tackling a co-elution problem, from confirmation to resolution.
Caption: Systematic workflow for troubleshooting co-elution in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities that could co-elute with this compound?
A1: Impurities can originate from several sources:
-
Synthesis-Related Impurities: Byproducts or unreacted starting materials from the synthesis process.[13] For example, isomers or related phenylacetic acid derivatives could be present.
-
Degradation Products: The molecule may degrade under stress conditions like heat, light, oxidation, or extreme pH.[14] A forced degradation study is the standard approach to intentionally generate these products and ensure your analytical method can separate them from the parent drug.[15][16][17]
-
Matrix Components: If analyzing a formulated product, excipients or their degradation products could cause interference.
Q2: My retention times are drifting, causing my peaks to co-elute in some injections but not others. What should I check?
A2: Retention time drift is often caused by a lack of system equilibration or issues with the mobile phase.[8] Check the following:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence, especially when changing solvents.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, such as slight variations in pH or composition, can cause drift.[5] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Buffer Stability: If you are using a buffer near its pKa, small changes in temperature or CO₂ absorption from the air can alter the pH and affect retention times.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can impact viscosity and retention.
Q3: Can I resolve co-elution by simply using a longer column or a column with smaller particles?
A3: Yes, this can work, but it's a solution that targets efficiency (N) rather than selectivity (α). Increasing column length or decreasing particle size (e.g., moving from HPLC to UHPLC) will make all peaks narrower and sharper.[6] If your peaks are only slightly overlapping, this increase in efficiency might be enough to achieve baseline resolution. However, if the peaks are completely co-eluting (α = 1), no amount of efficiency will separate them. In such cases, you must change the method's chemistry (mobile phase or stationary phase) to alter selectivity.[1][4]
Q4: What is a forced degradation study and why is it relevant?
A4: A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to harsh conditions, including acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and light.[14][16] The objective is to generate potential degradation products.[18] This is critical for developing a "stability-indicating" analytical method—a method proven to be able to separate the intact drug from any potential degradation products that might form during the product's shelf life, thus ensuring patient safety and product efficacy.[17]
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- Exploring the Role of pH in HPLC Separ
- Technical Support Center: Resolving Co-eluting Peaks in Chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- How does an acid pH affect reversed-phase chromatography separ
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Quick Troubleshooting Guide For HPLC Column Usage.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting.
- HPLC Column Selection Guide. Chromtech.
- 1553-60-2 2-[4-(2-methylpropyl)phenyl]acetic acid. Echemi.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- This compound | 13362-94-2 | NAA36294. Biosynth.
- Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. SCI FORUM.
- Stability Indicating Forced Degrad
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Forced Degradation Studies for Biopharmaceuticals.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. echemi.com [echemi.com]
- 3. waters.com [waters.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. biotage.com [biotage.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. rjptonline.org [rjptonline.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
Technical Support Center: Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Welcome to the technical support center for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several practical challenges that may affect yield and purity. The most common and logical synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Formation of the isobutoxy ether by reacting a 4-hydroxyphenylacetic acid ester with an isobutyl halide.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during these stages.
Visualizing the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
Part 1: Williamson Ether Synthesis
This initial step is critical for forming the isobutoxy ether linkage. Success hinges on the efficient nucleophilic attack of the phenoxide on the isobutyl halide.
Question 1: My Williamson ether synthesis reaction is very slow or shows no conversion to the product. What are the likely causes?
Answer:
Several factors can impede the progress of a Williamson ether synthesis. Here's a breakdown of potential issues and their solutions:
-
Insufficiently Strong Base: The phenolic hydroxyl group (pKa ~10) needs to be deprotonated to form the more nucleophilic phenoxide ion. While strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K₂CO₃) are often preferred for safety and cost-effectiveness, especially when the substrate is sensitive.[1] If using K₂CO₃, ensure it is anhydrous and finely powdered to maximize its surface area and reactivity. Inadequate deprotonation is a common reason for slow reactions.
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are excellent choices as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thus accelerating the Sₙ2 reaction.[2] Protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.
-
Leaving Group on the Alkyl Halide: The reactivity of the isobutyl halide follows the trend I > Br > Cl. If your reaction with isobutyl chloride is slow, consider switching to isobutyl bromide for a faster reaction rate.
-
Reaction Temperature: Williamson ether syntheses often require heating.[3] If the reaction is sluggish at room temperature, gradually increasing the temperature to 60-80 °C can significantly improve the rate. However, be cautious, as excessive heat can promote the competing E2 elimination side reaction, especially with sterically hindered alkyl halides.
Question 2: I'm observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?
Answer:
The formation of an alkene (isobutylene in this case) is due to the E2 (elimination) side reaction, which competes with the desired Sₙ2 (substitution) pathway.[2] The phenoxide ion can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the halide. To favor the Sₙ2 reaction:
-
Use a Primary Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[2] Isobutyl bromide is a primary halide, but it is somewhat sterically hindered, which can make it more prone to elimination than, for example, n-butyl bromide.
-
Control the Temperature: As mentioned, lower temperatures generally favor substitution over elimination. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choice of Base: While a strong base is needed for deprotonation, extremely strong and sterically hindered bases can favor elimination. For this synthesis, K₂CO₃ is a good choice.
Question 3: My starting material, methyl 4-hydroxyphenylacetate, seems to be hydrolyzing back to 4-hydroxyphenylacetic acid during the reaction. Why is this happening and how can I prevent it?
Answer:
If there is water present in your reaction, the basic conditions required for the Williamson ether synthesis can also catalyze the saponification (hydrolysis) of the methyl ester. To prevent this:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvent (e.g., acetone, DMF) over molecular sieves if necessary. Ensure your base (e.g., K₂CO₃) is anhydrous.
-
Protect the Carboxylic Acid: The use of the methyl ester is a form of protection for the carboxylic acid. If hydrolysis remains a problem, you might consider a more robust protecting group that is stable to the basic conditions of the Williamson ether synthesis but can be removed later. However, for this synthesis, simply ensuring anhydrous conditions is usually sufficient.
Part 2: Saponification (Ester Hydrolysis)
This final step converts the intermediate ester into the desired carboxylic acid.
Question 4: The hydrolysis of my ester is incomplete, even after extended reaction times. What can I do?
Answer:
Incomplete hydrolysis is usually due to insufficient base, inadequate mixing, or low temperature.
-
Molar Equivalents of Base: Saponification is a stoichiometric reaction. You need at least one equivalent of base (e.g., NaOH or KOH) to react with the ester. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Solvent System: The ester intermediate has poor solubility in purely aqueous solutions. A mixed solvent system, such as methanol/water or ethanol/water, is typically used to ensure that both the ester and the hydroxide base are in the same phase, allowing the reaction to proceed efficiently.
-
Temperature: Heating the reaction mixture to reflux is standard practice for saponification to ensure a reasonable reaction rate. Ensure you are reaching and maintaining the reflux temperature of your chosen solvent system.
Question 5: During the acidic workup to isolate my carboxylic acid product, I'm getting an oily substance instead of a solid precipitate. How should I proceed?
Answer:
This is a common issue in organic synthesis. The "oiling out" of a product can happen if the melting point of the product is below the temperature of the solution or if impurities are present that depress the melting point.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath after acidification. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization.
-
Solvent for Extraction: If the product does not solidify, you will need to perform a liquid-liquid extraction. Extract the aqueous solution with an appropriate organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane. After extraction, the organic layers are combined, washed with brine (saturated NaCl solution) to remove excess water, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting crude product (which may be an oil or a waxy solid) will likely require purification, typically by recrystallization from a suitable solvent or solvent mixture.
Part 3: Purification and Characterization
Question 6: I'm having difficulty finding a good solvent for recrystallizing my final product. What's a good strategy?
Answer:
Finding a suitable recrystallization solvent is often a matter of trial and error. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Solvent Screening: Start with small amounts of your crude product in test tubes and add a few drops of different solvents. Good starting points for a molecule like this, which has both polar (carboxylic acid) and nonpolar (isobutoxy phenyl) regions, would be:
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
Ethanol/Water mixtures
-
-
Procedure: Heat the mixture to dissolve the solid. If it dissolves readily in the cold solvent, that solvent is not suitable. If it doesn't dissolve even when hot, that solvent is also not suitable. The ideal solvent will dissolve the compound when hot, and upon cooling, will form well-defined crystals.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 2-[4-(2-methylpropoxy)phenyl]acetate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone or DMF.
-
Stir the suspension and add isobutyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. This crude product can often be used in the next step without further purification.
Protocol 2: Saponification to this compound
-
Dissolve the crude methyl 2-[4-(2-methylpropoxy)phenyl]acetate from the previous step in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Saponification |
| Key Reagents | Methyl 4-hydroxyphenylacetate, Isobutyl bromide, K₂CO₃ | Methyl 2-[4-(2-methylpropoxy)phenyl]acetate, NaOH |
| Typical Molar Ratios | 1 : 1.2 : 1.5 | 1 : 1.5 |
| Solvent | Acetone or DMF | Methanol/Water |
| Temperature | Reflux (56-80 °C) | Reflux (65-70 °C) |
| Typical Reaction Time | 4-12 hours | 2-6 hours |
| Expected Yield | >85% (crude) | >90% (after purification) |
Logical Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
ResearchGate. (4-Isobutyl-phenyl)-acetic acid (Ibufenac) Microwave-Assisted and Conventional Synthesis. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
Technical Support Center: Synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Welcome to the technical support guide for the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the identification, control, and reduction of impurities. The information provided herein is curated to offer both theoretical understanding and practical, field-proven solutions to ensure the highest purity of your final product.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
The synthesis of this compound, a key intermediate and structural analog to popular non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, can be prone to the formation of various impurities. These can arise from starting materials, side reactions, or degradation.[1][2] Proactive identification and control are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2]
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| Presence of Isomeric Impurities (e.g., 2-[3-(2-Methylpropoxy)phenyl]acetic acid) | Incomplete regioselectivity during the Friedel-Crafts acylation or alkylation step. The electrophilic substitution can occur at the meta-position, especially with suboptimal catalysts or reaction conditions. | Optimize Friedel-Crafts Conditions: Utilize a milder Lewis acid catalyst (e.g., ZnCl₂) or ensure a highly selective catalyst system. Control the reaction temperature stringently, as higher temperatures can reduce regioselectivity. Analytical Monitoring: Employ a validated HPLC method to monitor the formation of isomeric impurities throughout the process.[3] The structural similarity often necessitates high-resolution chromatography for effective separation and quantification. |
| Unreacted Starting Materials (e.g., 4-(2-Methylpropoxy)benzene) | Incomplete reaction due to insufficient reaction time, inadequate temperature, or stoichiometric imbalance of reagents. | Drive Reaction to Completion: Increase reaction time and/or temperature, monitoring for the consumption of starting materials by TLC or HPLC. Ensure precise stoichiometry of all reactants and catalysts. Purification: Implement an efficient purification step, such as column chromatography or recrystallization, to remove unreacted starting materials from the crude product.[4][5] |
| Over-alkylation or Di-substituted Byproducts | The activated phenyl ring is susceptible to further electrophilic attack, leading to the formation of di-substituted byproducts. | Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the alkylating or acylating agent to favor mono-substitution. Slow Addition: Add the electrophile dropwise to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing the chance of multiple substitutions on the same ring. |
| Residual Solvents | Incomplete removal of solvents used during the reaction or purification stages.[6] | Optimize Drying Process: Employ a high-vacuum oven at an appropriate temperature (below the product's melting point) for an extended period. Analytical Quantification: Use Gas Chromatography (GC) with a headspace autosampler to accurately quantify residual solvents and ensure they are below ICH-prescribed limits.[7] |
| Degradation Products | Exposure of the final product or intermediates to harsh conditions such as high temperatures, strong acids/bases, or UV light can lead to decomposition.[1] | Mild Reaction/Workup Conditions: Utilize milder reagents for hydrolysis or other subsequent steps.[4] For instance, use a weaker base or perform the reaction at a lower temperature. Protective Measures: Store the product and key intermediates in amber-colored containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-arylpropionic acids like this compound, and what are their associated impurity profiles?
A1: Several classic and modern synthetic strategies are employed for phenylacetic acid derivatives.[4] Two common historical methods for related structures like Ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.[8] More generally, methods like the Willgerodt-Kindler reaction and Darzens condensation are relevant.[4][9][10][11][12]
-
Willgerodt-Kindler Reaction: This method converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide or thioamide, which is then hydrolyzed.[4][11] A potential impurity here is the incomplete hydrolysis of the thioamide intermediate, leading to its presence in the final product. The reaction often requires high temperatures, which can lead to thermal degradation products.[13]
-
Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-halo ester to form an α,β-epoxy ester (glycidic ester).[9][14][15][16][17] Subsequent hydrolysis and decarboxylation can yield the desired acid.[14] Side reactions can include aldol condensation products, especially with aliphatic aldehydes.[17]
Q2: How can I effectively separate the target molecule from its closely related structural isomers?
A2: The separation of structural isomers is a significant challenge due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2][3]
-
Method Development: A reversed-phase HPLC (RP-HPLC) method is typically developed.[3] Key parameters to optimize include:
-
Stationary Phase: A C18 or C8 column is a good starting point. For particularly difficult separations, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Fine-tuning the pH of the buffer can alter the ionization state of the acidic product and impurities, often leading to improved resolution.
-
Temperature: Column temperature can significantly impact selectivity. It is a valuable parameter to screen during method development.[18]
-
Q3: What analytical techniques are essential for a comprehensive impurity profile?
A3: A multi-technique approach is necessary for robust impurity profiling.[1][2][7]
-
HPLC/UPLC: Primarily used for the separation and quantification of organic impurities.[7] A photodiode array (PDA) detector can provide UV spectral information, aiding in peak identification and purity assessment.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides molecular weight information, which is crucial for the identification of unknown impurities.[1][7]
-
Gas Chromatography (GC): The preferred method for analyzing volatile organic compounds, particularly residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for detecting and quantifying elemental impurities.[7]
Q4: Are there any specific safety precautions to consider during the synthesis and purification?
A4: Yes, standard laboratory safety practices are essential. The reagents used in these syntheses can be corrosive, flammable, and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions and manipulations of volatile or hazardous chemicals should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of their specific hazards and handling requirements.
-
Quenching: Be cautious during the workup, especially when quenching reactive reagents like Lewis acids or strong bases. These steps can be highly exothermic.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.
Objective: To purify crude this compound to remove process-related impurities.
Materials:
-
Crude this compound
-
High-purity solvents (e.g., toluene, hexanes, ethyl acetate, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be highly soluble at all temperatures or insoluble at all temperatures. A common solvent system for phenylacetic acid derivatives is a mixture like toluene/hexanes or recrystallization from hot water.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system, e.g., toluene). Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decoloration (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
Visualizing the Process: Impurity Analysis Workflow
The following workflow illustrates a systematic approach to identifying and controlling impurities during the production of this compound.
Sources
- 1. ijrti.org [ijrti.org]
- 2. soeagra.com [soeagra.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Darzens reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Darzens Glycidic Ester Synthesis [unacademy.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
An Application Scientist's Guide to Method Refinement
Welcome to the technical support center for the bioanalysis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid, also known as Ibufenac. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational scientific principles with practical, field-tested solutions. This document is designed for researchers and drug development professionals who are tasked with the quantitative analysis of this compound at trace levels in complex biological matrices.
The accurate quantification of drug compounds is critical for regulatory decisions regarding safety and efficacy.[1] This guide is structured to help you navigate the common challenges encountered during method development, validation, and sample analysis, ensuring your bioanalytical methods are robust, reliable, and fit for purpose.[2][3]
Part 1: Troubleshooting Guide - A Symptom-to-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, following the typical analytical workflow.
Diagram: General Analytical Workflow
Caption: High-level workflow for bioanalysis of Ibufenac.
Section 1.1: Sample Preparation Issues
Sample preparation is arguably the most critical step. Its purpose is to isolate the analyte from matrix components that can interfere with analysis, such as proteins and phospholipids, and to concentrate the analyte to a level suitable for detection.[4][5]
Question: My analyte recovery is consistently low (<70%) during Solid-Phase Extraction (SPE). What are the likely causes and how can I fix it?
Answer: Low recovery in SPE is a common problem that can almost always be traced back to a mismatch between the analyte's chemistry, the sorbent type, and the solvents used. This compound is an acidic compound with significant hydrophobicity (estimated XLogP3 of 3.1).[6] This dictates our strategy.
Causality & Solution Steps:
-
Incorrect pH during Sample Loading:
-
The Science: For efficient retention on a reversed-phase (e.g., C18) or hydrophilic-lipophilic balanced (HLB) sorbent, the analyte should be in its most non-polar (neutral) form.[7] As a carboxylic acid, Ibufenac will be charged (ionized) at high pH and neutral at low pH. Loading a plasma sample (pH ~7.4) without pH adjustment will lead to premature elution of the ionized, more polar analyte.
-
The Fix: Acidify your sample to at least 2 pH units below the analyte's pKa. The pKa of the similar compound ibuprofen is ~4.9. Therefore, acidifying the plasma sample to a pH of 2.5-3.0 with a small volume of formic or phosphoric acid is essential.[8] This ensures the carboxylic acid group is protonated (-COOH), maximizing its hydrophobic interaction with the sorbent.
-
-
Inappropriate Wash Solvent:
-
The Science: The wash step is designed to remove endogenous interferences that are less strongly retained than your analyte. A wash solvent that is too strong (i.e., has too high a percentage of organic solvent) will elute the analyte along with the interferences.
-
The Fix: Start with a weak wash solvent, such as 5% methanol in acidified water. This will remove highly polar interferences without affecting the retained, neutral Ibufenac. You can cautiously increase the organic percentage if needed, but monitor analyte loss in the wash eluate.
-
-
Ineffective Elution Solvent:
-
The Science: To elute the analyte, you must reverse the retention mechanism. For Ibufenac, this means converting it back to its charged, more polar form so it prefers the mobile phase over the hydrophobic sorbent.
-
The Fix: Use an elution solvent with a high percentage of organic solvent (e.g., methanol or acetonitrile) containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol. The basic modifier deprotonates the carboxylic acid to the carboxylate (-COO⁻), breaking the hydrophobic interaction and ensuring complete elution from the sorbent.
-
Diagram: Troubleshooting Low SPE Recovery
Caption: Decision tree for troubleshooting low SPE recovery.
Question: I'm observing significant signal suppression (or enhancement) in the mass spectrometer. How do I combat matrix effects?
Answer: Matrix effects are caused by co-eluting endogenous compounds from the biological matrix that interfere with the ionization of your analyte in the MS source, leading to inaccurate quantification.
Causality & Solution Steps:
-
Insufficient Chromatographic Separation:
-
The Science: The most common culprits for matrix effects are phospholipids from cell membranes. If they elute from the LC column at the same time as your analyte, they will compete for ionization.
-
The Fix:
-
Increase organic content in the gradient: Use a steeper, faster gradient to elute Ibufenac before the bulk of phospholipids.
-
Use a different column chemistry: A phenyl-hexyl column can offer different selectivity for aromatic compounds like Ibufenac compared to a standard C18, potentially resolving it from interferences.[9]
-
Employ a divert valve: Program the LC to divert the flow from the column to waste during the early and late parts of the run when highly polar compounds and strongly retained lipids elute, respectively.
-
-
-
Inadequate Sample Cleanup:
-
The Science: If your sample preparation method is not selective enough, interfering compounds are carried through to the final extract.
-
The Fix:
-
Optimize SPE: Ensure the wash step is effective. A slightly stronger organic wash (e.g., 10-20% methanol) might remove more interferences without significant analyte loss.
-
Switch Extraction Technique: Liquid-Liquid Extraction (LLE) can offer different selectivity than SPE. For Ibufenac, an extraction at acidic pH into a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) followed by a back-extraction into a basic aqueous phase can provide a very clean sample.
-
Use Phospholipid Removal Plates: Specialized 96-well plates are available that specifically target and remove phospholipids from the sample extract.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for trace-level quantification of this compound? For trace-level analysis in biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11] Its high selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in the presence of complex matrix components.[12] While GC-MS can be used, it requires a derivatization step to make the carboxylic acid volatile, which adds complexity and potential for variability.[13][14]
Q2: How do I choose a suitable internal standard (IS)? The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterium or ¹³C-labeled Ibufenac). A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any experimental variability. If a SIL-IS is unavailable, a close structural analog (e.g., Ibuprofen or another profen drug) can be used, but it must be demonstrated that it does not suffer from differential matrix effects.[15][16]
Q3: What are the critical parameters to assess during method validation? According to regulatory guidelines from the FDA and EMA, a full bioanalytical method validation must demonstrate the reliability of the method for its intended purpose.[1][3][17][18] Key parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Part 3: Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) of Ibufenac from Human Plasma
This protocol is a starting point and should be optimized for your specific application. It assumes the use of a generic polymeric reversed-phase (HLB-type) SPE cartridge.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample.
-
Vortex for 10 seconds and centrifuge for 5 minutes at 10,000 x g to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Place a 30 mg / 1 mL SPE cartridge on a vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol.
-
Equilibrate the sorbent by passing 1 mL of ultrapure water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid.
-
Dry the sorbent bed completely by applying high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Example LC-MS/MS Parameters
These parameters provide a robust starting point for method development.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry with good retention for hydrophobic molecules. Sub-2 µm particles provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure the analyte is in its neutral form for good retention and to promote protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 3 minutes | A generic gradient to elute compounds of moderate hydrophobicity. Should be optimized. |
| Injection Volume | 5 µL | A small volume to minimize peak distortion. |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative | As a carboxylic acid, this compound will readily form a [M-H]⁻ ion, which is often more stable and sensitive in negative mode. |
| MRM Transition 1 | Q1: 191.2 m/z -> Q3: 147.1 m/z | Example transition for quantification (precursor [M-H]⁻ -> product after loss of CO₂). Requires experimental verification. |
| MRM Transition 2 | Q1: 191.2 m/z -> Q3: 105.1 m/z | Example transition for confirmation. Requires experimental verification. |
| MS Source Temp | 500 °C | Typical source temperature for efficient desolvation. |
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][17]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][18]
-
S. Bashyal et al. (2018). IBUPROFEN AND ITS DIFFERENT ANALYTICAL AND MANUFACTURING METHODS: A REVIEW. Semantic Scholar. [Link][19]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link][1]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][2]
-
Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][20]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][3]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][21]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][22]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][4]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link][8]
-
dos Santos, N. A. A., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. National Institutes of Health. [Link][11]
-
Mills, G. A., & Walker, V. (2000). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link][5]
-
Mitrevski, B., & D'Ovidio, K. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. [Link][7]
-
Agilent Technologies. (2010). LC/MS/MS Quantitation in Drug Discovery & Development. [Link][9]
-
Yılmaz, B., et al. (2023). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. DergiPark. [Link][13]
-
SCIEX. (n.d.). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in River Water. [Link][12]
-
MedTest DX. (n.d.). Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS). [Link][14]
-
Tsikas, D., et al. (2016). GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum. PubMed. [Link][15]
-
Tsikas, D., et al. (2016). GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum. ResearchGate. [Link][16]
-
Wang, Z., et al. (2022). [Determination of five nonsteroidal anti-inflammatory drugs in water by dispersive solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry based on metal-organic framework composite aerogel]. PubMed. [Link][10]
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- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 10. [Determination of five nonsteroidal anti-inflammatory drugs in water by dispersive solid phase extraction-ultra performance liquid chromatography-tandem mass spectrometry based on metal-organic framework composite aerogel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
overcoming stability issues of 2-[4-(2-Methylpropoxy)phenyl]acetic acid in solution
Technical Support Center: 2-[4-(2-Methylpropoxy)phenyl]acetic acid (Ibufenac)
Welcome to the technical support guide for this compound, also known as Ibufenac. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome stability challenges encountered when working with this compound in solution. This guide synthesizes established scientific principles with practical, field-proven methodologies to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Ibufenac's Stability
This section addresses the fundamental chemical properties of Ibufenac and the common factors that influence its stability in solution.
Q1: What is this compound and what are its core structural features?
A1: this compound (Ibufenac) is a non-steroidal anti-inflammatory drug (NSAID) and a structural analogue of ibuprofen.[1][2] Its key features are a phenylacetic acid core, which imparts acidic properties, and an isobutoxy ether group on the phenyl ring. The carboxylic acid group (-COOH) is the primary site of reactivity, influencing both its therapeutic action and its stability profile, particularly its pH-dependent solubility.[3]
Q2: Why am I observing precipitation of my Ibufenac solution?
A2: Precipitation is most commonly due to pH-dependent solubility issues inherent to carboxylic acid-containing compounds.[3] Ibufenac is poorly soluble in acidic aqueous media (low pH) where the carboxylic acid group is protonated and non-ionized. As the pH increases towards and above its pKa, the carboxylic acid deprotonates to the more soluble carboxylate salt form. If the pH of your solution drops or if you exceed the solubility limit at a given pH, precipitation will occur.
Q3: My Ibufenac solution is changing color (e.g., turning yellow). What is causing this?
A3: A color change often indicates chemical degradation, typically through oxidative or photolytic pathways. The phenylacetic acid moiety can be susceptible to oxidation, especially when exposed to atmospheric oxygen, trace metal ions, or light.[1][4] Such reactions can generate chromophoric (color-producing) degradation products.
Q4: What are the primary degradation pathways for Ibufenac in solution?
A4: The main degradation pathways for phenylacetic acid derivatives like Ibufenac include:
-
Oxidation: This can lead to the formation of hydroxylated species or cleavage of the side chain.[1][5]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1][4]
-
Hydrolysis: While the ether linkage is generally stable, extreme pH and temperature conditions could potentially lead to its cleavage. The primary concern for hydrolysis is often related to formulated prodrugs (e.g., esters) rather than the parent acid.[6]
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can accelerate other degradation processes.[7][8]
Section 2: Troubleshooting Guide - Diagnosing Your Stability Issue
If you are experiencing issues, use the following logical workflow to identify the root cause.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Ibufenac stability issues.
Section 3: Solutions & Protocols - Proactive Stabilization Strategies
This section provides actionable protocols to mitigate common stability problems.
Issue 1: Poor Aqueous Solubility and pH-Dependent Precipitation
Causality: Carboxylic acids like Ibufenac require a pH above their pKa to ionize and become water-soluble.[3] Using unbuffered water or acidic solutions will lead to the precipitation of the less soluble free acid form.
Solution: Maintain the solution pH in a range where Ibufenac is soluble and stable. For many carboxylic acids, a pH range of 6-8 is a good starting point.[7]
Protocol: Preparation of a Stabilized Ibufenac Solution in Phosphate Buffer
-
Buffer Preparation (0.1 M Phosphate Buffer, pH 7.4):
-
Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).
-
To make 100 mL of buffer, mix approximately 19 mL of the monobasic solution with 81 mL of the dibasic solution.
-
Verify the pH with a calibrated pH meter and adjust as necessary by adding small volumes of either stock solution.
-
-
Solvent Degassing (Optional, for Oxidation-Sensitive Applications):
-
Before adding Ibufenac, sparge the pH 7.4 buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Dissolution:
-
Weigh the required amount of Ibufenac solid.
-
Slowly add the solid to the stirring buffer solution. Gentle warming (e.g., to 30-40°C) can aid dissolution but avoid high temperatures.
-
-
Finalization and Storage:
-
Once fully dissolved, filter the solution through a 0.22 µm filter to remove any particulates.
-
Store the final solution in a tightly sealed, light-protected container (e.g., amber glass vial) at the recommended temperature (typically 2-8°C for short-term storage).
-
Issue 2: Oxidative and Photochemical Degradation
Causality: The aromatic ring and benzylic carbon in Ibufenac are susceptible to attack by radicals generated by oxygen (autoxidation) or light (photolysis).[1] This is a common issue for many pharmaceutical compounds.[4]
Solution: Minimize exposure to oxygen and light. The use of antioxidants can be an effective chemical stabilization strategy.
Recommended Protective Measures:
| Protection Method | Implementation Details | Rationale |
| Inert Atmosphere | Purge the solution and headspace of the container with nitrogen or argon. | Displaces oxygen, preventing oxidative degradation. |
| Light Protection | Store solutions in amber glass vials or wrap clear vials in aluminum foil. | Blocks UV and visible light that can catalyze photodegradation.[9] |
| Antioxidants | Add antioxidants like sodium metabisulfite (0.01-0.1%) or ascorbic acid to the formulation. | Scavenges free radicals and reactive oxygen species, inhibiting the degradation chain reaction. |
| Chelating Agents | Add a small amount of EDTA (e.g., 0.01%) to the buffer. | Sequesters trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidation. |
Protocol: Performing a Forced Degradation Study to Validate Analytical Methods
A forced degradation (or stress testing) study is essential to understand degradation pathways and to develop a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from all potential degradation products.[4][10][11] This is a core requirement of regulatory bodies like the ICH.[12][13][14][15]
Objective: To generate potential degradation products of Ibufenac under various stress conditions. A target degradation of 5-20% is ideal.[16]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare a stock solution of Ibufenac (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set up stress conditions:
-
Acid: Mix stock solution with 0.1 M HCl.
-
Base: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Thermal: Keep the stock solution in a stable buffer at an elevated temperature.
-
Photolytic: Expose the solution in a quartz cuvette to light as per ICH Q1B guidelines.[12]
-
Control: Keep the stock solution protected from light at room temperature.
-
-
Incubate samples for a defined period (e.g., 24 hours), taking time points to monitor degradation.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for identification of degradation products.[5][17]
By following these guidelines, you can effectively diagnose, troubleshoot, and prevent stability issues with this compound, ensuring the quality and reliability of your research data.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Caviglioli, G., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 499-509. [Link]
-
MDPI. (2019). Degradation of Ibuprofen by the Electro/Fe 3+ /Peroxydisulfate Process: Reactive Kinetics, Degradation Products and Mechanism. Catalysts, 9(12), 1043. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 77(4), 285-298. [Link]
-
Arayne, M. S., et al. (2012). Prediction of Chemical Stability of Ibuprofen in Solution: An Accelerated Aging Study. Jordan Journal of Pharmaceutical Sciences, 24(11). [Link]
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
ResearchGate. (2002). Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments. [Link]
-
Sane, R. T., et al. (2004). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. [Link]
-
Ensom, M. H. H., et al. (2013). Stability of Ibuprofen solutions in normal saline or 5% dextrose in water. The Canadian Journal of Hospital Pharmacy, 66(4), 248–254. [Link]
-
Bashyal, S. (2018). Ibuprofen and its different analytical and manufacturing methods: A review. International Journal of Applied Pharmaceutics, 11(7). [Link]
-
Wojnarowska, Z., et al. (2018). Molecular Dynamics and Physical Stability of Ibuprofen in Binary Mixtures with an Acetylated Derivative of Maltose. Molecular Pharmaceutics, 15(10), 4764–4776. [Link]
-
Ensom, M. H. H., et al. (2013). Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water. The Canadian Journal of Hospital Pharmacy, 66(4), 248–254. [Link]
-
Volonté, M. G., et al. (2005). Stability of ibuprofen in injection solutions. American Journal of Health-System Pharmacy, 62(6), 630-633. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (2015). Overview of phenyl acetic acid (paa) degradation pathway. [Link]
-
Singh, R., & Rehman, Z. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(1), 1-10. [Link]
-
RJPT. (2018). Stability Indicating Forced Degradation Studies. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Di, L., et al. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 55(20), 8829–8841. [Link]
-
Rodríguez-Cuamatzi, P., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 127. [Link]
-
Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]
-
Zwirchmayr, N. S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose, 25, 4537–4550. [Link]
-
ResearchGate. (2020). Degradation of pharmaceutical mixtures in aqueous solutions using UV/peracetic acid process: Kinetics, degradation pathways and comparison with UV/H2O2. [Link]
-
Wang, J., & Wang, S. (2020). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. Water, 12(4), 1003. [Link]
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- 17. researchgate.net [researchgate.net]
Welcome to the technical support center for enhancing the chromatographic resolution of 2-[4-(2-Methylpropoxy)phenyl]acetic acid and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this compound. As a structural analog of common NSAIDs like ibuprofen, this compound presents unique analytical challenges, including the separation from structurally similar process impurities and the resolution of its enantiomers.
The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical first step in the analytical lifecycle of any active pharmaceutical ingredient (API).[1] Such a method must be capable of accurately quantifying the API while separating it from all potential interferences, such as degradation products, process impurities, and excipients.[1] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter.
Section 1: FAQs on Reversed-Phase HPLC for Impurity Profiling
This section focuses on resolving the primary analyte from its potential process-related impurities and degradants using reversed-phase chromatography.
Question 1: We are observing poor resolution (Rs < 1.5) between the main this compound peak and a closely eluting impurity. What is the most effective initial approach to improve separation?
Answer: Poor resolution is most effectively addressed by manipulating the selectivity (α) of your chromatographic system.[2] While adjusting column efficiency (N) or retention factor (k) can help, selectivity has the most significant impact on peak separation.[3]
Your initial focus should be on the mobile phase composition, specifically its pH and organic solvent ratio.
-
Causality - The Role of pH: this compound is a carboxylic acid with an estimated pKa around 4.5. The ionization state of this acidic functional group, and potentially those on the impurities, is highly dependent on the mobile phase pH.
-
At a pH well below the pKa (~pH 2.5-3.0), the analyte will be in its neutral, protonated form, leading to increased retention on a C18 column.
-
At a pH near the pKa, you may see poor peak shape (tailing) and shifting retention times.
-
At a pH above the pKa (~pH 6-7), the analyte will be in its ionized, deprotonated form, leading to decreased retention.
-
-
Recommended Action: Perform a pH scouting study. Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 6.5) and evaluate the change in selectivity between your analyte and the critical impurity. Often, a small change in pH can dramatically alter the elution order or spacing of ionizable compounds. Ensure your buffer has adequate capacity at the chosen pH, typically within +/- 1 pH unit of the buffer's pKa.
-
Causality - Organic Modifier: If pH adjustment is insufficient, changing the type of organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity. Acetonitrile and methanol have different interactions (dipole-dipole, hydrogen bonding) with analytes and the stationary phase, which can be exploited to improve resolution.
Question 2: Our main analyte peak is exhibiting significant tailing. What are the likely causes and how can we fix it?
Answer: Peak tailing for an acidic compound like this is a common issue in reversed-phase HPLC. The primary causes are typically secondary interactions with the stationary phase or column overload.
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase are acidic and can form strong secondary ionic interactions with the ionized carboxylate group of your analyte. This mixed-mode retention mechanism leads to tailing.
-
Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0 using a phosphate or formate buffer) suppresses the ionization of both your analyte's carboxylic acid and the residual silanols, minimizing these unwanted interactions.
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping (e.g., Luna C18, Kinetex C18, or Gemini C18). These columns are designed to have minimal accessible silanols. Phenyl-hexyl phases can also be a good choice, as they offer alternative selectivity for aromatic compounds.[2][3]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[4]
-
Solution: Reduce the injection volume or dilute the sample. As a general guideline, the injected sample mass should not exceed the column's capacity, which is dependent on the column dimensions and packing material.
-
-
Buffer Mismatch: If the sample is dissolved in a solvent that is much stronger or has a significantly different pH than the mobile phase, it can cause peak distortion upon injection.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Troubleshooting Workflow for Poor Resolution
This decision tree illustrates a systematic approach to diagnosing and solving resolution problems in HPLC.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Section 2: FAQs on Chiral Separation
This compound contains a chiral center, and it is often a regulatory requirement to separate and quantify the enantiomers, as they can have different pharmacological activities.[5][6]
Question 3: We need to develop a method to separate the R- and S-enantiomers of this compound. What is a good starting point for column and mobile phase selection?
Answer: Given the structural similarity to ibuprofen, methods developed for its chiral separation are an excellent starting point.[7] Polysaccharide-based chiral stationary phases (CSPs) are highly successful for separating profen drugs.
-
Recommended Columns (CSPs):
-
Cellulose-based: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Amylose-based: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Initial Mobile Phase (Normal Phase): A typical starting point for normal-phase chiral separations is a mixture of a non-polar solvent and an alcohol, with a small amount of an acidic additive to improve peak shape for acidic analytes.
-
Solvent System: Hexane/Ethanol or Hexane/Isopropanol.
-
Acidic Additive: 0.1% Acetic Acid or Trifluoroacetic Acid (TFA). The acid suppresses the ionization of the analyte's carboxyl group, preventing peak tailing and ensuring consistent interaction with the CSP.
-
-
Initial Mobile Phase (Reversed Phase): While less common for these compounds, reversed-phase chiral separation is also possible.
-
Solvent System: Acetonitrile or Methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer). The pH of the aqueous phase can significantly influence retention and resolution.[7]
-
Question 4: We have achieved partial separation of the enantiomers, but the resolution is insufficient. How can we improve it?
Answer: Improving chiral resolution involves fine-tuning the interactions between the enantiomers and the chiral stationary phase.
-
Mobile Phase Composition: The type and concentration of the alcohol modifier (polar component) in the normal phase are critical. A lower concentration of alcohol generally increases retention and can improve resolution, but it will also increase run time. Experiment with different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can offer unique selectivities.
-
Temperature: Column temperature is a powerful tool in chiral chromatography.[4]
-
Lowering the temperature often increases resolution. This is because the enthalpic differences (ΔH) in the binding of the two enantiomers to the CSP become more dominant at lower temperatures, enhancing selectivity. However, this comes at the cost of higher backpressure and longer analysis times.[4]
-
Action: Try running your analysis at a lower temperature (e.g., 15°C or 25°C) using a column thermostat.
-
-
Flow Rate: Reducing the flow rate can increase column efficiency (more theoretical plates), which may lead to better resolution, especially if the separation is efficiency-limited.[4]
Data Summary: Starting Conditions for Method Development
The table below provides recommended starting points for developing a separation method for this compound.
| Parameter | Reversed-Phase (Impurity Profiling) | Chiral Separation (Normal Phase) |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Polysaccharide CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7) | N/A |
| Mobile Phase B | Acetonitrile or Methanol | N/A |
| Mobile Phase | N/A | Hexane/Ethanol/Acetic Acid (e.g., 90:10:0.1 v/v/v) |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 min) | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Column Temp. | 30 - 40 °C | 25 °C (or lower for improved resolution) |
| Detection (UV) | 220 nm or 254 nm | 220 nm or 254 nm |
| Injection Vol. | 5 - 10 µL | 5 - 10 µL |
Section 3: Experimental Protocols
Protocol 1: Systematic Development of a Reversed-Phase HPLC Method
This protocol outlines a structured approach for developing a robust, stability-indicating method for impurity profiling.[8][9]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. chromtech.com [chromtech.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Chiral Separation of Ibuprofen - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. veeprho.com [veeprho.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
Welcome to the technical support center for the analysis of 2-[4-(2-Methylpropoxy)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analytical characterization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Introduction
This compound, a derivative of phenylacetic acid, presents unique analytical challenges due to its acidic nature, the presence of an ether linkage, and its potential for various impurities stemming from its synthesis. This guide will equip you with the necessary knowledge to develop robust analytical methods and troubleshoot common issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound, providing explanations for their root causes and step-by-step solutions.
High-Performance Liquid Chromatography (HPLC) Issues
Q1: I'm observing significant peak tailing for my analyte in reversed-phase HPLC. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase of the column.[1] These silanol groups can become deprotonated and interact with the analyte, leading to a distorted peak shape.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment: Lower the pH of your mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid group of your analyte will be fully protonated, and the ionization of residual silanols will be suppressed, minimizing secondary interactions.[2]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better mask the residual silanol groups.[1]
-
Column Selection: If peak tailing persists, consider using a column with a more inert stationary phase. Modern, high-purity, end-capped silica columns are designed to minimize silanol interactions. For highly problematic compounds, a polymer-based column can be an alternative as it lacks silanol groups entirely.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
Q2: My analyte's retention time is drifting between injections. What could be the cause?
A2: Retention time instability can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is proportioning the solvents accurately. It's recommended to prepare fresh mobile phase daily.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Column Health: A loss of stationary phase due to extreme pH or temperature can lead to retention time shifts. If you suspect column degradation, it may need to be replaced. Operating silica-based columns within a pH range of 2-8 is generally recommended.[1]
Gas Chromatography (GC) and GC-MS Issues
Q1: I'm getting poor peak shape and low response for my analyte in GC-MS analysis. Why is this happening?
A1: Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis. They tend to exhibit significant peak tailing due to interactions with active sites in the GC system and can even degrade at high temperatures.[4] Derivatization is essential to convert the carboxylic acid into a more volatile and less polar derivative.[5][6]
Derivatization Workflow:
Caption: Workflow for GC analysis requiring derivatization.
Recommended Derivatization Protocol (Silylation):
-
Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.
Q2: I'm seeing extraneous peaks in my GC-MS chromatogram after derivatization. What are they?
A2: These peaks can arise from several sources:
-
Derivatization Reagent Byproducts: The derivatization reagents themselves can produce byproducts that are detected by the GC-MS. It is advisable to run a blank with only the solvent and derivatizing agent to identify these peaks.
-
Incomplete Derivatization: If the reaction is incomplete, you may see a peak for the underivatized analyte, which will likely be broad and tailing. Ensure your reaction conditions (time, temperature, reagent excess) are optimized.
-
Sample Matrix Components: If you are analyzing a complex matrix, other components may also be derivatized and appear in the chromatogram. A thorough sample cleanup is crucial.
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
-
Q: What is the best way to extract this compound from a biological matrix like plasma?
-
A: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. For SPE, a reversed-phase sorbent (e.g., C18) is suitable. The sample should be acidified to a pH of 2-3 to ensure the analyte is in its neutral form for optimal retention. Elution can then be achieved with a solvent like methanol or acetonitrile.[7][8][9][10][11] For LLE, after acidifying the sample, an immiscible organic solvent like ethyl acetate or diethyl ether can be used for extraction.
-
-
Q: How stable is this compound in solution and during freeze-thaw cycles?
Method Development & Validation
-
Q: What are the expected impurities I should look for during method development?
-
A: Based on a likely synthesis route involving a Williamson ether synthesis followed by a Willgerodt-Kindler reaction or nitrile hydrolysis, potential impurities could include:
-
-
Q: How can I perform a forced degradation study for this compound?
-
A: Forced degradation studies are crucial for developing a stability-indicating method.[22][23][24][25][26] You should expose the analyte to the following conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C.
-
Basic hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative degradation: 3% H2O2 at room temperature.
-
Thermal degradation: 105 °C (solid-state).
-
Photolytic degradation: Exposure to UV and visible light. The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the parent compound.[22]
-
-
Data Interpretation
-
Q: What are the expected NMR chemical shifts for the isobutoxy group?
-
A: For the isobutoxy group (-O-CH2-CH(CH3)2), you can expect the following approximate 1H NMR chemical shifts:
-
-O-CH2 -: A doublet around 3.7-3.8 ppm.
-
-CH2-CH -: A multiplet (nonet) around 2.0-2.1 ppm.
-
-CH(CH3 )2: A doublet around 1.0 ppm. These values can vary slightly depending on the solvent used.
-
-
-
Q: What are the characteristic mass spectral fragments for this molecule?
-
A: In mass spectrometry (electron ionization), you can expect fragmentation patterns characteristic of phenylacetic acids and ethers. Key fragments may include:
-
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Proposed GC-MS Method (after Derivatization)
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
References
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Available from: [Link]
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
-
Willgerodt rearrangement. In: Wikipedia. ; 2023. Available from: [Link]
-
Ether cleavage. In: Wikipedia. ; 2023. Available from: [Link]
-
Willgerodt-Kindler featuring acetophenone. Sciencemadness.org. Published online December 2, 2020. Available from: [Link]
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ResearchGate. Published online August 6, 2025. Available from: [Link]
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Synthesis and Cleavage of Ethers. Longdom Publishing. Available from: [Link]
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HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]
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Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Published online May 29, 2025. Available from: [Link]
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Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Published online October 17, 2025. Available from: [Link]
- A Comparative Forced Degradation Study of Diclofenac Sodium and Ibuprofen Using UV Spectroscopy. YMER. 2021;20(8).
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Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available from: [Link]
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Ethers to Alkyl Halides: Acidic Cleavage. JoVE. Published online April 30, 2023. Available from: [Link]
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Cleavage Of Ethers With Acid. Master Organic Chemistry. Published online November 19, 2014. Available from: [Link]
- Acids: Derivatization for GC Analysis.
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Forced degradation of ibuprofen in bulk drug and tablets: Determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method. ResearchGate. Available from: [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Published online March 19, 2024. Available from: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]
- Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. 2002;26(5):28-36.
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-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. Published online February 24, 2023. Available from: [Link]
- Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie. 2021;76(4):138-144.
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Forced Degradation of Ibuprofen in Bulk Drug and Tablets and Determination of Specificity, Selectivity, and the Stability-Indicating Nature of the USP Ibuprofen Assay Method. Pharmaceutical Technology. Published online May 1, 2002. Available from: [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available from: [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
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Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. ResearchGate. Published online August 5, 2025. Available from: [Link]
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Mass Spectrometry: Fragmentation Patterns. Scribd. Available from: [Link]
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Chemical shifts. Available from: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
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Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Published online January 25, 2023. Available from: [Link]
- Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid. Google Patents. Accessed January 15, 2026.
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available from: [Link]
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents. Accessed January 15, 2026.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating an Analytical Method for 2-[4-(2-Methylpropoxy)phenyl]acetic acid
For professionals in drug development and manufacturing, the integrity of analytical data is paramount. Every measurement underpins the safety, efficacy, and quality of a pharmaceutical product. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed validation workflow for 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a key organic acid intermediate.
Our approach moves beyond a simple checklist, focusing on the scientific rationale behind our choices, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. This ensures that the described protocols are not just procedures to be followed, but self-validating systems that generate trustworthy and defensible data.
Strategic Selection of the Analytical Technique
The physicochemical properties of this compound—a non-volatile organic acid with a UV-absorbing phenyl group—dictate the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
HPLC is the undisputed workhorse for the analysis of non-volatile and thermally unstable compounds, making it ideal for this analyte[5][6][7]. A reversed-phase HPLC method with UV detection is the logical starting point. The carboxylic acid and phenyl ring moieties exhibit UV absorbance, typically around 210-240 nm, allowing for sensitive detection[8].
-
Advantages: High versatility, excellent quantitative performance, and suitability for stability-indicating assays.
-
Causality: The compound's polarity allows for excellent retention and separation on common C18 stationary phases with a simple acidic aqueous-organic mobile phase.
Gas Chromatography (GC): A Less Favorable Alternative
GC is a powerful technique for volatile and thermally stable compounds[6][9]. However, for this compound, its application is problematic.
-
Disadvantages: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in a hot GC inlet.
-
Causality: To analyze this compound by GC, a chemical derivatization step (e.g., esterification) would be mandatory to mask the polar carboxyl group and increase volatility. This adds time, complexity, and potential sources of error to the analytical workflow, making it a less robust choice compared to HPLC.
Comparison Summary: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent. Ideal for non-volatile, polar organic acids. | Poor. Requires chemical derivatization, adding complexity and variability. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Complex derivatization step required. |
| Robustness | High. Direct analysis is less prone to error. | Moderate. Derivatization efficiency can be a source of variability. |
| Speed | Runtimes are typically in the 5-15 minute range. | Potentially faster runtimes post-derivatization, but overall workflow is longer[7]. |
| Primary Application | Assay, impurity profiling, and stability testing. | Primarily for residual solvent analysis or analysis of volatile impurities. |
Based on this analysis, this guide will focus exclusively on the validation of a stability-indicating reversed-phase HPLC-UV method.
The Validation Workflow: A Comprehensive Framework
The validation process ensures that the analytical method is reliable for its intended use. The following workflow, based on ICH Q2(R2) principles, establishes the performance characteristics of the method[3][4].
Caption: The Analytical Method Validation Workflow.
Experimental Protocols and Acceptance Criteria
Here we detail the experimental execution for each validation parameter. The objective is to demonstrate that the analytical procedure is fit for purpose[1][10].
Specificity (and Forced Degradation)
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components[11][12]. For a stability-indicating method, this is proven via forced degradation studies. The goal is not to destroy the molecule completely, but to generate a relevant level of degradation (typically 5-20%) to demonstrate that the newly formed degradant peaks do not interfere with the main analyte peak[13].
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions[14]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Stress: Expose the solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light (as per ICH Q1B)[15].
-
-
Analysis: Analyze the unstressed and stressed samples by HPLC. Use a photodiode array (PDA) detector to evaluate peak purity for the analyte peak in all stressed samples.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the analyte and all degradation products.
-
The peak purity angle must be less than the peak purity threshold for the this compound peak in all stressed chromatograms, indicating no co-elution.
Linearity
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. A minimum of five concentration levels is recommended to establish linearity[1].
Experimental Protocol:
-
Prepare a high-concentration stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected working range. A typical range for an assay is 80% to 120% of the nominal test concentration[1].
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 80 | 798500 | 801500 | 800000 | 800000 |
| 90 | 901000 | 899000 | 900500 | 900167 |
| 100 | 1002000 | 998000 | 1000000 | 1000000 |
| 110 | 1099500 | 1101500 | 1100000 | 1100333 |
| 120 | 1203000 | 1197000 | 1200000 | 1200000 |
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.
Range
Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision[1]. It is not determined by a separate experiment but is confirmed by the data from the linearity, accuracy, and precision studies.
Caption: The relationship between key validation parameters.
Acceptance Criteria: The specified range is validated by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range[1].
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed using a recovery study on a placebo (matrix) spiked with known amounts of the analyte.
Experimental Protocol:
-
Prepare a placebo sample that matches the final product formulation without the active ingredient.
-
Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120%), preparing three samples at each level (nine total determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation & Acceptance Criteria:
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.8% |
| 80% | 80.0 | 80.5 | 100.6% |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.2 | 100.2% |
| 100% | 100.0 | 99.5 | 99.5% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 121.0 | 100.8% |
| 120% | 120.0 | 119.4 | 99.5% |
| 120% | 120.0 | 120.5 | 100.4% |
-
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst precision).
Experimental Protocol:
-
Repeatability: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.
Data Presentation & Acceptance Criteria:
| Precision Level | Analyst | Day | N | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | 6 | 100.3 | ≤ 1.0% |
| Intermediate Precision | 2 | 2 | 6 | 99.8 | ≤ 1.0% |
| Overall (Combined) | 1 & 2 | 1 & 2 | 12 | 100.1 | ≤ 2.0% |
-
Acceptance Criterion: The RSD should not be more than 2.0%.
Quantitation Limit (LOQ) & Detection Limit (LOD)
Expertise & Experience: The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. These are critical for impurity analysis but less so for an assay of the main component. They are often determined based on the signal-to-noise ratio.
Acceptance Criteria:
-
LOD: Signal-to-Noise ratio of approximately 3:1.
-
LOQ: Signal-to-Noise ratio of approximately 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
Expertise & Experience: Robustness demonstrates the reliability of a method with respect to deliberate variations in its parameters. It provides an indication of its suitability for transfer to other labs and instruments.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate, pH).
-
Perform small, deliberate variations to these parameters one at a time.
-
Analyze a system suitability solution under each modified condition and evaluate the impact on key responses (e.g., retention time, peak shape, resolution).
Data Presentation & Acceptance Criteria:
| Parameter | Variation | Impact on Retention Time | Impact on Resolution | Result |
| Flow Rate | 0.9 mL/min (-10%) | Shifted later | No significant change | Pass |
| Flow Rate | 1.1 mL/min (+10%) | Shifted earlier | No significant change | Pass |
| Organic Phase | 48% Acetonitrile (-2%) | Shifted later | No significant change | Pass |
| Organic Phase | 52% Acetonitrile (+2%) | Shifted earlier | No significant change | Pass |
| Column Temp. | 28 °C (-2°C) | Minor shift later | No significant change | Pass |
| Column Temp. | 32 °C (+2°C) | Minor shift earlier | No significant change | Pass |
-
Acceptance Criterion: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
Conclusion
The validation of an analytical method for this compound is a systematic process that establishes the performance and reliability of the chosen technique. A reversed-phase HPLC-UV method is demonstrably superior to GC for this application due to the analyte's inherent properties. By rigorously following the validation framework outlined in ICH Q2(R2) and meticulously documenting the results for specificity, linearity, range, accuracy, precision, and robustness, laboratories can generate a comprehensive validation package. This not only ensures compliance with global regulatory expectations but also builds a foundation of trustworthy data that is essential for confident decision-making throughout the drug development lifecycle.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Forced Degradation Studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
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What is the difference between specificity and selectivity? Lösungsfabrik. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
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- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid and Its Positional Isomers
Introduction: The Significance of Isomeric Purity in Drug Discovery
In the landscape of drug development, the seemingly subtle variation in the placement of a functional group on an aromatic ring can profoundly influence a molecule's pharmacological and physicochemical properties. This guide provides a comprehensive framework for the comparative analysis of 2-[4-(2-methylpropoxy)phenyl]acetic acid and its ortho- and meta-isomers. While structurally similar, these positional isomers are anticipated to exhibit distinct biological activities and pharmacokinetic profiles, a critical consideration for researchers in medicinal chemistry and pharmacology.
This document moves beyond a mere listing of facts, offering a detailed, scientifically-grounded methodology for a head-to-head comparison. We will delve into the synthetic strategies for each isomer, outline rigorous experimental protocols for determining key physicochemical and pharmacological parameters, and provide an expert perspective on the anticipated structure-activity relationships (SAR). This guide is designed to empower researchers to conduct a self-validating, in-depth analysis of these promising compounds.
Synthetic Strategy: A Unified Approach to Isomer Generation
A robust comparative analysis begins with the efficient and reliable synthesis of all three positional isomers. Based on established methods for the synthesis of phenylacetic acid derivatives, a convergent synthetic approach is proposed. The key disconnection lies in the formation of the isobutoxy phenyl ether linkage followed by the introduction of the acetic acid moiety.
A plausible and adaptable synthetic route for all three isomers commences with the respective bromophenols (2-bromophenol, 3-bromophenol, and 4-bromophenol) as readily available starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the ortho, meta, and para isomers.
This palladium-catalyzed approach offers a versatile and high-yielding route to the target phenylacetic acids.[1] The choice of phosphine ligand and base may require optimization for each isomer to maximize yield.
Comparative Physicochemical Characterization: Laying the Foundation for Pharmacokinetic Prediction
Understanding the fundamental physicochemical properties of each isomer is paramount, as these parameters directly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Predicted and Experimental Physicochemical Properties
| Property | 2-[2-(2-Methylpropoxy)phenyl]acetic acid (ortho) | 2-[3-(2-Methylpropoxy)phenyl]acetic acid (meta) | This compound (para) |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol | 208.25 g/mol [2] |
| CAS Number | 705317-45-5 (related sulfonyl) | 916911-66-5[3] | 13362-94-2[2] |
| Predicted pKa | ~4.5 | ~4.6 | ~4.7 |
| Predicted logP | ~2.8 | ~2.9 | ~3.0 |
| Predicted Aqueous Solubility | Moderately Insoluble | Sparingly Soluble | Sparingly Soluble |
Note: Predicted values are estimations based on computational models and may vary from experimental results.
Experimental Protocols for Physicochemical Characterization
The pKa is a critical determinant of a drug's ionization state at physiological pH, which affects its solubility and ability to cross biological membranes.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of each isomer in a 50:50 (v/v) methanol/water mixture.
-
Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.[4][5]
LogP is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and distribution into tissues.
Methodology (Shake-Flask Method):
-
Equilibration: Prepare a solution of each isomer in n-octanol and an equal volume of water in a separatory funnel.
-
Partitioning: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the isomer in both the n-octanol and aqueous phases using UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: Add an excess amount of each solid isomer to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: Filter the suspension to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved isomer in the filtrate using a validated analytical method such as HPLC.[6][7]
Comparative Pharmacological Evaluation: Unveiling the Structure-Activity Relationship
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, a comparative evaluation of the inhibitory activity of the isomers against COX-1 and COX-2 is essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will determine the potency (IC₅₀) of each isomer against both COX-1 and COX-2, providing insights into their potential therapeutic efficacy and side-effect profiles.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate will be arachidonic acid.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add varying concentrations of the test isomers (dissolved in a suitable solvent like DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
-
Detection: The production of prostaglandin E₂ (PGE₂) can be quantified using a colorimetric or fluorometric detection method, or by LC-MS/MS for higher sensitivity and specificity.[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the isomer. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcomes and Structure-Activity Relationship (SAR) Analysis
Based on the established SAR for ibuprofen and other NSAIDs, we can hypothesize the following outcomes:
-
Para-isomer (this compound): This isomer, being structurally analogous to ibuprofen, is expected to exhibit the most potent COX inhibitory activity, likely with some selectivity for COX-2. The para-position allows the isobutoxy group to fit into the hydrophobic pocket of the COX active site.[7]
-
Meta-isomer (2-[3-(2-Methylpropoxy)phenyl]acetic acid): The meta-substitution may lead to a decrease in COX inhibitory activity compared to the para-isomer. The altered positioning of the bulky isobutoxy group might result in a less optimal fit within the enzyme's active site.
-
Ortho-isomer (2-[2-(2-Methylpropoxy)phenyl]acetic acid): The ortho-isomer is predicted to have the lowest COX inhibitory activity. The steric hindrance from the isobutoxy group in the ortho position could significantly impede the binding of the carboxylic acid moiety to the key arginine residue in the COX active site.[2]
This expected trend highlights the critical role of the substituent's position in determining the pharmacological activity of phenylacetic acid derivatives.
Data Presentation and Visualization
For a clear and concise comparison, all quantitative data should be summarized in tables. Visual representations of workflows and potential mechanisms are also crucial for effective communication.
Table 2: Comparative Pharmacological Data (Hypothetical)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ortho-isomer | >100 | >100 | - |
| Meta-isomer | 25.5 | 10.2 | 2.5 |
| Para-isomer | 15.8 | 3.5 | 4.5 |
| Ibuprofen (Reference) | 12.0 | 5.0 | 2.4 |
Note: These are hypothetical values to illustrate the expected trend. Actual experimental results may vary.
Visualization of the COX Inhibition Mechanism
Caption: Competitive inhibition of the COX enzyme by the phenylacetic acid isomers.
Conclusion: A Roadmap for Informed Drug Design
This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of this compound and its positional isomers. By following the outlined synthetic strategies and detailed experimental protocols, researchers can generate the critical data needed to elucidate the structure-activity and structure-property relationships within this series of compounds. The anticipated results underscore the profound impact of isomeric substitution on both the physicochemical and pharmacological profiles of a molecule. This understanding is not merely academic; it is a fundamental pillar of rational drug design, enabling the selection and optimization of lead candidates with enhanced efficacy and improved safety profiles. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that will undoubtedly contribute to the advancement of research in this important therapeutic area.
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A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-[4-(2-Methylpropoxy)phenyl]acetic Acid
In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. One such impurity of interest is 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a known related compound of Ibuprofen, often referred to as Ibuprofen Impurity C. This guide provides an in-depth, objective comparison of various analytical techniques for the characterization and quantification of this specific molecule. Drawing upon established methodologies and field-proven insights, we will explore the nuances of each technique, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Significance of Impurity Profiling
The presence of impurities in active pharmaceutical ingredients (APIs) can have a significant impact on the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. This compound is a critical impurity to monitor in the synthesis of Ibuprofen, as its presence can indicate inefficiencies in the manufacturing process or degradation of the drug substance. Therefore, the development and validation of robust analytical methods for its detection and quantification are not merely a matter of compliance, but a fundamental aspect of ensuring patient safety.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, offering excellent separation of the impurity from the parent API and other related substances.[2]
Experimental Protocol: RP-HPLC
A validated RP-HPLC method for the simultaneous determination of ibuprofen and its related compounds, including this compound, has been established.[2] The following protocol is a representative example:
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase A: 10 mM sodium phosphate buffer at pH 6.9[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution: A time-based gradient is employed to ensure optimal separation.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Detection: UV detector set at 214 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobic stationary phase, which provides good retention and separation for moderately polar compounds like this compound. The use of a buffered mobile phase at a specific pH is crucial for maintaining the consistent ionization state of the acidic analyte, thereby ensuring reproducible retention times and peak shapes.[2] A gradient elution is necessary to separate compounds with a range of polarities, starting with a higher aqueous content to retain polar impurities and gradually increasing the organic modifier to elute the more non-polar compounds. The detection wavelength of 214 nm is chosen to maximize the absorbance of the analyte, thus enhancing the sensitivity of the method.[2]
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, it can be derivatized to increase its volatility, making it amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying trace-level impurities.
Experimental Protocol: GC-MS (with Derivatization)
A common derivatization technique for carboxylic acids is esterification, for example, using pentafluorobenzyl bromide.[3]
-
Derivatization: React the sample containing this compound with a derivatizing agent (e.g., pentafluorobenzyl bromide) to form a more volatile ester derivative.[3]
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
MS Ionization: Electron Ionization (EI) is commonly used.[4]
-
MS Detection: The mass spectrometer is operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3]
Rationale for Derivatization
Derivatization is a critical step in this workflow. It serves two primary purposes: it increases the volatility of the analyte, allowing it to be readily vaporized in the GC inlet, and it can improve the chromatographic properties of the compound, leading to better peak shape and resolution. The resulting derivative often has a characteristic mass spectrum, which aids in its identification.
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Techniques: Complementary Tools for Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5][6] It can be used to confirm the identity of this compound isolated from a preparative chromatography run or to identify unknown impurities.[7] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within the molecule.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] It is a rapid and non-destructive technique that can be used for the initial characterization of an unknown impurity.[8][9] The FTIR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands associated with the aromatic ring and the ether linkage. While FTIR is generally not a quantitative technique on its own, it can be used in conjunction with other methods for confirmation of identity.[5]
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the performance characteristics of HPLC, GC-MS, NMR, and FTIR for the analysis of this compound.
| Feature | HPLC | GC-MS | NMR | FTIR |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation | Functional Group Identification |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) | Low | Moderate |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass spectrum) | Very High (unambiguous structure) | Moderate (functional groups) |
| Quantitative Accuracy | Excellent | Good (with appropriate internal standards) | Good (with internal standards) | Semi-quantitative at best |
| Sample Throughput | High | Moderate | Low | High |
| Sample Preparation | Simple (dissolution) | More complex (derivatization) | Simple (dissolution in deuterated solvent) | Minimal to none |
| Instrumentation Cost | Moderate | High | Very High | Low to Moderate |
Validation of Analytical Methods
Regardless of the technique chosen, the analytical method must be validated to ensure it is suitable for its intended purpose.[10][11][12][13][14] Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Conclusion
The cross-validation of different analytical techniques is crucial for a comprehensive understanding of the impurity profile of this compound in pharmaceutical products. While HPLC remains the workhorse for routine quality control due to its high throughput and quantitative accuracy, GC-MS offers superior sensitivity and specificity for trace-level analysis and identification. Spectroscopic techniques like NMR and FTIR are indispensable for the definitive structural elucidation of this and other related impurities. A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most robust and reliable analytical strategy for ensuring the quality and safety of Ibuprofen-containing drug products.
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A Comparative Guide to 2-[4-(2-Methylpropoxy)phenyl]acetic Acid and Other Known Drug Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a potential process-related impurity, with other known impurities found in active pharmaceutical ingredients (APIs), particularly in the context of widely-used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. We will delve into the origins of these impurities, their structural characteristics, and the analytical methodologies employed for their detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, quality control, and regulatory affairs.
The Critical Role of Impurity Profiling in Pharmaceutical Quality
The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API).[1][2][3] Unwanted chemicals that remain in the final product are known as impurities, and they can arise from various stages of the manufacturing process, including raw materials, synthesis, and storage.[4] Even in minute quantities, these impurities can impact the drug's stability, and potentially, its safety and therapeutic effect.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[5][6][7][8][9]
This guide focuses on this compound, a compound structurally related to Ibuprofen. While not one of the most commonly cited impurities, its structural similarity makes it a relevant case study for understanding the types of process-related impurities that can emerge during API synthesis. We will compare it to other well-documented Ibuprofen impurities to provide a comprehensive overview of impurity profiling in a real-world context.
Understanding the Landscape of Ibuprofen Impurities
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used NSAID.[10] Its synthesis can be accomplished through various routes, each with the potential to generate a unique profile of process-related impurities.[5][11] Additionally, degradation of the Ibuprofen molecule under stress conditions such as heat, light, oxidation, and hydrolysis can lead to the formation of degradation products.[12][13][14][15]
A Comparative Overview of Selected Impurities
Here, we compare this compound with several known impurities of Ibuprofen. This comparison highlights the diversity in their origins and chemical structures.
| Impurity Name | Chemical Structure | Likely Origin | Key Structural Difference from Ibuprofen |
| This compound | C₁₂H₁₆O₃ | Process-related (from starting materials or side reactions) | Positional isomer; ether linkage (-O-CH₂-) instead of a carbon-carbon bond in the side chain. |
| Ibuprofen Impurity B (2-(4-Butylphenyl)propanoic acid) | C₁₃H₁₈O₂ | Process-related | Straight butyl group instead of an isobutyl group. |
| Ibuprofen Impurity F (3-[4-(2-Methylpropyl)phenyl]propanoic acid) | C₁₃H₁₈O₂ | Process-related | Carboxylic acid group is on the third carbon of the propanoic acid chain, not the second. |
| Ibuprofen Impurity K ((2RS)-2-(4-Formylphenyl)propionic acid) | C₁₀H₁₀O₃ | Degradation product (oxidative stress) | Formyl group (-CHO) on the phenyl ring instead of the isobutyl group. |
This table underscores the importance of robust analytical methods that can distinguish between structurally similar compounds. The subtle differences in their chemical makeup can lead to different toxicological profiles and require distinct control strategies.
Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is often necessary for the comprehensive identification and quantification of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and often essential information.[2][16][17][18]
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is the most widely used technique for impurity profiling due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][19] A well-developed HPLC method can separate the API from its impurities, allowing for their accurate quantification.
This protocol is a representative method for the analysis of Ibuprofen and its impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: A mixture of water and a suitable buffer, such as phosphate buffer, adjusted to an acidic pH (e.g., pH 2.5-3.5) with phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of all impurities with varying polarities. An example gradient is:
-
0-10 min: 50% B
-
10-25 min: 50% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 220 nm and 254 nm. Ibuprofen has a low absorbance maximum at 220 nm, which is often used for impurity detection.[14][20]
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a standard solution of Ibuprofen and known impurities in the mobile phase or a suitable diluent.
-
Sample Solution: Prepare the sample solution of the drug substance or product at a known concentration in the same diluent.
4. Data Analysis:
-
Identify the peaks corresponding to Ibuprofen and its impurities based on their retention times compared to the standard solution.
-
Quantify the impurities using the area percentage method or by comparison to a reference standard of the impurity.
Diagram: HPLC Analytical Workflow
Caption: A typical workflow for HPLC-based impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain degradation products.[2][21] The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity.[3][22]
-
Residual Solvents: To detect and quantify residual solvents from the manufacturing process.
-
Volatile Degradants: For impurities that are thermally stable and have sufficient vapor pressure.
-
Confirmation of Identity: The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of an impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida
NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown impurities.[13][23] It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.[13] While HPLC and GC-MS are excellent for separation and detection, NMR is often required for the definitive identification of novel impurities.[23]
A ¹H NMR spectrum of this compound would be expected to show characteristic signals that distinguish it from Ibuprofen. Key expected signals would include:
-
A doublet for the two methyl groups of the isobutyl moiety.
-
A multiplet for the methine proton of the isobutyl group.
-
A doublet for the methylene protons of the isobutyl group attached to the oxygen.
-
A doublet of doublets for the aromatic protons, showing a characteristic para-substitution pattern.
-
A singlet for the methylene protons of the acetic acid moiety.
-
A broad singlet for the carboxylic acid proton.
By comparing the chemical shifts and coupling constants of these signals with those of Ibuprofen and other related compounds, the structure can be unequivocally confirmed.
Trustworthiness and Self-Validating Systems
The reliability of any impurity profiling data hinges on the validation of the analytical methods used. Method validation is a regulatory requirement and ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By thoroughly validating the analytical methods, a self-validating system is created, ensuring the integrity and trustworthiness of the generated data.
Conclusion
The comprehensive analysis of pharmaceutical impurities is a critical component of drug development and quality control. This guide has provided a comparative overview of this compound and other known impurities of Ibuprofen, highlighting the importance of understanding their origins and structural differences. The detailed discussion of analytical methodologies, including HPLC, GC-MS, and NMR, along with a representative HPLC protocol, offers a practical framework for researchers in the field. By employing validated and robust analytical methods, the pharmaceutical industry can ensure the quality, safety, and efficacy of its products, ultimately protecting public health.
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Ibuprofen EP Impurity A | CAS 66622-47-7. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
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A Guide to Establishing the Purity of 2-[4-(2-Methylpropoxy)phenyl]acetic Acid Reference Material
In the landscape of pharmaceutical development and quality control, the integrity of reference materials is paramount. These standards are the bedrock upon which the accuracy and reliability of analytical measurements rest. This guide provides a comprehensive framework for establishing the purity of 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a known impurity of Ibuprofen, referred to as Ibuprofen Impurity C. We will delve into the causality behind the selection of a multi-pronged analytical approach, grounded in the mass balance principle, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound methodology for the characterization of pharmaceutical reference materials.
The Foundational Principle: The Mass Balance Approach
The purity of a primary reference standard is most reliably determined by the mass balance method.[1][2][3] This approach is not a single analysis but a comprehensive evaluation that quantifies the main component by identifying and measuring all significant impurities.[1][3] The underlying principle is that the sum of the mass fractions of the main component and all its impurities must equal 100%. Therefore, by quantifying the impurities, we can deduce the purity of the primary substance. This method provides clear traceability to the International System of Units (SI) and is widely adopted by metrology institutes.[2][3]
The purity, expressed as a mass fraction, is calculated as follows:
Purity (mass %) = (100 - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Inorganic Impurities) x Assay
This guide will dissect the experimental determination of each of these impurity classes.
Visualizing the Purity Assessment Workflow
The relationship between the various analytical techniques employed in the mass balance approach can be visualized as a cohesive workflow. Each technique provides a critical piece of the puzzle, contributing to the final, comprehensive purity value.
Caption: Workflow for purity determination using the mass balance approach.
I. Chromatographic Purity: Quantifying Structurally Related Organic Impurities
The first pillar of our purity assessment is the quantification of organic impurities that are structurally similar to the main compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the techniques of choice due to their high resolving power and sensitivity.[4][5]
Causality of Method Selection: Structurally related impurities often arise from the synthesis process or degradation of the main compound. These impurities are likely to have similar chromophores, making UV detection a suitable and robust method for their quantification. The goal is to develop a stability-indicating method that can separate all potential impurities from the main peak and from each other.
Experimental Protocol: HPLC-UV Analysis
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point for moderately polar compounds like this compound.
-
Mobile Phase Preparation: A gradient elution is often necessary to resolve early and late-eluting impurities. A typical mobile phase system would be:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B allows for the effective separation of a wide range of impurities.
-
System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias such as the USP General Chapter <621>.[4][6][7][8] This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference material in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare a dilution of this stock solution to a concentration at the reporting threshold (e.g., 0.05%).
-
-
Analysis and Data Processing:
-
Inject the sample solution and a blank (diluent) into the HPLC system.
-
Identify and integrate all impurity peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for all impurities relative to the main component. This is a common practice when reference standards for the impurities are not available.
-
II. Water Content Determination: The Role of Karl Fischer Titration
Water can exist in a sample as surface-adsorbed moisture or as bound water within the crystal lattice. Karl Fischer titration is the gold standard for water content determination due to its specificity for water, in contrast to loss on drying which can also measure volatile solvents.[9][10]
Causality of Method Selection: Karl Fischer titration is a chemical method based on the Bunsen reaction, where iodine stoichiometrically reacts with water.[9][10][11] This makes it a highly accurate and precise method for quantifying water content, even at trace levels.[10] Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[9][11] For pharmaceutical reference materials, which are typically dry, the coulometric method is often preferred for its higher sensitivity to low levels of water.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup and Conditioning: The titration cell must be conditioned to a dry state before introducing the sample.
-
Standardization: The reagent is standardized using a certified water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound reference material.
-
Introduce the sample into the titration vessel.
-
The instrument will automatically titrate the water present in the sample and display the result as a percentage or in ppm.
-
-
Data Analysis: Perform multiple determinations to ensure the precision of the measurement.
III. Non-Volatile Impurities: Residue on Ignition (Sulfated Ash)
Inorganic impurities, such as residual catalysts or salts from the manufacturing process, must be quantified. The residue on ignition or sulfated ash test is a pharmacopeial method for determining the total amount of inorganic impurities in an organic substance.[12][13][14][15][16]
Causality of Method Selection: This test involves incinerating the sample in the presence of sulfuric acid.[12][13] The sulfuric acid converts metal oxides and other inorganic salts into their more stable sulfate forms, providing a more consistent and reliable measure of the total inorganic content.[12]
Experimental Protocol: Residue on Ignition
-
Crucible Preparation: Ignite a suitable crucible (e.g., platinum or porcelain) at 600 ± 50 °C until a constant weight is achieved.[15][16]
-
Sample Preparation and Charring:
-
Ignition:
-
Final Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is obtained.
-
Calculation: The percentage of residue is calculated based on the weight of the residue and the initial weight of the sample.
IV. Orthogonal Technique for Assay: Quantitative NMR (qNMR)
While the mass balance approach provides a purity value by subtracting impurities, an orthogonal method that directly measures the main component is highly recommended for verification. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of organic compounds.[17][18][19][20]
Causality of Method Selection: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17][21] This fundamental principle allows for the accurate determination of the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[17]
Experimental Protocol: ¹H qNMR
-
Selection of Internal Standard: Choose a certified internal standard that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from any signals of the analyte and solvent. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh the this compound reference material and the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration, such as a long relaxation delay.
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
V. Alternative and Complementary Techniques
While the above methods form the core of a robust purity assessment, other techniques can provide valuable complementary information.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[22][23][24][25][26] It is a rapid and sensitive technique, particularly for detecting eutectic impurities.[25]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[27][28][29][30][31] It can be used to determine the content of volatile components, including water and residual solvents, and can also be used as an alternative to the classical residue on ignition test for non-volatile impurities.[27][28]
Data Summary and Purity Assignment
The results from each analytical technique should be compiled to calculate the final purity of the this compound reference material.
| Analytical Technique | Parameter Measured | Result |
| HPLC-UV | Total Organic Impurities | e.g., 0.15% |
| Karl Fischer Titration | Water Content | e.g., 0.08% |
| Residue on Ignition | Non-Volatile Impurities | e.g., <0.05% |
| Headspace GC-MS | Residual Solvents | e.g., Not Detected |
| Purity by Mass Balance | (100 - Σ Impurities) | e.g., 99.7% |
| ¹H qNMR | Assay | e.g., 99.6% |
The close agreement between the purity value obtained by the mass balance approach and the assay value from the orthogonal qNMR technique provides a high degree of confidence in the assigned purity of the reference material.
Conclusion
Establishing the purity of a reference material like this compound is a rigorous, multi-faceted process that demands a deep understanding of the underlying chemical and physical principles of various analytical techniques. The mass balance approach, supported by an orthogonal assay method like qNMR, provides a self-validating system that ensures the highest level of scientific integrity. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers and scientists can confidently establish the purity of their reference materials, thereby ensuring the accuracy and reliability of their analytical data in pharmaceutical development and quality control.
References
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Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
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U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
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Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
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PharmaGuru. (2025, June 8). Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. Retrieved from [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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PharmaBlog. (2023, October 27). Residue on ignition / Sulfated ash. Retrieved from [Link]
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Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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Sartorius. (n.d.). Residue on Ignition Application Highlight. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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U.S. Pharmacopeia. (2016, November 21). <281> RESIDUE ON IGNITION. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]
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JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]
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Innovatech Labs. (2022, February 8). What Is Differential Scanning Calorimetry?. Retrieved from [Link]
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Agilent. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Retrieved from [Link]
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Mestrelab Resources. (2012, December 4). What is qNMR and why is it important?. Retrieved from [Link]
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LabRulez. (n.d.). Purity Determination by Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
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National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
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Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
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National Institutes of Health. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
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SynZeal. (n.d.). Ibuprofen EP Impurity C | 59512-17-3. Retrieved from [Link]
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Veeprho. (n.d.). Ibuprofen Related Compound C (1335541) | CAS 38861-78-8. Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Ibuprofen EP Impurity C | CAS No- 59512-17-3. Retrieved from [Link]
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National Institutes of Health. (2013, March 19). Mass balance method for the SI value assignment of the purity of organic compounds. Retrieved from [Link]
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ResearchGate. (2025, August 10). Mass balance method for purity assay of phthalic acid esters: Development of primary reference materials as traceability sources in the Japan Calibration Service System. Retrieved from [Link]
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ResearchGate. (2025, August 9). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Retrieved from [Link]
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ResearchGate. (2025, November 16). (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. Retrieved from [Link]
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A Researcher's Guide to the Comparative Biological Evaluation of 2-[4-(2-Methylpropoxy)phenyl]acetic acid
This guide provides a comprehensive framework for the comparative biological evaluation of 2-[4-(2-Methylpropoxy)phenyl]acetic acid, a compound of interest within the broader class of phenylacetic acid derivatives. While direct biological data for this specific molecule is not extensively published, its structural characteristics suggest a potential for anti-inflammatory activity, warranting a systematic investigation. This document outlines a series of proposed in vitro and in vivo experiments to elucidate its pharmacological profile, comparing it against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor, Ibuprofen, and the selective COX-2 inhibitor, Celecoxib.
The experimental design detailed herein is intended to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology to assess the compound's mechanism of action, efficacy, and potential therapeutic window.
Introduction and Rationale
This compound belongs to the phenylacetic acid class of compounds, a scaffold present in several established NSAIDs.[1] Phenylacetic acid derivatives have been explored for various therapeutic applications, including anti-inflammatory, analgesic, and even anticancer activities.[2][3][4] The core hypothesis for this investigative guide is that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for most NSAIDs.[5]
To rigorously test this hypothesis, a direct comparison with standard NSAIDs is essential. We have selected:
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[6][7] Inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[8][9]
-
Celecoxib: A selective COX-2 inhibitor designed to reduce the risk of gastrointestinal complications by sparing the protective functions of COX-1.[10][11][12]
By comparing the biological effects of this compound to these two standards, we can determine not only its potential efficacy but also its selectivity towards the COX isoforms, which is a critical determinant of its safety profile.
Proposed Experimental Workflow: A Step-by-Step Guide
The following experimental plan is designed to provide a comprehensive biological characterization of this compound.
Caption: Proposed experimental workflow for the comparative biological evaluation of this compound.
Phase 1: In Vitro Mechanistic and Cytotoxicity Studies
The initial phase focuses on determining the direct molecular target and the general cytotoxicity of the test compound.
2.1.1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize commercially available human recombinant COX-1 and COX-2 enzyme kits.
-
Prepare a range of concentrations for the test compound, Ibuprofen, and Celecoxib.
-
Incubate each compound concentration with the respective COX enzyme and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.[13]
-
-
Rationale: This assay directly assesses the primary hypothesized mechanism of action. The ratio of IC50 (COX-1/COX-2) will provide a selectivity index, indicating whether the compound is non-selective like Ibuprofen or selective for COX-2 like Celecoxib.[14]
2.1.2. Inhibition of Protein Denaturation Assay
-
Objective: To evaluate the general anti-inflammatory potential of the compound by assessing its ability to prevent protein denaturation, a known cause of inflammation.[15]
-
Methodology:
-
Use bovine serum albumin (BSA) or egg albumin as the protein source.
-
Prepare solutions of the test compound and standards at various concentrations.
-
Mix the compound solutions with the protein solution and induce denaturation by heating.
-
Measure the turbidity of the solutions spectrophotometrically.
-
Calculate the percentage of inhibition of protein denaturation.
-
-
Rationale: This assay provides a broader measure of anti-inflammatory activity that may not be solely dependent on COX inhibition.
2.1.3. Cell Viability Assay
-
Objective: To determine the cytotoxic potential of the compound on a relevant cell line.
-
Methodology:
-
Use a relevant cell line, such as human dermal fibroblasts or a macrophage cell line (e.g., RAW 264.7).
-
Culture the cells in the presence of increasing concentrations of the test compound for 24-48 hours.
-
Assess cell viability using a standard method like the MTT or PrestoBlue assay.
-
Determine the CC50 (50% cytotoxic concentration).
-
-
Rationale: This is a crucial step to ensure that the observed effects in other assays are not due to cell death and to establish a preliminary safety profile.
Phase 2: In Vivo Efficacy and Safety Models
This phase aims to translate the in vitro findings into a living system, assessing both the anti-inflammatory and analgesic efficacy, as well as a key side effect profile. All animal experiments should be conducted in accordance with ethical guidelines.
2.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.[16][17]
-
Methodology:
-
Use rats or mice as the animal model.
-
Administer the test compound, Ibuprofen, Celecoxib, or vehicle orally at predetermined doses.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
-
Rationale: This is a classic and well-validated model of acute inflammation that is sensitive to inhibitors of prostaglandin synthesis.[18]
2.2.2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic (pain-relieving) activity of the test compound.[17][19]
-
Methodology:
-
Administer the test compound and standards orally to mice.
-
After a suitable absorption period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal contractions).
-
Count the number of writhes for a set period (e.g., 20 minutes) after the acetic acid injection.
-
Calculate the percentage of protection from writhing for each treatment group.
-
-
Rationale: This model is sensitive to the analgesic effects of NSAIDs, as the pain response is mediated by the release of prostaglandins and other inflammatory mediators in the peritoneal cavity.
2.2.3. Gastric Ulceration Model in Rats
-
Objective: To evaluate the potential for the compound to induce gastric damage, a common side effect of non-selective NSAIDs.
-
Methodology:
-
Administer high doses of the test compound, Ibuprofen, and Celecoxib to rats daily for several days.
-
On the final day, euthanize the animals and carefully excise their stomachs.
-
Examine the gastric mucosa for the presence of lesions, ulcers, and bleeding.
-
Score the severity of gastric damage based on a standardized scale.
-
-
Rationale: This model directly assesses the gastrointestinal toxicity associated with the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[20]
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative In Vitro Activity of this compound and Standard NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Protein Denaturation Inhibition IC50 (µg/mL) | Cell Viability CC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
Table 2: Comparative In Vivo Efficacy and Safety of this compound and Standard NSAIDs
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Writhing Inhibition (%) | Gastric Ulcer Index |
| This compound | Dose 1 | Experimental Value | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | Experimental Value | |
| Ibuprofen | Dose 1 | Experimental Value | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | Experimental Value | |
| Celecoxib | Dose 1 | Experimental Value | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | Experimental Value |
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase pathway.
Caption: The Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.
This pathway illustrates how NSAIDs exert their effects.[21] By inhibiting COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins.[22] The experimental results will determine where this compound fits into this diagram – whether it acts as a non-selective inhibitor like Ibuprofen, a selective inhibitor like Celecoxib, or perhaps through a different mechanism altogether.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the comparative biological evaluation of this compound. By following these experimental protocols, researchers can generate the necessary data to determine its potential as a novel anti-inflammatory and analgesic agent.
The key outcomes of this study will be the determination of its mechanism of action (COX inhibition and selectivity), its in vivo efficacy in models of inflammation and pain, and its preliminary safety profile concerning gastrointestinal toxicity. Positive and selective results would warrant further investigation, including more detailed toxicology studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation, such as adjuvant-induced arthritis. This systematic approach is fundamental in the early stages of drug discovery and development.
References
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- Wikipedia. (n.d.). Ibuprofen.
- Patel, D. R. (2023). Celecoxib. In StatPearls. StatPearls Publishing.
- Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.
- Wikipedia. (n.d.). Celecoxib.
- ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics.
- News-Medical.Net. (n.d.). Ibuprofen Mechanism.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?
- Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- Benchchem. (n.d.). A Comparative Meta-Analysis of Common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
- Park, K., & Lee, J. (2013). Comparative safety of non-steroidal anti-inflammatory drugs. Journal of Korean Medical Science, 28(8), 1115–1116.
- Guryanov, I., et al. (2020). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 21(23), 9033.
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A Comparative Guide to Validating Assay Specificity for 2-[4-(2-Methylpropoxy)phenyl]acetic acid
This guide provides an in-depth comparison of methodologies for validating the specificity of analytical assays for 2-[4-(2-Methylpropoxy)phenyl]acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental design, ensuring robust and defensible data in a regulatory environment.
Introduction: The Imperative of Specificity
This compound is a chemical intermediate whose purity is critical for the quality of downstream products.[1][2][3] An analytical method's specificity is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] As defined by the International Council for Harmonisation (ICH) guideline Q2(R1), specificity is a cornerstone of assay validation, ensuring that the signal measured is exclusively from the analyte of interest.[4][6][7] Without rigorous specificity validation, there is a significant risk of over or under-estimation, leading to failed batches, compromised safety, and regulatory delays.
This guide will compare the two most common analytical platforms for this purpose: High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection and competitive Immunoassays (e.g., ELISA), providing the theoretical grounding and practical protocols to execute a comprehensive specificity study.
The Logic of Specificity Validation: A General Workflow
A robust specificity validation follows a systematic process of identifying potential interferences and challenging the analytical method to discriminate the analyte from them. This workflow is a self-validating system; by demonstrating the separation of the analyte from its most likely interferences, we build confidence in the method's reliability for its intended purpose.
Caption: General workflow for assay specificity validation.
Part 1: The Chromatographic Approach: HPLC with Diode-Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolving power. For specificity, its primary advantage is the physical separation of the analyte from other compounds before detection.[8] Coupling HPLC with a Diode-Array Detector (DAD) adds a crucial second dimension to the validation by allowing for peak purity analysis.[8]
Causality Behind the Experimental Design
The goal is to prove that no other compound co-elutes with this compound. This is achieved through a multi-pronged approach:
-
Forced Degradation: We intentionally stress the analyte under harsh conditions (acid, base, oxidation, heat, light) to generate its likely degradation products.[9] According to ICH and FDA guidelines, a successful stability-indicating method must be able to resolve the parent analyte peak from these degradant peaks.[9][10] This mimics what might happen to the product over its shelf life and ensures the assay remains accurate.
-
Impurity Spiking: We challenge the method by introducing known impurities or structurally similar compounds into the sample. This directly demonstrates the method's ability to separate the analyte from specific, known interferents.[11]
-
Peak Purity Analysis: This is a powerful tool provided by DAD. It compares UV-Vis spectra across the entire peak. If the peak is pure (i.e., contains only one compound), the spectra will be homogenous. The presence of a co-eluting impurity will create spectral heterogeneity, which is flagged by the software, providing orthogonal evidence of specificity.[8]
Caption: Conceptual workflow for HPLC-DAD specificity analysis.
Experimental Protocol: Specificity Validation via Forced Degradation
This protocol outlines the steps for a forced degradation study.
1. Preparation of Stock and Stressed Samples:
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol:Water 50:50) at 1.0 mg/mL.
- For each stress condition, dilute the stock solution to a working concentration of 0.1 mg/mL.
- Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.
- Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
- Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
- Control Sample: Use an unstressed working solution.
- Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
2. HPLC-DAD Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 30% B to 80% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- DAD Settings: Monitor at 225 nm. Collect spectra from 200-400 nm.
3. Data Analysis and Acceptance Criteria:
- Analyze the control and all stressed samples.
- The primary goal is to demonstrate resolution between the parent peak and any degradation product peaks.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 between the parent peak and the closest eluting degradant/impurity peak.[9] | Ensures baseline separation, allowing for accurate quantification without interference. |
| Peak Purity | Peak Purity Angle < Peak Purity Threshold for the parent peak in all stressed samples. | Confirms that the main analyte peak is spectrally homogenous and not co-eluting with any degradants. |
| Mass Balance | The sum of the parent analyte and all degradation products should be between 95% and 105%. | Accounts for all the material post-degradation, ensuring that all major degradants are detected. |
Part 2: The Immunoassay Approach: Validating Specificity via Cross-Reactivity
Immunoassays offer high throughput and sensitivity but present unique specificity challenges for small molecules like this compound.[12] Since antibodies bind to specific epitopes, structurally similar molecules can also bind, a phenomenon known as cross-reactivity.[13][14] Therefore, specificity validation for an immunoassay is primarily a comprehensive cross-reactivity assessment.
Causality Behind the Experimental Design
The core principle is to determine the extent to which the assay's antibodies bind to molecules other than the target analyte. We must identify all plausible cross-reactants—metabolites, synthetic precursors, and structurally related analogs—and test them individually in the assay. A low cross-reactivity percentage indicates a highly specific assay.[13] This is critical because, unlike HPLC, an immunoassay cannot physically separate these compounds; it relies solely on the selectivity of the antibody-antigen binding event.[15]
Caption: Principle of cross-reactivity in a competitive immunoassay.
Experimental Protocol: Assessing Cross-Reactivity
1. Selection of Potential Cross-Reactants:
- Identify and procure compounds structurally related to this compound. This is the most critical step. Examples include:
- Ibuprofen: Shares the phenylacetic acid core but has a different side chain (isobutyl).
- 4-Hydroxyphenylacetic acid: The core structure without the isobutoxy group.
- 2-(p-tolyl)acetic acid: Phenylacetic acid with a simple methyl group.
- 2-[4-(propoxy)phenyl]acetic acid: A similar ether linkage with a different alkyl group.
2. Preparation of Standard and Cross-Reactant Curves:
- Prepare a standard curve for this compound across the assay's dynamic range (e.g., 8 points from 1 ng/mL to 1000 ng/mL).
- For each potential cross-reactant, prepare a separate 8-point dilution series over a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
3. Immunoassay Procedure (Competitive ELISA):
- Coat a 96-well plate with antibodies specific to this compound.
- Add standards, controls, or cross-reactant solutions to the wells.
- Add a fixed amount of enzyme-labeled this compound (the tracer) to all wells.
- Incubate to allow competition for antibody binding sites.
- Wash the plate to remove unbound material.
- Add a substrate that produces a colorimetric signal in the presence of the enzyme.
- Read the absorbance on a plate reader. The signal is inversely proportional to the concentration of the analyte/cross-reactant.
4. Data Analysis and Acceptance Criteria:
- Plot the standard and cross-reactant curves (absorbance vs. log concentration) and determine the IC50 value for each. The IC50 is the concentration required to inhibit 50% of the maximum signal.
- Calculate the percent cross-reactivity using the following formula:
| Compound | Hypothetical IC50 (ng/mL) | % Cross-Reactivity | Specificity Conclusion |
| This compound | 50 | 100% (Reference) | - |
| Ibuprofen | 5,000 | 1.0% | Low cross-reactivity. Acceptable. |
| 4-Hydroxyphenylacetic acid | >10,000 | <0.5% | Negligible cross-reactivity. Acceptable. |
| 2-[4-(propoxy)phenyl]acetic acid | 800 | 6.25% | Moderate cross-reactivity. May require consideration. |
Acceptance Criterion: The % cross-reactivity for any tested compound should typically be below a pre-defined threshold (e.g., <1% or <5%), depending on the assay's intended use and the likelihood of the interferent being present in samples.
Comparative Summary and Final Recommendations
| Feature | HPLC-DAD | Competitive Immunoassay |
| Principle | Physical Separation | Competitive Binding |
| Specificity Proof | Peak Resolution & Purity | Cross-Reactivity Testing |
| Strengths | - High confidence in specificity - Can identify and quantify unknown degradants - Considered a regulatory gold standard | - High throughput - High sensitivity - Requires minimal sample cleanup |
| Weaknesses | - Lower throughput - May require more complex method development | - Susceptible to interference from structurally similar compounds - Cannot distinguish between analyte and cross-reactants - Requires specific antibodies |
| Best Suited For | Quality Control, Stability Testing, and final product release where unequivocal quantification is required. | High-throughput screening (HTS) or research applications where speed is critical and potential interferents are well-characterized or absent. |
For the definitive validation of an assay for this compound intended for regulatory submission or quality control, the HPLC-DAD methodology is the superior choice. Its ability to physically separate interferents and confirm peak purity provides an irrefutable level of specificity that immunoassays cannot match. The forced degradation study is a critical component that establishes the method as "stability-indicating," a key regulatory requirement.
An immunoassay may be a viable alternative for early-stage discovery or process monitoring where high-throughput is essential, but only if a thorough cross-reactivity analysis demonstrates minimal interference from all known and potential impurities. The choice of method must always align with the validation objective: to demonstrate that the procedure is suitable for its intended purpose.[4]
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-[4-(2-Methylpropoxy)phenyl]acetic acid: A Guide to Personal Protective Equipment and Operational Best Practices
Disclaimer: A specific Safety Data Sheet (SDS) for 2-[4-(2-Methylpropoxy)phenyl]acetic acid was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely phenylacetic acid and its derivatives. This information should be considered a preliminary framework and must be supplemented by a substance-specific SDS obtained from your chemical supplier and a comprehensive, site-specific risk assessment before any handling occurs.
The safe and effective use of novel chemical entities is paramount in the research and development landscape. This guide provides essential safety and logistical information for handling this compound, a carboxylic acid derivative. As a Senior Application Scientist, the aim is to instill a deep understanding of the potential hazards and the procedural diligence required to mitigate them, ensuring both personal safety and the integrity of your research.
Understanding the Potential Hazards: A Logic-Driven Approach
While a specific hazard profile for this compound is not yet established, we can infer potential risks by examining analogous compounds. Phenylacetic acid and its derivatives are often classified as irritants.[1][2] Therefore, it is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3]
Table 1: Potential Hazard Profile of this compound
| Hazard Classification | Potential Effects | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 | Warning |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[2][3] | GHS07 | Warning |
This proactive hazard assessment forms the basis for the selection of appropriate Personal Protective Equipment (PPE) and the design of safe handling protocols.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following diagram illustrates the logic for selecting appropriate PPE when handling a novel solid compound with the potential hazards outlined above.
Caption: PPE Selection Workflow for Handling this compound.
Eye and Face Protection
Given the potential for serious eye irritation, robust eye protection is mandatory.
-
Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are the minimum requirement.
-
A face shield , worn in conjunction with goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[4]
Skin and Body Protection
To prevent skin irritation, appropriate skin and body protection is essential.[1][2]
-
Gloves: Nitrile or neoprene gloves are generally suitable for handling many chemicals, including acids.[4][5] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical or class of chemicals being handled. Always inspect gloves for any signs of degradation or puncture before use.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[6]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[6][7]
Respiratory Protection
The primary means of respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols, including weighing, transferring, and preparing solutions, should be conducted inside a certified chemical fume hood.[8]
-
Respirator: If a fume hood is not available or during certain maintenance procedures, a NIOSH-approved N95 or higher-rated respirator may be necessary.[5] A formal respiratory protection program, including fit testing, is required for respirator use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for working with this compound.
Caption: General Laboratory Workflow for this compound.
Pre-Handling Preparations
-
Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from your supplier. Read it thoroughly.
-
Conduct a Risk Assessment: Evaluate the specific procedures you will be performing and identify potential exposure scenarios.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]
Step-by-Step Handling Procedure
-
Don PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your gloves.
-
Weighing the Compound:
-
Perform this task within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Use a disposable weighing boat to prevent contamination.
-
Handle the container and spatula with care to minimize dust generation.
-
-
Transfer and Dissolution:
-
Carefully add the weighed solid to your reaction vessel, which should also be inside the fume hood.
-
Slowly add the desired solvent, ensuring the vessel is pointed away from you.
-
If necessary, gently stir or agitate to dissolve the compound.
-
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Spill:
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

